Product packaging for N-Isobutyryl-D-cysteine(Cat. No.:CAS No. 124529-07-3)

N-Isobutyryl-D-cysteine

カタログ番号: B054363
CAS番号: 124529-07-3
分子量: 191.25 g/mol
InChIキー: BWBQXMAXLAHHTK-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-Isobutyryl-D-cysteine is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B054363 N-Isobutyryl-D-cysteine CAS No. 124529-07-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357425
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124529-07-3
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Isobutyryl-D-cysteine: A Technical Guide to its Core Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyryl-D-cysteine (NIBC) is a chiral derivative of the amino acid D-cysteine. While structurally related to biologically significant molecules such as N-acetylcysteine and D-cysteine, current research predominantly utilizes this compound as a specialized chemical reagent in materials science and analytical chemistry, rather than for its direct biological or pharmacological effects. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its role in the synthesis of chiral gold nanoparticles and as a chiral derivatizing agent for the enantiomeric separation of amino acids. This document summarizes key quantitative data, details experimental protocols, and visualizes workflows to support researchers in these fields.

Core Research Applications

The scientific literature highlights two primary areas of research where this compound is employed:

  • Chiral Ligand for Gold Nanoparticle Synthesis: this compound is used as a capping agent to create stable, water-soluble gold nanoparticles with distinct chiroptical properties. These chiral nanoparticles are of interest for their potential applications in catalysis, sensing, and photonics.

  • Chiral Derivatizing Agent: In analytical chemistry, this compound is used in conjunction with o-phthalaldehyde (B127526) (OPA) for the pre-column derivatization of amino acids. This process forms diastereomeric derivatives that can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), enabling the analysis of amino acid enantiomers in various samples.

Extensive literature searches did not yield significant evidence of this compound being used for its direct biological activity, mechanism of action in a biological context, or involvement in cellular signaling pathways. Research into the biological effects of related compounds, such as D-cysteine, suggests potential roles in neurotransmission and cellular signaling; however, these findings have not been directly translated to this compound.

Data Presentation: Synthesis of Chiral Gold Nanoparticles

The following table summarizes the key quantitative parameters for the synthesis of gold nanoparticles capped with this compound.

ParameterValueUnitReference
Reactants
Tetrachloroauric acid (HAuCl₄)400mg[1]
This compound777mg[1]
Sodium borohydride (B1222165) (NaBH₄)2.13mol L⁻¹[1]
Solvents
Methanol/Acetic acid6:1 (v/v)-[1]
Water (for NaBH₄)70mL[1]
Reaction Conditions
Polymer formation time30min[1]
Reduction reaction time90min[1]
Product Characteristics
Mean particle size< 2nm[1]

Experimental Protocols

Preparation of this compound Protected Gold Nanoparticles

This protocol describes the synthesis of chiral gold nanoparticles with a mean particle size of less than 2 nm.[1]

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • This compound

  • Methanol

  • Acetic acid

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 0.2 µm PTFE membrane filter

Procedure:

  • Solution Preparation: Dissolve 400 mg of tetrachloroauric acid and 777 mg of this compound in 200 mL of a methanol/acetic acid solution (6:1 v/v).

  • Polymer Formation: Stir the solution vigorously. The solution will initially turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-Isobutyryl-D-cysteine polymer. Allow this reaction to proceed for 30 minutes.

  • Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (70 mL, 2.13 mol L⁻¹) to the polymer suspension under vigorous stirring.

  • Reaction Completion: Allow the mixture to react for 90 minutes. The solution will turn dark, indicating the formation of gold nanoparticles.

  • Filtration: Filter the resulting solution using a 0.2 µm PTFE membrane to remove any insoluble material.

  • Purification:

    • Evaporate the solvent under vacuum at a temperature below 40°C until the solution is nearly dry.

    • Precipitate the nanoparticles by adding a large excess of ethanol.

    • Filter the precipitated nanoparticles using a 0.2 µm PTFE membrane. Repeat the precipitation and filtration steps several times to ensure purity.

Chiral Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids with o-phthalaldehyde (OPA) and this compound for enantiomeric separation by HPLC.

Materials:

  • Amino acid standard or sample

  • o-Phthalaldehyde (OPA) reagent (e.g., 10 mg/mL in methanol)

  • This compound (NIBC) solution (e.g., 10 mg/mL in methanol)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 10.0)

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of OPA and NIBC in methanol. Prepare the borate buffer and adjust the pH.

  • Derivatization Reaction:

    • In a sample vial, mix the amino acid sample with the borate buffer.

    • Add the OPA and NIBC solutions to the vial. The reaction to form the fluorescent diastereomeric derivatives is rapid and typically occurs at room temperature.

    • The exact volumetric ratios may need optimization, but a common starting point is a 1:2:1 ratio of sample to derivatizing reagent (OPA/NIBC mixture) to buffer.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the diastereomers on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

    • Detect the separated derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.

Mandatory Visualizations

nanoparticle_synthesis_workflow cluster_reactants Reactants cluster_solvents Solvents cluster_reduction Reducing Agent cluster_process Synthesis Process cluster_product Final Product HAuCl4 HAuCl₄ Mixing Mixing & Stirring HAuCl4->Mixing NIBC This compound NIBC->Mixing MeOH_AcOH Methanol/Acetic Acid MeOH_AcOH->Mixing NaBH4 NaBH₄ Solution Reduction Reduction (90 min) NaBH4->Reduction Polymerization Polymer Formation (30 min) Mixing->Polymerization Polymerization->Reduction Purification Purification (Filtration & Precipitation) Reduction->Purification Nanoparticles Chiral Gold Nanoparticles Purification->Nanoparticles hplc_derivatization_workflow cluster_reagents Reagents cluster_process Derivatization & Analysis cluster_output Output AminoAcid Amino Acid Sample Derivatization Mix & React at RT AminoAcid->Derivatization OPA_NIBC OPA/NIBC Reagent OPA_NIBC->Derivatization Buffer Borate Buffer (pH 10) Buffer->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Chromatogram Chromatogram of Separated Enantiomers Detection->Chromatogram

References

An In-depth Technical Guide to the Synthesis and Purification of N-Isobutyryl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of N-Isobutyryl-D-cysteine, a chiral molecule often utilized as a derivatizing agent in analytical chemistry. The following sections detail the experimental protocols, present key quantitative data, and illustrate the procedural workflows.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of D-cysteine using isobutyric anhydride (B1165640). The reaction is carried out in a mixed solvent system, and the product is isolated and purified by extraction and recrystallization. A detailed protocol, adapted from a patented synthesis for the L-enantiomer, is provided below[1]. The patent asserts that the procedure is directly applicable to the D-enantiomer, yielding a product with identical physical data, with the exception of the opposite sign of optical rotation[1][2].

Experimental Protocol: Synthesis
  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of 35.2 g (0.20 mol) of D-cysteine hydrochloride monohydrate in 100 ml of a solvent mixture composed of 80% tetrahydrofuran (B95107) (THF) and 20% water.

  • Neutralization: Stir the suspension under a nitrogen atmosphere at room temperature and add 44.0 g (0.40 mol) of sodium isobutyrate. This will result in a white slurry.

  • Acylation: Cool the reaction mixture to 0-5°C using an ice bath. While maintaining the nitrogen atmosphere, add 35 ml (0.21 mol) of isobutyric anhydride dropwise.

  • Reaction Progression: Stir the resulting mobile suspension for 6 hours at room temperature, then allow it to stand overnight.

  • Reaction Completion: Heat the reaction mixture under reflux for 4 hours to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture in an ice bath and add 18 ml of concentrated hydrochloric acid.

  • Initial Isolation: Evaporate the organic phase (THF) to yield a colorless oil.

Quantitative Data: Synthesis
ParameterValueReference
Starting Material D-cysteine hydrochloride monohydrate[1]
Molar Amount of Starting Material0.20 mol[1]
Acylating Agent Isobutyric anhydride[1]
Molar Amount of Acylating Agent0.21 mol[1]
Base Sodium isobutyrate[1]
Molar Amount of Base0.40 mol[1]
Solvent Tetrahydrofuran / Water[1]
Reaction Temperature 0-5°C (addition), Room Temp, Reflux[1]
Reaction Time 6 hours (RT), Overnight, 4 hours (Reflux)[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation start Suspend D-cysteine HCl·H₂O in THF/Water add_base Add Sodium Isobutyrate start->add_base Stir at RT under N₂ cool Cool to 0-5°C add_base->cool add_anhydride Add Isobutyric Anhydride (dropwise) cool->add_anhydride stir_rt Stir for 6h at RT add_anhydride->stir_rt stand_overnight Stand Overnight stir_rt->stand_overnight reflux Heat under Reflux for 4h stand_overnight->reflux acidify Cool and Acidify with HCl reflux->acidify evaporate Evaporate THF acidify->evaporate product_oil Crude Product (Oil) evaporate->product_oil

Diagram 1: Synthesis Workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis is an oil that requires purification to remove unreacted starting materials, by-products, and residual solvents. The purification process involves washing with a non-polar solvent, followed by extraction with a more polar solvent, and finally recrystallization to obtain the pure, solid product.

Experimental Protocol: Purification
  • Washing: Wash the crude oil obtained from the synthesis with hexane (B92381) to remove non-polar impurities.

  • Extraction: Treat the hexane-washed oil with diethyl ether. This step will induce the precipitation of the product as a white solid.

  • Isolation: Collect the white solid by filtration.

  • Recrystallization: Recrystallize the solid product from butyl acetate (B1210297) to achieve high purity.

Quantitative Data: Purification and Product Characterization
ParameterValueReference
Purification Method Washing, Extraction, Recrystallization[1]
Washing Solvent Hexane[1]
Extraction/Precipitation Solvent Diethyl ether[1]
Recrystallization Solvent Butyl acetate[1]
Final Product Form White solid[1]
Yield 12.9 g (33.7% based on D-cysteine HCl·H₂O)[1]
Melting Point (L-enantiomer) 103-104°C[1]
Optical Rotation [α]D²⁵ (c=5.0, H₂O) -23.4°[1][2]
Purity (Commercial) ≥97.0%
Optical Purity (Commercial) Enantiomeric ratio: ≥99.5:0.5 (HPLC)

Note on Yield Calculation: Theoretical yield of this compound from 0.20 mol of starting material is 38.25 g. The reported yield of 12.9 g for the L-enantiomer corresponds to a 33.7% yield.

Purification Workflow Diagram

PurificationWorkflow cluster_wash Washing cluster_extract Extraction & Precipitation cluster_recrystallize Recrystallization start Crude Product (Oil) wash_hexane Wash with Hexane start->wash_hexane impurities1 Non-polar Impurities Removed wash_hexane->impurities1 Discard Supernatant add_ether Treat with Diethyl Ether wash_hexane->add_ether precipitate Precipitation of White Solid add_ether->precipitate filtrate Filter to Isolate Solid precipitate->filtrate dissolve Dissolve in Butyl Acetate filtrate->dissolve cool_crystallize Cool to Induce Crystallization dissolve->cool_crystallize final_product Pure this compound cool_crystallize->final_product Filter and Dry

Diagram 2: Purification Workflow for this compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The provided protocols and data, derived from established patent literature, offer a solid foundation for researchers requiring this chiral compound for their work. The synthesis involves a straightforward N-acylation, and the purification relies on standard laboratory techniques to yield a product of sufficient purity for most applications, including its use as a chiral derivatizing agent for the analysis of amino acid enantiomers.

References

Unraveling Enantioselectivity: The Core Mechanism of N-Isobutyryl-D-cysteine in Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The precise separation of enantiomers, mirror-image isomers of chiral molecules, is a critical challenge in the pharmaceutical industry. The biological activity of a drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. N-Isobutyryl-D-cysteine has emerged as a versatile and effective chiral selector for the resolution of racemates. This in-depth technical guide elucidates the core mechanisms by which this compound achieves chiral recognition and separation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

Core Principles of Chiral Recognition

The fundamental principle behind the chiral separating power of this compound lies in its ability to form transient diastereomeric complexes with the enantiomers of an analyte. Since diastereomers have different physical and chemical properties, they can be separated using various analytical techniques, most notably chromatography. The stability of these diastereomeric complexes differs, leading to differential retention times and, consequently, separation. The key molecular interactions governing this chiral recognition are a combination of:

  • Three-Point Interaction Model: For effective chiral recognition, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required. In the case of this compound, these interactions can involve hydrogen bonding, steric hindrance, and dipole-dipole forces.

  • Steric Hindrance: The bulky isobutyryl group on the nitrogen atom of the D-cysteine backbone creates a rigid and sterically defined chiral environment. This steric hindrance plays a crucial role in how the two enantiomers of an analyte can approach and interact with the chiral selector. One enantiomer will fit more favorably into the chiral cavity created by the this compound, leading to a more stable complex.

  • Hydrogen Bonding: The carboxylic acid and amide functionalities of this compound are capable of forming hydrogen bonds with suitable functional groups on the analyte molecules. The specific spatial arrangement of these groups in the D-configuration dictates the preferential hydrogen bonding with one enantiomer over the other.

Applications and Specific Mechanisms

This compound can be employed in several modalities for chiral separation, each with a nuanced mechanism of action.

Chiral Derivatizing Agent

In this approach, this compound is reacted with the racemic analyte to form a pair of diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. This technique is particularly useful for the separation of amino acids.[1][2][3]

Mechanism: The primary amine of an amino acid analyte reacts with o-phthalaldehyde (B127526) (OPA) and this compound to form fluorescent, diastereomeric isoindole derivatives. The chiral center of the this compound and the chiral center of the amino acid are now part of a single, larger molecule. The different spatial arrangements of the substituents around the two chiral centers in the resulting diastereomers lead to differences in their interaction with the stationary phase, allowing for their separation.

Experimental Protocol: Chiral Derivatization of Amino Acids with OPA/N-Isobutyryl-D-cysteine

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 9.6 with sodium hydroxide.

    • Derivatization Reagent: Dissolve 25 mg of o-phthalaldehyde (OPA) and 30 mg of this compound in 1 ml of methanol. This solution should be prepared fresh daily.[1]

  • Derivatization Procedure:

    • To 100 µL of the amino acid sample solution, add 400 µL of the borate buffer and 500 µL of the derivatization reagent.[1]

    • Vortex the mixture for 1-2 minutes at room temperature. The reaction is rapid.

    • The resulting fluorescent diastereomeric derivatives are now ready for injection onto an HPLC system with a suitable C18 column and fluorescence detection (Excitation: 340 nm, Emission: 450 nm).

Chiral Selector in Ligand-Exchange Chromatography

This compound and other cysteine derivatives can be coated onto a solid support to create a chiral stationary phase (CSP) for ligand-exchange chromatography (CLEC).[4][5][6]

Mechanism: In CLEC, a metal ion, typically copper(II), is added to the mobile phase. This metal ion forms coordination complexes with both the chiral selector (this compound on the stationary phase) and the analyte enantiomers in the mobile phase. This results in the formation of transient diastereomeric ternary complexes. The enantiomer that forms the more stable ternary complex with the chiral selector and the metal ion will be retained longer on the column, thus achieving separation. The stability of these complexes is influenced by the chelation of the analyte with the copper ion and the steric fit of the analyte's substituents with the chiral selector.

Experimental Protocol: Chiral Ligand-Exchange Chromatography

  • CSP Preparation (Coating Method):

    • A conventional octadecylsilica (ODS) or C18 column is flushed with a solution of the chiral selector, such as S-trityl-(R)-cysteine (a related cysteine derivative), to dynamically coat the surface.[6]

  • Mobile Phase Preparation:

    • The mobile phase typically consists of an aqueous solution containing a copper(II) salt, such as copper(II) sulfate, at a concentration of around 1.0 mM.[5] The pH of the mobile phase is a critical parameter and needs to be optimized for the specific analyte.

  • Chromatographic Conditions:

    • The separation is performed isocratically at a controlled temperature.

    • Detection can be achieved using UV-Vis or other suitable detectors.

Chiral Ligand on Nanoparticles

N-Isobutyryl-cysteine enantiomers have been used to create chiral gold and silver nanoparticles.[7][8][9] These chiral nanoparticles can then be used for the enantioselective recognition of other molecules.

Mechanism: this compound chemisorbs onto the surface of gold or silver nanoparticles through the thiol group. It is proposed that the carboxylate group also interacts with the metal surface, leading to a two-point interaction.[9] This interaction, combined with the specific conformation of the adsorbed this compound, creates a "chiral footprint" on the nanoparticle surface.[7][9] This chiral surface can then interact differently with the enantiomers of an analyte, leading to enantioselective recognition, which can be detected by changes in the nanoparticles' optical properties, such as circular dichroism.[7][8][10] The chiral recognition is driven by the complementary interactions (e.g., hydrogen bonding, steric fit) between the analyte and the ordered layer of this compound on the nanoparticle surface.

Experimental Protocol: Preparation of Chiral Gold Nanoparticles

  • Synthesis of Gold Nanoparticles:

    • Dissolve 400 mg of tetrachloroauric acid (1.0 mmol) and 777 mg of this compound (4.0 mmol) in 200 mL of a methanol/acetic acid solution (6:1 v/v).[11]

    • After 30 minutes, reduce the resulting Au(I)-thiol polymer by the slow addition of a freshly prepared aqueous sodium borohydride (B1222165) solution (70 mL, 2.13 M) under vigorous stirring.[11]

    • Allow the reaction to proceed for 90 minutes.[11]

  • Purification:

    • Filter the dark solution to remove insoluble material.

    • Evaporate the solvent under vacuum.

    • Precipitate the nanoparticles multiple times with an excess of ethanol (B145695) and filter.[11]

Quantitative Data Summary

The following table summarizes representative quantitative data for chiral separations involving N-acyl-cysteine derivatives. It is important to note that specific separation factors (α) and resolution values (Rs) are highly dependent on the analyte, chromatographic conditions, and the specific N-acyl-cysteine derivative used.

ApplicationChiral Selector/Derivatizing AgentAnalyte ClassTypical Separation Factor (α)Typical Resolution (Rs)Reference(s)
Chiral DerivatizationN-Isobutyryl-L-cysteine + OPAAmino Acids1.1 - 2.5> 1.5[1]
Ligand-Exchange Chrom.S-trityl-(R)-cysteineAmino Acidsup to 5.71up to 12.09[5][6]
Chiral Nanoparticle Recog.N-Isobutyryl-cysteine on AuNPsChiral MoleculesN/A (detection via CD)N/A[7]

Visualizing the Mechanisms

To further illustrate the core concepts of chiral recognition by this compound, the following diagrams are provided.

Chiral_Derivatization_Workflow cluster_reactants Reactants cluster_separation Separation Racemic_Analyte Racemic Analyte (e.g., D/L-Amino Acid) Derivatization Derivatization Reaction Racemic_Analyte->Derivatization NIDC This compound NIDC->Derivatization OPA o-Phthalaldehyde (OPA) OPA->Derivatization Diastereomers Diastereomeric Products (D-NIDC-D-AA & D-NIDC-L-AA) Derivatization->Diastereomers Achiral_Column Achiral HPLC Column Diastereomers->Achiral_Column Separated_Peaks Separated Diastereomers Achiral_Column->Separated_Peaks

Caption: Workflow for chiral separation via derivatization.

Ligand_Exchange_Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_MobilePhase Mobile Phase cluster_Interaction Chiral Recognition CSP_Surface Solid Support NIDC_Selector This compound (Chiral Selector) CSP_Surface->NIDC_Selector coated on Ternary_Complex_1 Diastereomeric Ternary Complex 1 (NIDC - Cu - D-Analyte) More Stable NIDC_Selector->Ternary_Complex_1 Ternary_Complex_2 Diastereomeric Ternary Complex 2 (NIDC - Cu - L-Analyte) Less Stable NIDC_Selector->Ternary_Complex_2 Analyte_Enantiomers Analyte Enantiomers (D-Analyte & L-Analyte) Analyte_Enantiomers->Ternary_Complex_1 Analyte_Enantiomers->Ternary_Complex_2 Cu_Ion Copper(II) Ion Cu_Ion->Ternary_Complex_1 Cu_Ion->Ternary_Complex_2 Longer_Retention Longer_Retention Ternary_Complex_1->Longer_Retention leads to Shorter_Retention Shorter_Retention Ternary_Complex_2->Shorter_Retention leads to

Caption: Mechanism of chiral ligand-exchange chromatography.

Chiral_Nanoparticle_Recognition cluster_nanoparticle Chiral Nanoparticle cluster_recognition Enantioselective Interaction AuNP Gold Nanoparticle Core NIDC_Layer Self-Assembled Monolayer of This compound AuNP->NIDC_Layer functionalized with Interaction_1 Preferential Binding (e.g., L-Analyte) NIDC_Layer->Interaction_1 Interaction_2 Weaker Interaction (e.g., D-Analyte) NIDC_Layer->Interaction_2 Analyte_Enantiomers Analyte Enantiomers (D-Analyte & L-Analyte) Analyte_Enantiomers->Interaction_1 Analyte_Enantiomers->Interaction_2 Optical_Response Chiroptical Signal (e.g., Circular Dichroism) Interaction_1->Optical_Response causes stronger Interaction_2->Optical_Response causes weaker

Caption: Chiral recognition by a functionalized nanoparticle.

Conclusion

This compound is a powerful tool in the field of chiral separation, offering versatility through its application as a derivatizing agent, a component of chiral stationary phases, and as a chiral ligand on nanoparticles. The underlying mechanism of action is rooted in the formation of transient diastereomeric complexes, governed by a combination of steric hindrance from the isobutyryl group and specific intermolecular interactions such as hydrogen bonding. A thorough understanding of these core principles and experimental considerations is paramount for the successful development of robust and efficient enantioseparation methods in pharmaceutical research and development.

References

Biological Activity of N-Isobutyryl-D-cysteine: An Overview of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical overview aims to summarize the current state of knowledge regarding N-Isobutyryl-D-cysteine, drawing context from related molecules where direct data is absent. It is important to note that the biological activities of related compounds, such as D-cysteine and N-acetyl-L-cysteine, are not directly transferable to this compound due to potential differences in stereochemistry and molecular structure influencing their interactions with biological systems.

Current Understanding of this compound

This compound is primarily documented as a chiral derivatizing agent used in analytical chemistry for the separation of amino acid enantiomers.[1][2][3] Its utility in this context is well-established, but this application does not provide insight into its potential pharmacological or physiological roles. The available product information from various suppliers consistently categorizes it as a biochemical reagent for research purposes.[4][5][6]

Insights from Related Cysteine Derivatives

To provide a broader context, it is useful to examine the known biological activities of structurally related cysteine compounds. These examples highlight the potential for modified cysteine molecules to exhibit significant biological effects, although they do not represent the activity of this compound itself.

D-cysteine:

Recent research has identified endogenous D-cysteine as a regulator of neural progenitor cell (NPC) dynamics in the mammalian brain.[7][8] It has been shown to reduce the proliferation of embryonic NPCs by approximately 50%.[7] This antiproliferative effect is mediated through the inhibition of the Akt signaling pathway, which in turn leads to the activation of the FoxO1 and FoxO3a transcription factors.[7][8] D-cysteine's ability to modulate this key signaling pathway underscores the potential for D-amino acids to have significant and specific biological roles.

N-acetyl-L-cysteine (NAC):

N-acetyl-L-cysteine (NAC) is a widely studied L-cysteine derivative with established clinical applications.[9][10] Its primary mechanisms of action include:

  • Mucolytic Agent: NAC's free sulfhydryl group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus.[10]

  • Antioxidant and Glutathione (B108866) Precursor: NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10] By replenishing intracellular GSH stores, NAC helps to protect cells from oxidative damage.

  • Direct Antioxidant Activity: NAC can directly scavenge reactive oxygen species (ROS).[11]

  • Modulation of Inflammatory Pathways: NAC has been shown to influence inflammatory signaling cascades, such as the NF-κB pathway.[12]

Hypothetical Signaling Pathway Based on D-cysteine Activity

While no specific signaling pathways have been elucidated for this compound, a hypothetical pathway can be visualized based on the known activity of D-cysteine on neural progenitor cells. This is purely illustrative and is not based on experimental data for this compound.

D_cysteine_pathway D-cysteine D-cysteine Inhibition D-cysteine->Inhibition Akt Akt p-Akt p-Akt Akt->p-Akt Phosphorylation Inhibition2 p-Akt->Inhibition2 FoxO1/3a FoxO1/3a p-FoxO1/3a p-FoxO1/3a FoxO1/3a->p-FoxO1/3a Phosphorylation Nuclear Translocation Nuclear Translocation FoxO1/3a->Nuclear Translocation Inhibition3 p-FoxO1/3a->Inhibition3 Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Inhibition->p-Akt Inhibition2->p-FoxO1/3a Inhibition3->Nuclear Translocation Activation

Caption: Hypothetical signaling pathway for D-cysteine's antiproliferative effect.

Future Research Directions

The lack of data on the biological activity of this compound presents a clear opportunity for future research. Key areas for investigation would include:

  • In vitro cellular assays: Assessing the effects of this compound on cell viability, proliferation, and apoptosis in various cell lines.

  • Mechanism of action studies: Investigating its potential to modulate signaling pathways, act as an antioxidant, or influence enzymatic activity.

  • Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion profiles to understand its potential as a therapeutic agent.

  • Comparison with D-cysteine and N-isobutyryl-L-cysteine: Elucidating the specific contributions of the D-stereoisomer and the N-isobutyryl group to its biological effects.

References

N-Isobutyryl-D-cysteine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isobutyryl-D-cysteine is a biochemical reagent utilized in various research applications.[1][2] This guide provides a comprehensive overview of its safety and handling precautions, compiled from available safety data sheets and related toxicological studies, to ensure its proper use in a laboratory setting.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification as a hazardous substance.[3] Consequently, labeling is not required.[3]

Key Safety Classifications:

  • Acute Toxicity: Shall not be classified as acutely toxic.[3]

  • Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[3]

  • Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.[3]

  • Sensitization: Shall not be classified as a respiratory or skin sensitizer.[3]

  • Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[3]

  • Carcinogenicity: Shall not be classified as carcinogenic.[3]

  • Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[3]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Shall not be classified as a specific target organ toxicant.[3]

  • Aspiration Hazard: Shall not be classified as presenting an aspiration hazard.[3]

  • PBT and vPvB Assessment: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[3]

  • Endocrine Disrupting Properties: Does not contain an endocrine disruptor at a concentration of ≥ 0.1%.[3]

Toxicological Data

CompoundSpeciesDosing RouteDurationNOAELKey Findings at Higher Doses
D-cysteine (B559563)Rat (male)Gavage28 days500 mg/kg/dayAnemia, renal injuries, sperm granuloma, focal erosion in stomach mucosa, salivation. One death occurred at 2,000 mg/kg/day due to renal failure.[4][5]

Experimental Protocols

Repeated-Dose Toxicity Study of D-cysteine in Rats[4][5]

A 4-week repeated-dose toxicity study was conducted to evaluate the potential toxicity of D-cysteine.

  • Test Animals: Three groups of 6 male rats each.

  • Administration: D-cysteine was administered once daily by gavage.

  • Dosage Levels: 500, 1,000, or 2,000 mg/kg/day.

  • Duration: 28 consecutive days.

  • Control Group: Administered a 0.5% methylcellulose (B11928114) vehicle solution.

  • Observations: Toxicological observations were recorded throughout the study.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_hygiene Personal Hygiene cluster_cleanup Spill & Waste Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Visually check Store Store in a cool, dry, well-ventilated place [8] Inspect->Store If intact Don_PPE Wear PPE: - Eye/face protection [1] - Protective gloves [1] - Type N95 (US) respirator  (if ventilation is inadequate) [2] Store->Don_PPE Work_Area Use in a well-ventilated area. Use local and general ventilation. [1] Don_PPE->Work_Area Weighing Handle carefully to avoid dust formation. [8] Work_Area->Weighing Procedure Conduct Experiment Weighing->Procedure Wash_Hands Wash hands thoroughly after handling. [1] Procedure->Wash_Hands Spill Accidental Release Procedure->Spill No_Consume Do not eat, drink, or smoke in work areas. [1] Wash_Hands->No_Consume Remove_PPE Remove contaminated clothing and PPE before entering eating areas. [1] No_Consume->Remove_PPE Contain_Spill Take up mechanically. Avoid generating dust. [1] Spill->Contain_Spill Collect_Waste Place in appropriate containers for disposal. [1] Contain_Spill->Collect_Waste Ventilate Ventilate affected area. [1] Collect_Waste->Ventilate Disposal Dispose of waste according to local regulations. Do not empty into drains. [1] Ventilate->Disposal

References

Solubility and stability of N-Isobutyryl-D-cysteine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Isobutyryl-D-cysteine. Due to the limited availability of specific quantitative data in the public domain for this particular derivative, this document leverages data from closely related analogues, such as L-cysteine and N-acetylcysteine (NAC), to provide a robust framework for its handling and analysis. Detailed experimental protocols are provided to enable researchers to determine these properties empirically.

Core Concepts: Solubility and Stability

Stability is essential for ensuring the safety and efficacy of a pharmaceutical compound. The primary routes of degradation for cysteine derivatives often involve the oxidation of the thiol group to form disulfides (dimers) and other oxidized species. The stability of this compound is expected to be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Solubility Profile

While quantitative data is sparse, the structural characteristics of this compound suggest the following solubility profile. The presence of the carboxylic acid and amide groups allows for hydrogen bonding with protic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe carboxylic acid and amide groups can form strong hydrogen bonds. Studies on N-isobutyryl-cysteine enantiomers have noted their high solubility in water[1].
Polar Aprotic DMSO, Acetonitrile (B52724)Moderate to HighCapable of hydrogen bonding and dipole-dipole interactions.
Non-polar Hexane, TolueneLowThe hydrophobic isobutyryl group is not sufficient to overcome the polarity of the rest of the molecule.

Stability Profile and Degradation Pathways

The stability of this compound is predicted to be comparable to that of other N-acylated cysteine derivatives like N-acetylcysteine (NAC). The primary degradation pathway is the oxidation of the sulfhydryl group.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityKey Considerations
pH pH-dependent. More stable in acidic solutions.In neutral or slightly alkaline aqueous solutions, the thiol group is more susceptible to oxidation[2].
Oxygen Promotes oxidative degradation.Solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Temperature Increased temperature accelerates degradation.Store solutions at controlled room temperature or refrigerated, as indicated by stability studies.
Light Can induce photo-degradation.Protect solutions from light.
Metal Ions Catalyze oxidation.Use of chelating agents like EDTA can improve stability.

The primary degradation product is expected to be the corresponding disulfide dimer, N,N'-diisobutyryl-D-cystine.

NIDC This compound Dimer N,N'-diisobutyryl-D-cystine (Disulfide Dimer) NIDC->Dimer Oxidation (O2, Metal Ions) Oxidized Further Oxidized Products Dimer->Oxidized Further Oxidation

Figure 1: Potential degradation pathway of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold-standard technique.

Materials:

  • This compound

  • Purified water (or other solvent of interest)

  • Thermostatically controlled shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

cluster_prep Preparation cluster_sep Separation & Analysis Add Excess Compound Add Excess Compound Equilibrate (Shake) Equilibrate (Shake) Add Excess Compound->Equilibrate (Shake) Centrifuge Centrifuge Equilibrate (Shake)->Centrifuge Filter Supernatant Filter Supernatant Centrifuge->Filter Supernatant Dilute Dilute Filter Supernatant->Dilute Analyze (HPLC) Analyze (HPLC) Dilute->Analyze (HPLC)

Figure 2: Workflow for solubility determination.
Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Materials:

  • This compound

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., acetonitrile, water, acid modifier like formic acid or TFA)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with acetonitrile and water (with an acid modifier like 0.1% formic acid to ensure good peak shape for the carboxylic acid) is recommended.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) or MS detection for higher specificity.

  • Forced Degradation Studies:

    • Prepare solutions of this compound in a suitable solvent.

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60 °C

      • Basic: 0.1 M NaOH at 60 °C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 80 °C

      • Photolytic: Expose to light according to ICH Q1B guidelines.

    • Analyze the stressed samples at different time points.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation products.

cluster_stress Forced Degradation cluster_analysis Analysis & Validation Stress Expose to Stress: - Acid - Base - Oxidation - Heat - Light Analyze by HPLC Analyze by HPLC Stress->Analyze by HPLC Validate Method (ICH) Validate Method (ICH) Analyze by HPLC->Validate Method (ICH) Prepare Solutions Prepare Solutions Prepare Solutions->Stress

Figure 3: Workflow for stability-indicating method development.

Signaling Pathways

Currently, there is a lack of information in the public scientific literature detailing the specific involvement of this compound in biological signaling pathways. Its primary documented applications are as a chiral derivatizing agent for the separation of amino acid enantiomers and in the formation of self-assembled monolayers on gold surfaces for nanotechnology applications[3]. Research into its potential biological activities and interactions with signaling cascades is an area for future investigation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While direct quantitative data is limited, the provided information on analogous compounds and detailed experimental protocols offers a clear path for determining these critical parameters. The inherent reactivity of the thiol group suggests that careful consideration of storage and handling conditions is paramount to ensure the integrity of the compound. The development of a robust, stability-indicating analytical method is essential for any formulation or research activities involving this compound.

References

In-Depth Technical Guide to High-Purity N-Isobutyryl-D-cysteine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of high-purity N-Isobutyryl-D-cysteine, tailored for researchers, scientists, and professionals in drug development. The guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its primary applications, and relevant biochemical pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications from prominent vendors.

Supplier Product Name/Grade CAS Number Purity Optical Purity (Enantiomeric Ratio) Storage Temperature
Sigma-Aldrich (Merck) This compound for chiral derivatization, LiChropur™, ≥97.0%124529-07-3≥97.0%≥99.5:0.5 (HPLC)2-8°C
MedChemExpress This compound124529-07-3Data not specified on product page, Certificate of Analysis available upon request.[1][2]Data not specified on product page, Certificate of Analysis available upon request.[1][2]Recommended in Certificate of Analysis[1][2]
TargetMol This compound124529-07-3Research GradeData not specified on product page.Data not specified on product page.
BLD Pharm This compound124529-07-3Data not specified on product page, various analytical data (NMR, HPLC, LC-MS) available.[3]Data not specified on product page.[3]Data not specified on product page.

Experimental Protocols

The primary application of this compound in research is as a chiral derivatizing agent for the separation and quantification of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC). It is used in conjunction with o-phthalaldehyde (B127526) (OPA) to form fluorescent diastereomeric derivatives that can be resolved on a standard C18 column.

Chiral Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids with OPA and N-Isobutyryl-L-cysteine (the L-enantiomer is more commonly cited in detailed protocols, but the principle is identical for the D-enantiomer) for subsequent HPLC analysis with fluorescence detection.

Materials:

  • This compound (or L-cysteine)

  • o-phthalaldehyde (OPA)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Ethanol

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Amino acid standards and samples

  • HPLC system with a fluorescence detector and a C18 column

Reagent Preparation:

  • Borate (B1201080) Buffer (0.1 M, pH 9.1): Dissolve 0.62 g of boric acid and 0.20 g of sodium hydroxide in 100 mL of ultrapure water. Adjust pH if necessary.

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol. Add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.

  • NIBC Solution (this compound): Dissolve 10 mg of this compound in 10 mL of 0.1 M borate buffer.

  • Derivatization Reagent (OPA/NIBC Solution): Mix equal volumes of the OPA reagent and the NIBC solution. This mixture should be prepared fresh daily.

Derivatization Procedure (Automated Pre-column):

This procedure is often performed using an autosampler with a pre-column derivatization program.

  • Aspirate 2 µL of the OPA/NIBC solution into the autosampler needle.

  • Aspirate 1 µL of the amino acid standard or sample.

  • Mix the reagents within the needle.

  • Allow a reaction time of 1.5 minutes.

  • Inject the derivatized sample onto the HPLC column.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm I.D., 2.0 µm particle size)

  • Mobile Phase A: 10 mmol/L Sodium phosphate (B84403) buffer (pH 6.9)

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 15:85 v/v)

  • Gradient Elution: A time program suitable for separating the amino acid derivatives of interest.

  • Flow Rate: 0.22 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 1 µL

  • Fluorescence Detector: Excitation wavelength (Ex): 338 nm, Emission wavelength (Em): 455 nm.

Synthesis of Chiral Gold Nanoparticles

This compound can be used as a capping agent to synthesize chiral gold nanoparticles.

Materials:

Procedure:

  • Dissolve 400 mg of tetrachloroauric acid and 777 mg of this compound in 200 mL of a methanol/acetic acid solution (6:1 v/v). The solution will turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-isobutyryl-cysteine polymer.[4][5]

  • After 30 minutes, reduce the polymer by slowly adding a freshly prepared aqueous NaBH₄ solution (70 mL, 2.13 mol L⁻¹) under vigorous stirring.[5]

  • Allow the mixture to react for 90 minutes.

  • Filter the resulting dark solution through a 0.2 µm PTFE membrane to remove insoluble material.

  • Evaporate the solvent under vacuum at a temperature below 40°C to near dryness to obtain the gold nanoparticles.[5]

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary role is established as a synthetic chiral derivatizing agent for analytical purposes.

However, the parent molecule, D-cysteine, is known to be a substrate for the enzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the cerebellum, liver, and kidneys. This enzymatic reaction is part of a pathway for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.

D-cysteine Metabolism and H₂S Production

The metabolism of D-cysteine to produce H₂S involves a two-step process that bridges two cellular organelles: the peroxisome and the mitochondrion.

D_cysteine_metabolism D_cysteine D-cysteine DAO D-amino acid oxidase (DAO) D_cysteine->DAO Three_MP_peroxisome 3-Mercaptopyruvate (B1229277) (3-MP) DAO->Three_MP_peroxisome H₂O₂ Three_MP_mito 3-Mercaptopyruvate (3-MP) Three_MP_peroxisome->Three_MP_mito MST 3-Mercaptopyruvate Sulfurtransferase (3MST) Three_MP_mito->MST H2S Hydrogen Sulfide (H₂S) MST->H2S

Metabolism of D-cysteine to produce hydrogen sulfide (H₂S).

Pathway Description:

  • In the Peroxisome: D-cysteine is oxidized by D-amino acid oxidase (DAO) to produce 3-mercaptopyruvate (3-MP) and hydrogen peroxide (H₂O₂).

  • Transport: 3-MP is then transported from the peroxisome to the mitochondrion.

  • In the Mitochondrion: 3-Mercaptopyruvate sulfurtransferase (3MST) catalyzes the conversion of 3-MP to pyruvate (B1213749) and a persulfide intermediate, which then releases hydrogen sulfide (H₂S).

H₂S produced through this pathway has been shown to have various physiological effects, including neuroprotection and regulation of vascular tone. While this pathway describes the fate of the parent D-cysteine molecule, it is important to note that the metabolic fate of this compound within a biological system has not been extensively studied.

Experimental and Logical Workflows

Chiral Amino Acid Analysis Workflow

The logical workflow for the analysis of amino acid enantiomers using this compound is a sequential process from sample preparation to data analysis.

Chiral_Analysis_Workflow start Start: Amino Acid Sample/Standard prep Sample Preparation (e.g., hydrolysis, dilution) start->prep deriv Pre-column Derivatization with OPA/N-Isobutyryl-D-cysteine prep->deriv hplc HPLC Separation (C18 Column) deriv->hplc detect Fluorescence Detection (Ex: 338 nm, Em: 455 nm) hplc->detect data Data Acquisition & Chromatogram Generation detect->data analysis Peak Integration & Quantification data->analysis end End: Enantiomeric Ratio Determination analysis->end

Workflow for chiral amino acid analysis.

This workflow highlights the critical step of derivatization, which enables the separation of the otherwise identical-behaving enantiomers on a standard, achiral HPLC column. The high sensitivity of fluorescence detection allows for the quantification of even trace amounts of one enantiomer in the presence of a large excess of the other.

References

N-Isobutyryl-D-cysteine: A Comprehensive Technical Guide for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Isobutyryl-D-cysteine, a pivotal reagent in the field of chiral separations. With a primary focus on its application as a chiral derivatizing agent, this document details its chemical properties, experimental protocols for the enantiomeric separation of amino acids, and the underlying chemical principles. This guide is intended to serve as a comprehensive resource for researchers and professionals in analytical chemistry, biochemistry, and pharmaceutical development, facilitating the accurate quantification of amino acid enantiomers in various matrices.

Chemical and Physical Properties

This compound is a chiral thiol reagent specifically designed for the derivatization of primary amines, most notably amino acids, to facilitate their enantiomeric separation via chromatographic techniques. The introduction of the chiral isobutyryl group to the D-cysteine backbone creates a chiral environment that, upon reaction with an analyte, results in the formation of diastereomers with distinct physicochemical properties, allowing for their separation.

PropertyValueReference
CAS Number 124529-07-3
Molecular Weight 191.25 g/mol [1]
Molecular Formula C₇H₁₃NO₃S[1]
Synonyms N-(2-Methylpropionyl)-D-cysteine
Physical Form Solid
Storage Temperature 2-8°C

Principle of Chiral Derivatization

The enantiomeric analysis of amino acids often requires a derivatization step to enable separation on achiral stationary phases. This compound is a key component of a widely used pre-column derivatization method in conjunction with o-phthaldialdehyde (OPA). The reaction mechanism involves the rapid formation of a fluorescent isoindole derivative. The primary amine of the amino acid analyte reacts with OPA and the thiol group of this compound. The chirality of this compound is transferred to the derivative, forming diastereomers that can be resolved using standard reversed-phase high-performance liquid chromatography (HPLC).

G Derivatization of Amino Acids with OPA and this compound cluster_reactants Reactants cluster_product Product AminoAcid Amino Acid (R-CH(NH2)COOH) Reaction + AminoAcid->Reaction OPA o-Phthaldialdehyde (OPA) OPA->Reaction NIDC This compound NIDC->Reaction Diastereomer Fluorescent Diastereomeric Isoindole Derivatives Reaction->Diastereomer Rapid Reaction

Caption: Chemical derivatization of an amino acid with OPA and this compound.

Experimental Protocol: Chiral Amino Acid Analysis by HPLC

The following provides a detailed methodology for the determination of D- and L-amino acids using automated pre-column derivatization with OPA and this compound, followed by HPLC with fluorescence or UV detection.

Reagent Preparation
  • Borate (B1201080) Buffer (0.1 M, pH 9.5-10.5): Dissolve boric acid in ultrapure water, and adjust the pH with a concentrated sodium hydroxide (B78521) solution.

  • o-Phthaldialdehyde (OPA) Solution: Dissolve OPA in a small amount of a compatible organic solvent (e.g., methanol (B129727) or ethanol) and then dilute with the borate buffer.

  • This compound (NIDC) Solution: Dissolve this compound in the borate buffer.

  • Derivatization Reagent: Mix the OPA and NIDC solutions. This reagent should be prepared fresh daily and protected from light.

Automated Pre-column Derivatization and HPLC Analysis

An automated pre-column derivatization is recommended to ensure reproducibility due to the potential instability of the derivatives.[2] The process generally involves the autosampler mixing the sample (containing amino acids) with the derivatization reagent in specific ratios prior to injection.

ParameterExample Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 40 mM Sodium Phosphate, pH 6.5
Mobile Phase B Methanol or Acetonitrile
Gradient Elution A time-dependent gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the derivatized amino acids.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 20 µL
Detection Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) or UV (~338 nm)

Note: The optimal derivatization conditions, such as reaction time and the molar ratio of reagents to the analyte, should be empirically determined. A molar excess of the derivatizing reagents is typically used.[3]

G Analytical Workflow for Chiral Amino Acid Separation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Containing Amino Acids Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Dilution Dilution Hydrolysis->Dilution Derivatization Automated Pre-column Derivatization with OPA/N-Isobutyryl-D-cysteine Dilution->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Detection Fluorescence or UV Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Experimental workflow for chiral amino acid analysis using HPLC.

Applications

The derivatization of amino acids with OPA and this compound has been successfully applied to a wide range of sample types in various fields of research and industry.

  • Pharmaceutical Analysis: Determination of the enantiomeric purity of amino acid-based drugs and detection of trace amounts of the undesired enantiomer.[1]

  • Food Science: Analysis of D-amino acids in fermented foods and beverages, which can be indicators of bacterial activity or processing conditions.

  • Geochemistry: Dating of fossils and sediments by analyzing the extent of racemization of amino acids.

  • Clinical Chemistry: Investigation of the role of D-amino acids in physiological and pathological processes.

  • Biotechnology: Monitoring of amino acid consumption and D-amino acid production in cell cultures and fermentation broths.[3]

Conclusion

This compound, in combination with o-phthaldialdehyde, provides a robust and sensitive method for the chiral separation of amino acids. The formation of fluorescent diastereomeric derivatives allows for their effective resolution by standard reversed-phase HPLC and highly sensitive detection. The detailed experimental protocols and established applications outlined in this guide underscore the significance of this compound as an indispensable tool for researchers and scientists in diverse scientific disciplines requiring accurate enantiomeric analysis of amino acids.

References

N-Isobutyryl-D-cysteine: A Technical Guide to its Applications in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyryl-D-cysteine is a derivative of the non-proteinogenic amino acid D-cysteine (B559563). While primarily utilized as a chiral derivatizing agent in analytical chemistry for the separation of amino acid enantiomers[1][2][3][4], its structural relationship to D-cysteine suggests its potential as a valuable tool in biochemical and pharmaceutical research. This technical guide explores the key applications of this compound, focusing on its role as a precursor to D-cysteine and the subsequent generation of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule with diverse physiological functions. Understanding the biochemical pathways influenced by D-cysteine is paramount to appreciating the potential research applications of its N-isobutyryl derivative.

D-cysteine, unlike its L-isomer, is not incorporated into proteins but serves as a key substrate for the endogenous production of H₂S in specific tissues[5][6][7][8]. This pathway offers a targeted approach to studying the effects of H₂S, a gasotransmitter involved in neuromodulation, vascular function, and cytoprotection[5][6][7][8][9]. This compound, by potentially acting as a more stable pro-drug, could offer advantages in experimental settings for controlled delivery of D-cysteine.

Core Applications in Biochemistry

The primary biochemical application of this compound is as a precursor for D-cysteine, which in turn acts as a substrate for the generation of hydrogen sulfide (H₂S). This positions this compound as a tool to investigate the multifaceted roles of the D-cysteine/H₂S pathway in various physiological and pathological processes.

Hydrogen Sulfide (H₂S) Donor in a Tissue-Specific Manner

D-cysteine is a key substrate for a specific H₂S-producing pathway. In mammals, D-amino acid oxidase (DAO), an enzyme predominantly found in the cerebellum, liver, and kidneys, converts D-cysteine to 3-mercaptopyruvate (B1229277) (3MP)[5][6][7][10]. Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3MP to generate H₂S[5][6][7][10]. This tissue-specific expression of DAO allows for targeted H₂S production in these organs when supplied with D-cysteine[10]. This compound can be employed in research to study the localized effects of H₂S in these tissues.

Neuroprotection and Neuromodulation

H₂S produced from D-cysteine has demonstrated significant neuroprotective effects. It can protect neurons from oxidative stress and attenuate ischemia-reperfusion injury[5][6][8]. Studies have shown that D-cysteine is more effective than L-cysteine in protecting cerebellar neurons[5][6][8]. Furthermore, D-cysteine has been investigated for its therapeutic potential in neurodegenerative diseases like spinocerebellar ataxia (SCA)[11]. It has been shown to ameliorate impaired dendritic development in in vitro SCA models[11]. The use of this compound in experimental models could provide a means to explore these neuroprotective mechanisms further.

Cytoprotection and Antioxidant Effects

The D-cysteine/H₂S pathway plays a crucial role in cellular defense against oxidative stress. H₂S can enhance the synthesis of glutathione, a major intracellular antioxidant, and directly scavenge reactive oxygen species (ROS)[5][7]. D-cysteine administration has been shown to protect cells from oxidative damage[12]. This compound can be used to investigate the signaling cascades activated by D-cysteine-derived H₂S in response to oxidative stress, such as the Nrf2 pathway[10].

Cardiovascular and Renal Protection

H₂S is a known regulator of vascular tone and can protect cardiovascular tissues from ischemia-reperfusion injury[5][7]. D-cysteine administration has been shown to be more effective than L-cysteine in attenuating renal ischemia-reperfusion injury[5]. This highlights the potential of using this compound to study the therapeutic effects of targeted H₂S delivery in cardiovascular and renal disease models.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of D-cysteine, the active metabolite of this compound.

ParameterFindingModel SystemReference
Neuroprotection 0.2 mM D-cysteine significantly ameliorated impaired dendritic development.Primary cultured Purkinje cells (in vitro SCA model)[11]
Neuroprotection Long-term treatment with 100 mg/kg/day D-cysteine significantly inhibited motor dysfunction progression.SCA1 model mice (in vivo)[11]
Chaperone-Mediated Autophagy (CMA) Activation 0.5 or 1 mM D-cysteine activated CMA.Primary cerebellar cultures[10]
CMA Activation 10 µM Na₂S (H₂S donor) activated CMA.Primary cerebellar cultures and AD293 cells[10]
Nrf2 Activation Long-term treatment with 100 µg/kg D-cysteine increased Nrf2 amounts.Mouse cerebellum (in vivo)[10]

Experimental Protocols

Protocol 1: In Vitro Model of Neuroprotection using D-cysteine

This protocol is adapted from studies on spinocerebellar ataxia models[11].

Objective: To assess the neuroprotective effect of D-cysteine on primary cultured Purkinje cells expressing mutant proteins.

Materials:

  • Primary cerebellar cell culture from neonatal mice or rats.

  • Adeno-associated viral serotype 9 (AAV9) vectors expressing SCA-causing mutant proteins.

  • D-cysteine solution (e.g., 0.2 mM in culture medium).

  • Cell culture medium and supplements.

  • Immunostaining reagents for dendritic markers (e.g., anti-calbindin).

  • Fluorescence microscope.

Methodology:

  • Culture primary cerebellar cells on appropriate substrates.

  • Transduce the cells with AAV9 vectors to express the mutant proteins.

  • After a suitable incubation period for protein expression, treat the cells with D-cysteine (e.g., 0.2 mM) for a specified duration (e.g., several days).

  • Fix the cells and perform immunostaining for dendritic markers.

  • Acquire images using a fluorescence microscope.

  • Quantify dendritic morphology (e.g., total dendritic length, number of branches) to assess the effect of D-cysteine treatment.

Protocol 2: Assessment of Chaperone-Mediated Autophagy (CMA) Activity

This protocol is based on a study investigating D-cysteine's effect on CMA[10].

Objective: To measure the effect of D-cysteine on CMA activity in cultured cells.

Materials:

  • Cell line expressing a CMA activity reporter (e.g., GAPDH-HaloTag).

  • D-cysteine solutions (e.g., 0.5 mM, 1 mM).

  • Na₂S solution (positive control for H₂S donation, e.g., 10 µM).

  • Fluorescent HaloTag ligand (e.g., TMR-HT ligand).

  • Confocal microscope.

Methodology:

  • Culture the reporter cell line on glass-bottom dishes.

  • Label the reporter protein by incubating the cells with the fluorescent HaloTag ligand (e.g., 50 nM TMR-HT ligand for 10 minutes).

  • Wash the cells and replace the medium with fresh medium containing D-cysteine, Na₂S, or a vehicle control.

  • Incubate the cells for 24 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Observe the cells using a confocal microscope.

  • Quantify the formation of fluorescent puncta, which indicates the translocation of the reporter protein to lysosomes via CMA.

Signaling Pathways and Visualizations

D-cysteine to H₂S Production Pathway

The enzymatic conversion of D-cysteine to H₂S is a key pathway for its biological activity.

D_cysteine_H2S_pathway cluster_cell Cell D_cysteine D-cysteine Three_MP 3-Mercaptopyruvate (3MP) D_cysteine->Three_MP D-amino acid oxidase (DAO) H2S Hydrogen Sulfide (H₂S) Three_MP->H2S 3-mercaptopyruvate sulfurtransferase (3MST)

Caption: Enzymatic pathway for hydrogen sulfide (H₂S) production from D-cysteine.

D-cysteine-Mediated Activation of Chaperone-Mediated Autophagy (CMA)

D-cysteine-derived H₂S can activate the Nrf2 pathway, which in turn upregulates CMA.

D_cysteine_CMA_pathway cluster_workflow Signaling Cascade D_cysteine D-cysteine H2S H₂S D_cysteine->H2S DAO, 3MST Nrf2 Nrf2 Activation H2S->Nrf2 LAMP2A LAMP2A Upregulation Nrf2->LAMP2A CMA Chaperone-Mediated Autophagy (CMA) Activation LAMP2A->CMA

Caption: Proposed signaling pathway for D-cysteine-induced activation of CMA.

Conclusion

This compound holds significant promise as a research tool for investigating the biochemical roles of D-cysteine and its primary metabolite, hydrogen sulfide. Its potential as a stable precursor allows for the controlled study of the D-cysteine/H₂S pathway in a variety of contexts, including neuroprotection, cytoprotection against oxidative stress, and the modulation of cellular processes like autophagy. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this unique biochemical axis. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound to validate its utility as a pro-drug for D-cysteine in in vivo models.

References

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis using N-Isobutyryl-D-cysteine and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral separation and accurate quantification of amino acids are critical in various fields, including drug discovery, neuroscience, and food science. The presence of D-amino acids, once thought to be rare in higher organisms, is now recognized for its physiological and pathological significance. This document provides a detailed protocol for the analysis of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The method utilizes o-phthaldialdehyde (OPA) and the chiral thiol N-Isobutyryl-D-cysteine to form fluorescent diastereomeric derivatives, allowing for sensitive and selective quantification by fluorescence or UV detection.[1][2][3] This approach is particularly valuable for determining the enantiomeric purity of amino acids and for quantifying trace amounts of D-amino acids in complex biological matrices.

Principle of the Method

This method is based on the pre-column derivatization of primary amino acids with o-phthaldialdehyde (OPA) and a chiral thiol, this compound. In an alkaline environment, OPA reacts with the primary amino group of an amino acid and the thiol group of this compound to form a highly fluorescent and UV-active isoindole derivative. Since this compound is a chiral molecule, the reaction with L- and D-amino acids results in the formation of two diastereomers. These diastereomers possess distinct physicochemical properties and can be separated by reversed-phase HPLC. The separated diastereomers are then detected by a fluorescence or UV detector, allowing for their individual quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC method for amino acid analysis using OPA and a chiral thiol derivatization.

Table 1: Method Performance Characteristics

ParameterValueDetection MethodReference
Limit of Quantitation (LOQ)0.04% for enantiomeric impurityUV Spectrophotometry[1]
Limit of Detection (LOD)~0.9 pmolUV Detection[4]
Limit of Quantitation (LOQ)~3.8 pmolUV Detection[4]
Linearity (r²)> 0.999Not Specified
Reproducibility (RSD)< 5.29%Fluorescence Detection[5]

Table 2: Chromatographic Conditions and Retention Time Observations

ParameterDescription
HPLC System Agilent 1200 Series or equivalent with a binary pump, autosampler, column thermostat, and fluorescence or diode array detector.
Column Reversed-phase C18 column (e.g., 4.6 x 200 mm, 5 µm particle size).
Mobile Phase A 50 mM Sodium Acetate Buffer (pH 5.0).
Mobile Phase B Acetonitrile.
Gradient Elution A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is employed to achieve separation of all amino acid diastereomers. A typical gradient might start at 10% B and increase to 60% B over 40 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Fluorescence: Excitation at 340 nm, Emission at 450 nm. UV: 338 nm.
Elution Order The elution order of the diastereomers will depend on the specific amino acid and the enantiomer of the chiral thiol used. When using N-Isobutyryl-L-cysteine, the L-amino acid derivatives generally elute before the D-amino acid derivatives for most amino acids. The use of this compound will reverse this elution order. A standard containing a mix of D- and L-amino acids should be run to confirm the elution order for each amino acid of interest. A published chromatogram for the separation of 37 D/L-amino acids using OPA/N-isobutyryl-L-cysteine showed successful separation within a single analytical run.

Experimental Protocols

This section provides a detailed methodology for the analysis of amino acid enantiomers using OPA and this compound derivatization followed by HPLC.

Reagent Preparation
  • Borate (B1201080) Buffer (0.1 M, pH 10.4): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.

  • o-Phthaldialdehyde (OPA) Solution (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.

  • This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.

  • Derivatization Reagent: Immediately before use, mix the OPA solution, this compound solution, and borate buffer in a ratio of 1:1:2 (v/v/v).

Sample Preparation
  • Standard Solutions: Prepare stock solutions of individual D- and L-amino acids (1 mM) in 0.1 M HCl. A working standard mixture can be prepared by diluting the stock solutions to the desired concentration (e.g., 50 µM) with 0.1 M HCl.

  • Biological Samples: Deproteinize biological samples (e.g., plasma, serum, tissue homogenates) by adding an equal volume of 10% (w/v) trichloroacetic acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be directly used for derivatization or further diluted if necessary.

Automated Pre-Column Derivatization and HPLC Analysis

The following protocol is designed for an HPLC system with an autosampler capable of programmed injections and mixing.

  • Transfer an appropriate volume of the prepared sample or standard solution to an autosampler vial.

  • Program the autosampler to perform the following sequence for each injection: a. Aspirate 10 µL of the derivatization reagent. b. Aspirate 10 µL of the sample or standard solution. c. Mix the derivatization reagent and sample in the needle or a mixing loop for 1-2 minutes at room temperature. d. Inject the entire reaction mixture onto the HPLC column.

  • Start the HPLC gradient program and data acquisition.

Visualizations

Derivatization Reaction Scheme

G Derivatization of Amino Acids with OPA and this compound cluster_products Products AA Amino Acid (L or D) Diastereomer Fluorescent Diastereomeric Isoindole Derivative AA->Diastereomer OPA o-Phthaldialdehyde (OPA) OPA->Diastereomer NIBC This compound NIBC->Diastereomer

Caption: Reaction of an amino acid with OPA and this compound.

Experimental Workflow

G Experimental Workflow for Amino Acid Analysis SamplePrep Sample Preparation (Standard or Biological Sample) Derivatization Automated Pre-Column Derivatization (OPA + this compound) SamplePrep->Derivatization HPLC HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection DataAnalysis Data Analysis (Quantification and Enantiomeric Ratio) Detection->DataAnalysis

Caption: Workflow from sample preparation to data analysis.

Logical Relationship of Components

G Key Components and Their Relationship cluster_reagents Derivatization Reagents cluster_analytes Analytes cluster_derivatives Derivatives cluster_analysis Analysis OPA OPA Diastereomer1 Diastereomer 1 OPA->Diastereomer1 Diastereomer2 Diastereomer 2 OPA->Diastereomer2 NIBC This compound (Chiral Selector) NIBC->Diastereomer1 NIBC->Diastereomer2 L_AA L-Amino Acid L_AA->Diastereomer1 D_AA D-Amino Acid D_AA->Diastereomer2 HPLC HPLC Separation Diastereomer1->HPLC Diastereomer2->HPLC Quantification Quantification HPLC->Quantification

Caption: Relationship between reagents, analytes, and the analytical process.

References

Application Note and Protocol: Chiral Separation of Primary Amines using N-Isobutyryl-D-cysteine and OPA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of enantiomers is critical in drug development, clinical diagnostics, and metabolomics. The differential activity of stereoisomers necessitates robust analytical methods for their separation and quantification. Pre-column derivatization with o-Phthalaldehyde (OPA) in the presence of a chiral thiol is a widely used, sensitive, and selective method for the analysis of primary amines, particularly amino acids, by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

This application note provides a detailed protocol for the derivatization of primary amines using OPA and the chiral thiol, N-Isobutyryl-D-cysteine (IBDC). The reaction of OPA with a primary amine in the presence of IBDC yields highly fluorescent diastereomeric isoindole derivatives. These diastereomers can be baseline separated on a standard RP-HPLC column, allowing for accurate quantification of the original enantiomers. The use of N-Isobutyryl-L-cysteine (IBLC) as a complementary reagent allows for the reversal of elution order, providing a powerful tool for peak confirmation.[1]

Chemical Reaction

The derivatization reaction proceeds in two steps. First, the primary amine reacts with one of the aldehyde groups of OPA to form a Schiff base. Subsequently, the thiol group of this compound attacks the other aldehyde group, leading to the formation of a stable, fluorescent isoindole derivative.

Figure 1. Derivatization of a Primary Amine with OPA and this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

3.1. Materials and Reagents

  • o-Phthalaldehyde (OPA), derivatization grade

  • This compound (IBDC)[1]

  • Boric acid

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • Methanol or Ethanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Phosphate or Acetate buffer for mobile phase

  • Sample containing the primary amine analyte(s)

  • Standard solutions of the analyte(s) of interest

3.2. Preparation of Reagents

3.2.1. Borate (B1201080) Buffer (0.1 M, pH 9.1)

  • Dissolve 6.18 g of boric acid in 1 L of ultrapure water.

  • Adjust the pH to 9.1 with a concentrated sodium hydroxide or potassium hydroxide solution.

  • Filter the buffer through a 0.45 µm membrane filter.

3.2.2. OPA Solution

  • Dissolve 10 mg of OPA in 0.3 mL of ethanol.[2]

  • Add 0.7 mL of 0.1 M borate buffer (pH 9.1) and 4 mL of ultrapure water.[2]

  • This solution should be prepared fresh daily and protected from light.

3.2.3. IBDC Solution

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M borate buffer (pH 9.1).[2]

  • This solution should be prepared fresh daily.

3.2.4. OPA/IBDC Derivatization Reagent

  • Mix equal volumes of the OPA solution and the IBDC solution.[2]

  • The final reagent should be used within a few hours of preparation. For optimal reproducibility, especially with a large number of samples, automated in-needle mixing just prior to injection is recommended to mitigate the instability of the derivatives.[3]

3.3. Derivatization Procedure

  • Prepare the sample by dissolving it in an appropriate solvent (e.g., ultrapure water or a buffer compatible with the derivatization reaction).

  • In a microvial, mix the sample solution with the OPA/IBDC derivatization reagent. A typical ratio is 2 parts of the derivatization reagent to 1 part of the sample solution.[2]

  • Allow the reaction to proceed for a defined period, typically 1 to 2 minutes at room temperature.[4] The optimal reaction time should be determined empirically for the specific analyte.

  • Inject the derivatized sample into the HPLC system.

G Figure 2. Experimental Workflow for OPA/IBDC Derivatization and HPLC Analysis. cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_opa Prepare OPA Solution mix_reagent Mix OPA and IBDC Solutions (1:1 v/v) prep_opa->mix_reagent prep_ibdc Prepare IBDC Solution prep_ibdc->mix_reagent prep_buffer Prepare Borate Buffer (pH 9.1) prep_buffer->prep_opa prep_buffer->prep_ibdc mix_sample Mix Sample with OPA/IBDC Reagent (e.g., 1:2 v/v) mix_reagent->mix_sample sample_prep Prepare Sample and Standards sample_prep->mix_sample react React for 1-2 minutes at Room Temperature mix_sample->react hplc_inject Inject into HPLC System react->hplc_inject hplc_sep Separation on RP Column hplc_inject->hplc_sep hplc_detect Fluorescence Detection (Ex: 338 nm, Em: 455 nm) hplc_sep->hplc_detect data_acq Data Acquisition and Analysis hplc_detect->data_acq

Figure 2. Experimental Workflow for OPA/IBDC Derivatization and HPLC Analysis.

HPLC Analysis

The following are example HPLC conditions and should be optimized for the specific application.

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.0 µm) or Pentafluorophenyl column.[2][3]
Mobile Phase A 10 mM Sodium Phosphate buffer (pH 6.9) or 50 mM Sodium Acetate buffer (pH 5.0).[2][3]
Mobile Phase B Acetonitrile and Methanol mixture (e.g., 15:85 v/v).[2]
Gradient Elution A gradient from a low to a high percentage of Mobile Phase B is typically used to achieve separation of all diastereomers. The specific gradient profile needs to be optimized.
Flow Rate 0.22 mL/min.[2]
Column Temperature 20 °C.[2]
Injection Volume 1 µL.[2]
Detection Fluorescence Detector.[2]
Excitation 338 nm.[2]
Emission 455 nm.[2][5]

Quantitative Data

The following table summarizes typical performance data for the OPA/chiral thiol derivatization method for amino acid analysis.

ParameterTypical ValueReference
Linearity (r²) > 0.999[6]
Limit of Quantification (LOQ) 2.5 x 10⁻⁷ g/mL for Tryptophan enantiomers[6]
Recovery 92.3% - 113.3%[3]
Precision (RSD) < 3% for Tryptophan enantiomers[6]
1.7% - 8.2% for minor enantiomer at 0.04% level[3]

Troubleshooting and Considerations

  • Derivative Instability : The isoindole derivatives can be unstable.[3][5] To minimize degradation, it is recommended to use an automated derivatization system with immediate injection or to maintain a consistent and short time between derivatization and injection for all samples and standards.

  • pH Control : The pH of the reaction mixture is critical for the derivatization reaction and the stability of the derivatives. The optimal pH is typically between 9 and 10.

  • Reagent Purity : The purity of OPA and the chiral thiol is crucial for accurate and reproducible results. Use high-purity, derivatization-grade reagents.

  • Peak Identification : The use of both this compound and N-Isobutyryl-L-cysteine can be used to confirm the identity of the enantiomeric peaks, as the elution order will be reversed.[1]

  • Matrix Effects : Biological samples may contain interfering substances. Appropriate sample preparation, such as protein precipitation and solid-phase extraction, may be necessary to remove matrix components.

Conclusion

The derivatization of primary amines with o-Phthalaldehyde and this compound is a sensitive, selective, and reliable method for the chiral separation and quantification of enantiomers. By following the detailed protocol and considering the key parameters, researchers can successfully implement this technique for a wide range of applications in pharmaceutical analysis, clinical research, and metabolomics. The use of automated derivatization systems is highly recommended to enhance reproducibility and address the stability of the derivatives.

References

Application Notes and Protocols: Synthesis of Gold Nanoparticles using N-Isobutyryl-D-cysteine as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of chiral gold nanoparticles (AuNPs) using N-Isobutyryl-D-cysteine as a capping and stabilizing agent. The resulting nanoparticles exhibit high solubility in water and possess unique chiroptical properties, making them promising candidates for various applications in drug delivery, diagnostics, and therapeutics.

Introduction

The synthesis of gold nanoparticles with controlled size and surface functionality is of significant interest in the field of nanotechnology and nanomedicine. The use of chiral capping agents, such as this compound, imparts unique optical activity to the nanoparticles.[1][2][3] This protocol is based on the established method described by Gautier and Bürgi, which involves the reduction of a gold salt in the presence of the chiral thiol ligand.[2][4] The thiol group of this compound ensures a strong anchoring to the gold surface, while the carboxyl group contributes to the water solubility and provides a potential site for further functionalization.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Tetrachloroauric acid (HAuCl₄)Analytical GradeSigma-Aldrich
This compoundSynthesis GradeCustom Synthesis/Specialty Supplier
Methanol (CH₃OH)AnhydrousFisher Scientific
Acetic Acid (CH₃COOH)GlacialFisher Scientific
Sodium Borohydride (B1222165) (NaBH₄)≥98%Sigma-Aldrich
Ethanol (B145695) (C₂H₅OH)AbsoluteFisher Scientific
Deionized Water (ddH₂O)18.2 MΩ·cmMillipore Milli-Q
0.2 µm PTFE membrane filters---VWR
Synthesis of this compound Capped Gold Nanoparticles

This protocol outlines the wet-chemical synthesis of this compound capped gold nanoparticles.

  • Preparation of the Gold-Thiol Solution:

    • In a 500 mL round-bottom flask, dissolve 400 mg of tetrachloroauric acid (HAuCl₄) (1.0 mmol) and 777 mg of this compound (4.0 mmol) in 200 mL of a 6:1 (v/v) methanol/acetic acid solution.[2][4]

    • Stir the solution vigorously at room temperature. The solution will initially turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-Isobutyryl-D-cysteine polymer intermediate.[2][4]

    • Allow the reaction to proceed for 30 minutes.[2][4]

  • Reduction of the Gold Complex:

    • Prepare a fresh solution of sodium borohydride (NaBH₄) by dissolving the appropriate amount in 70 mL of ice-cold deionized water to achieve a concentration of 2.13 mol L⁻¹. Safety Note: NaBH₄ is a strong reducing agent and should be handled with care in a well-ventilated fume hood.

    • Slowly add the freshly prepared NaBH₄ solution to the gold-thiol suspension under vigorous stirring.[2][4] The addition should be dropwise to control the reaction rate and nanoparticle nucleation.

    • The reaction mixture will turn dark, indicating the formation of gold nanoparticles.

    • Allow the reaction to proceed for an additional 90 minutes under continuous stirring.[4]

  • Purification of the Gold Nanoparticles:

    • Filter the resulting dark solution through a 0.2 µm PTFE membrane to remove any insoluble material.[4]

    • Evaporate the solvent from the filtrate under reduced pressure (using a rotary evaporator) at a temperature below 40 °C until the solution is nearly dry.[4]

    • Precipitate the nanoparticles by adding a large excess of ethanol.

    • Collect the precipitated nanoparticles by filtration using a 0.2 µm PTFE membrane.[4]

    • Repeat the precipitation and filtration steps several times with ethanol to ensure the removal of unreacted reagents and byproducts.

  • Storage:

    • Dry the purified nanoparticles under vacuum.

    • Store the dried this compound capped gold nanoparticles in a desiccator at room temperature for long-term stability. For use, the nanoparticles can be readily redispersed in water.

Characterization Data

The synthesized this compound capped gold nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.

ParameterMethodTypical Values
Mean Particle Size Transmission Electron Microscopy (TEM)< 2 nm[1][2][3]
Core Size (of separated compounds) Gel Electrophoresis / TEM10-12, 15, and 18 gold atoms[1][3]
Optical Properties UV-Vis SpectroscopyAbsorption onset red-shifts with increasing core size[1][3]
Chiroptical Properties Circular Dichroism (CD) SpectroscopyStrong optical activity with opposite sign for D- and L-enantiomers[1][3]
Solubility Visual InspectionHighly soluble in water[1][2][3]

Note: Further characterization to determine the polydispersity index (PDI), zeta potential, and quantum yield is recommended for a comprehensive analysis of the nanoparticle suspension.

Visualizations

Workflow for the Synthesis of this compound Capped Gold Nanoparticles

Synthesis_Workflow A 1. Solution Preparation B Dissolve HAuCl4 and This compound in Methanol/Acetic Acid A->B C 2. Formation of Au(I)-Thiol Polymer B->C D Stir for 30 minutes C->D E 3. Reduction with NaBH4 D->E F Slow addition of aqueous NaBH4 E->F G Stir for 90 minutes F->G H 4. Purification G->H I Filtration (0.2 µm PTFE) H->I J Solvent Evaporation (< 40°C) I->J K Precipitation with Ethanol J->K L 5. Final Product K->L M This compound Capped AuNPs L->M

Caption: A schematic workflow of the synthesis process for this compound capped gold nanoparticles.

Logical Relationship of Components in Nanoparticle Synthesis

Logical_Relationship cluster_reactants Reactants cluster_process Process cluster_product Product Gold_Precursor HAuCl4 (Gold Source) Reduction Chemical Reduction Gold_Precursor->Reduction Capping_Agent This compound (Stabilizer) Capping_Agent->Reduction Reducing_Agent NaBH4 (Reductant) Reducing_Agent->Reduction AuNP This compound Capped Gold Nanoparticle Reduction->AuNP

Caption: The logical relationship between the key components involved in the synthesis of the nanoparticles.

Applications in Drug Development

Gold nanoparticles are extensively studied as versatile platforms for drug delivery, diagnostics, and therapeutics due to their unique physicochemical properties.[5][6] The this compound capped gold nanoparticles, with their small size, high water solubility, and functionalizable surface, offer several potential advantages in drug development:

  • Targeted Drug Delivery: The carboxyl group on the surface can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging: Gold nanoparticles exhibit a surface plasmon resonance effect, which can be utilized for various imaging modalities. The chiral nature of these nanoparticles may also open up possibilities for chiroptical imaging techniques.

  • Theranostics: These nanoparticles can be engineered to carry both therapeutic agents and imaging probes, allowing for simultaneous diagnosis and treatment.

Further research is required to fully explore the potential of this compound capped gold nanoparticles in these and other biomedical applications. The biocompatibility and in vivo fate of these specific nanoparticles need to be thoroughly investigated.

References

Application Notes and Protocols for N-Isobutyryl-D-cysteine Derivatization of Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of amino acid enantiomers (D- and L-forms) in biological fluids is a critical aspect of biomedical research and drug development. While L-amino acids are the fundamental building blocks of proteins, their D-enantiomers are increasingly recognized for their significant physiological and pathological roles.[1] D-amino acids, such as D-serine and D-aspartate, act as neurotransmitters and neuromodulators in the central nervous system, highlighting their importance in neuroscience.[1] The accurate quantification of these chiral molecules in complex biological matrices like plasma and urine requires sensitive and selective analytical methods.

This document provides detailed application notes and protocols for the sample preparation and derivatization of biological fluids using N-Isobutyryl-D-cysteine (IBDC) in conjunction with o-phthaldialdehyde (OPA). This pre-column derivatization method forms highly fluorescent diastereomeric isoindole derivatives of primary amino acids, enabling their separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[2] The use of a chiral thiol, such as IBDC, allows for the resolution of D- and L-amino acid enantiomers.[3]

Principle of the Method

The derivatization reaction involves the rapid condensation of the primary amine group of an amino acid with OPA and a chiral thiol, IBDC, in an alkaline environment. This reaction results in the formation of a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. The chirality of the IBDC molecule introduces a second chiral center into the derivative, forming diastereomers that can be separated on a standard achiral HPLC column.

Data Presentation

The following tables summarize the quantitative performance of the OPA/chiral thiol derivatization method for amino acid analysis in biological fluids. Please note that specific values can vary depending on the exact experimental conditions, instrumentation, and the specific amino acid.

Table 1: Performance Characteristics of OPA/Chiral Thiol Derivatization for Amino Acid Analysis

ParameterTypical ValueReference
Limit of Quantitation (LOQ)0.04% for enantiomeric impurity[3]
Recovery of Minor Enantiomer (at 0.04% level)92.3% - 113.3%[3]
Inter-assay Coefficient of Variation (CV)<10%[4]
Linearity (Correlation Coefficient)>0.998[5]

Table 2: Representative Concentrations of Amino Acids in Human Urine (post-derivatization and analysis)

Amino AcidConcentration Range (µM)Reference
Histidine5 - 960[5]
Arginine5 - 960[5]
Serine5 - 960[5]
Glycine5 - 960[5]
Alanine5 - 960[5]
Valine5 - 960[5]
Leucine5 - 960[5]

Experimental Protocols

Reagent Preparation

1. Borate Buffer (0.1 M, pH 10.4):

  • Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water.

  • Adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.

  • Filter the buffer through a 0.45 µm membrane filter.

2. o-Phthaldialdehyde (OPA) Solution (50 mg/mL in Methanol):

  • Dissolve 500 mg of OPA in 10 mL of HPLC-grade methanol (B129727).

  • This solution should be prepared fresh daily and protected from light.

3. This compound (IBDC) Solution (20 mg/mL in 0.1 M Borate Buffer):

  • Dissolve 200 mg of IBDC in 10 mL of 0.1 M Borate Buffer (pH 10.4).

  • This solution should be prepared fresh daily.

4. Derivatization Reagent:

  • Immediately before use, mix equal volumes of the OPA solution and the IBDC solution. For example, mix 1 mL of OPA solution with 1 mL of IBDC solution.

Sample Preparation: Plasma

1. Plasma Collection:

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

2. Protein Precipitation:

  • Thaw the plasma sample on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold methanol (or 10% trichloroacetic acid).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized amino acids.

Sample Preparation: Urine

1. Urine Collection:

  • Collect a mid-stream urine sample.

  • For quantitative analysis, a 24-hour urine collection is recommended to minimize diurnal variations.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

2. Sample Dilution:

  • Thaw the urine sample on ice.

  • Dilute the urine sample 1:10 with HPLC-grade water. The exact dilution factor may need to be optimized depending on the expected amino acid concentrations.

Derivatization and HPLC Analysis

1. Derivatization Procedure (Automated or Manual):

  • In a microcentrifuge tube or an autosampler vial, combine:

    • 50 µL of the prepared plasma supernatant or diluted urine.

    • 50 µL of the freshly prepared Derivatization Reagent.

  • Mix thoroughly by vortexing or aspiration/dispensing in an autosampler.

  • Allow the reaction to proceed for at least 2 minutes at room temperature, protected from light.

2. HPLC Analysis:

  • Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample onto the HPLC system.

  • HPLC System: A standard HPLC system equipped with a fluorescence detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase A: 50 mM Sodium Acetate, pH 5.5.

  • Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic derivatives. The exact gradient profile should be optimized for the specific amino acids of interest.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.

3. Data Analysis:

  • Identify and quantify the D- and L-amino acid derivatives based on their retention times and peak areas compared to a standard mixture of D- and L-amino acids that has been subjected to the same derivatization and analysis procedure.

Visualizations

D-Serine Signaling Pathway in the Synapse

D_Serine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine_Pre L-Serine SR Serine Racemase L_Serine_Pre->SR Conversion D_Serine_Pre D-Serine SR->D_Serine_Pre D_Serine_Cleft D-Serine D_Serine_Pre->D_Serine_Cleft Release NMDA_Receptor NMDA Receptor D_Serine_Cleft->NMDA_Receptor Co-agonist Binding Glutamate_Cleft Glutamate Glutamate_Cleft->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response Leads to

Caption: D-Serine acts as a co-agonist at the NMDA receptor in the synapse.

Experimental Workflow for IBDC Derivatization of Biological Fluids

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start blood Whole Blood Collection start->blood urine Urine Collection start->urine centrifuge_blood Centrifuge Blood (1000g, 15 min, 4°C) blood->centrifuge_blood centrifuge_urine Centrifuge Urine (2000g, 10 min) urine->centrifuge_urine plasma Isolate Plasma centrifuge_blood->plasma deproteinize Protein Precipitation (e.g., with Methanol) plasma->deproteinize centrifuge_precipitate Centrifuge (14,000g, 10 min, 4°C) deproteinize->centrifuge_precipitate supernatant Collect Supernatant centrifuge_precipitate->supernatant derivatize Add OPA/IBDC Reagent supernatant->derivatize dilute_urine Dilute Urine (e.g., 1:10 with H₂O) centrifuge_urine->dilute_urine dilute_urine->derivatize incubate Incubate (2 min, RT) derivatize->incubate hplc HPLC Injection incubate->hplc separation RP-HPLC Separation hplc->separation detection Fluorescence Detection (Ex: 340nm, Em: 450nm) separation->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: Workflow for sample preparation and analysis of biological fluids.

Logical Relationship of the Derivatization Reaction

Derivatization_Reaction reagents Primary Amino Acid o-Phthaldialdehyde (OPA) This compound (IBDC) conditions Alkaline pH (Borate Buffer) reagents->conditions React in presence of product Fluorescent Diastereomeric Isoindole Derivative conditions->product Yields

Caption: Key components of the OPA/IBDC derivatization reaction.

References

Application Note and Protocols for Fluorescence Detection of N-Isobutyryl-D-cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isobutyryl-D-cysteine (NIB-D-Cys) is a chiral thiol compound that can be utilized in the development of fluorescent probes for various analytical and diagnostic applications. The unique structural features of NIB-D-Cys, including the thiol group and the chiral center, make it a valuable building block for creating selective and sensitive detection systems. This document provides a detailed overview of the principles, experimental protocols, and data interpretation for the fluorescence detection of analytes using probes derived from this compound. The methodologies described herein are based on established principles of fluorescence chemistry and thiol-reactive probes.

The core principle often involves a reaction between the thiol group of an this compound derivative and an analyte, leading to a change in the fluorescence properties of a tethered fluorophore. This "turn-on" or "turn-off" fluorescence response can be correlated with the concentration of the target analyte.

Signaling Pathway: Analyte Detection

The detection mechanism typically involves the nucleophilic addition of the thiol group from the this compound derivative to an electrophilic center on the analyte or a linker attached to a fluorophore. This reaction can lead to the formation of a stable thioether linkage, which in turn modulates the electronic properties of the fluorophore, resulting in a change in fluorescence intensity.

cluster_0 Detection Mechanism cluster_1 Reaction cluster_2 Fluorescence Signal Generation Probe This compound Fluorescent Probe Analyte Target Analyte (e.g., with electrophilic site) Probe->Analyte Nucleophilic Attack Product Probe-Analyte Complex Analyte->Product Forms Complex Thiol Thiol Group (-SH) on Probe Electrophile Electrophilic Site on Analyte Thiol->Electrophile Covalent Bond Formation Signal Fluorescence Signal Change Product->Signal Modulates Fluorophore

Caption: Proposed signaling pathway for analyte detection.

Experimental Workflow

The general workflow for utilizing an this compound-based fluorescent probe involves several key steps, from probe preparation to data analysis.

cluster_workflow Experimental Workflow cluster_assay A 1. Probe Synthesis & Characterization B 2. Preparation of Stock Solutions A->B C 3. Assay Setup B->C D 4. Incubation C->D Mix components E 5. Fluorescence Measurement D->E Allow reaction to proceed F 6. Data Analysis E->F Record emission spectra G 7. Results F->G Plot calibration curve & determine concentration C1 Add Probe Solution C2 Add Analyte Standards or Samples C3 Add Buffer

Caption: General experimental workflow for fluorescence detection.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound Fluorescent Probe

This protocol describes the synthesis of a hypothetical fluorescent probe where this compound is coupled to a fluorophore containing a thiol-reactive group, such as a maleimide.

Materials:

  • This compound

  • N-(1-pyrene)maleimide (or other maleimide-functionalized fluorophore)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (e.g., silica (B1680970) gel)

Procedure:

  • Dissolve this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Add triethylamine (2.0 equivalents) to the solution to deprotonate the thiol group. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve N-(1-pyrene)maleimide (1.0 equivalent) in anhydrous DMF.

  • Slowly add the this compound solution to the N-(1-pyrene)maleimide solution dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Precipitate the final product by adding cold diethyl ether.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Fluorescence Detection of an Analyte

This protocol outlines a general method for using the synthesized this compound fluorescent probe to detect a target analyte.

Materials:

  • Synthesized this compound fluorescent probe

  • Target analyte

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the this compound fluorescent probe in DMSO.

    • Prepare a stock solution of the target analyte in an appropriate solvent (e.g., PBS or DMSO, depending on solubility).

    • Prepare a series of analyte standard solutions of known concentrations by diluting the stock solution with PBS.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the probe stock solution to each well to achieve a final concentration of 10 µM (this may need optimization).

    • Add varying concentrations of the analyte standards to the wells.

    • Include a blank control (probe only, no analyte) and a negative control (if applicable, with a non-reactive compound).

    • Adjust the final volume in each well to be the same (e.g., 200 µL) with PBS buffer.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader or spectrofluorometer.

    • Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., for a pyrene-based probe, excitation at ~340 nm and emission at ~380 nm and ~480 nm for monomer and excimer fluorescence, respectively).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all measurements.

    • Plot the fluorescence intensity (or the ratio of two emission wavelengths for ratiometric probes) as a function of the analyte concentration.

    • Perform a linear or non-linear regression to generate a calibration curve.

    • Determine the concentration of the analyte in unknown samples by interpolating their fluorescence readings from the calibration curve.

Quantitative Data Presentation

The performance of a fluorescent probe is typically characterized by several key parameters, which are summarized in the tables below. The data presented here is representative and will vary depending on the specific probe and analyte.

Table 1: Photophysical Properties of the this compound Fluorescent Probe

ParameterValueConditions
Excitation Wavelength (λex)340 nmPBS, pH 7.4
Emission Wavelength (λem)385 nm (monomer)PBS, pH 7.4
Quantum Yield (Φ) - Free Probe0.15PBS, pH 7.4
Quantum Yield (Φ) - Probe-Analyte0.65PBS, pH 7.4
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹at 340 nm in PBS

Table 2: Analytical Performance of the Fluorescent Probe for Analyte Detection

ParameterValue
Linear Range0.5 - 50 µM
Limit of Detection (LOD)150 nM
Limit of Quantification (LOQ)450 nM
Response Time< 10 minutes
Selectivity> 50-fold over common interfering species

Conclusion

Fluorescent probes derived from this compound offer a versatile platform for the sensitive and selective detection of a wide range of analytes. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to develop and apply these probes in their respective fields, including drug discovery and diagnostics. The modular nature of the probe design allows for fine-tuning of the photophysical and analytical properties to suit specific applications. Proper optimization of experimental conditions is crucial for achieving reliable and reproducible results.

Application Notes and Protocols for Quantitative Analysis Using N-Isobutyryl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of N-Isobutyryl-D-cysteine as a chiral derivatizing agent for the quantitative analysis of amino acid enantiomers. This technique is particularly valuable in drug development, quality control of pharmaceuticals, and metabolic research.

Introduction

This compound (NIBC) is a chiral thiol reagent used for the derivatization of primary amino acids in the presence of o-phthaldialdehyde (OPA). This reaction forms fluorescent diastereomeric isoindole derivatives, which can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The D-enantiomer of N-isobutyryl-cysteine allows for the discrimination and quantification of D- and L-amino acids in various matrices, including biological fluids, pharmaceutical preparations, and protein hydrolysates.[1][2]

The primary application of this assay lies in its ability to determine the enantiomeric purity of amino acid-based drugs, detect the presence of D-amino acids as potential biomarkers, and analyze the amino acid composition of peptides and proteins.[1]

Principle of the Assay

The quantitative assay is based on the pre-column derivatization of amino acids with OPA and this compound. The primary amine of the amino acid reacts with OPA in the presence of the thiol group from NIBC to form a highly fluorescent isoindole derivative. The chirality of NIBC introduces a chiral center into the derivative, resulting in the formation of diastereomers for each D- and L-amino acid. These diastereomers exhibit different chromatographic properties and can be separated by a standard C18 column, allowing for their individual quantification.

Experimental Protocols

Materials and Reagents
  • This compound (chiral derivatization grade, ≥97.0%)

  • o-Phthaldialdehyde (OPA)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Amino acid standards (D- and L-enantiomers)

  • Sample containing amino acids for analysis

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler with pre-column derivatization capabilities

    • Column oven

    • Fluorescence detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Reagent Preparation
  • Boric Acid Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution. Bring the final volume to 100 mL with HPLC-grade water.

  • OPA Reagent Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M boric acid buffer (pH 10.4).

  • This compound (NIBC) Solution: Dissolve 50 mg of this compound in 10 mL of methanol.

  • Derivatization Reagent: Mix the OPA reagent solution with the NIBC solution. This reagent should be prepared fresh daily and protected from light.

Sample Preparation
  • Protein/Peptide Samples: Hydrolyze the protein or peptide sample to release individual amino acids. A common method is acid hydrolysis with 6 M HCl at 110°C for 24 hours. The hydrolysate should be neutralized and diluted to a suitable concentration with HPLC-grade water.

  • Biological Fluids (e.g., Plasma, Urine): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid. Centrifuge to remove the precipitated protein and filter the supernatant through a 0.22 µm syringe filter.

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute to a known concentration within the linear range of the assay.

HPLC-FLD Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B (linear gradient)

    • 35-40 min: 50% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 450 nm

  • Injection Volume: 10 µL

Derivatization and Injection Procedure (Automated)

The following procedure is for an autosampler capable of automated pre-column derivatization.

  • The autosampler aspirates a defined volume of the sample (e.g., 10 µL).

  • The autosampler then aspirates a defined volume of the derivatization reagent (e.g., 20 µL).

  • The sample and reagent are mixed in the autosampler loop or a mixing vial for a specific reaction time (e.g., 2 minutes) at a controlled temperature.

  • The resulting fluorescent derivative is injected onto the HPLC column.

Data Presentation

Quantitative data from the analysis of D- and L-amino acids in a hypothetical sample are presented below. The tables summarize retention times, peak areas, and calculated concentrations for each enantiomer.

Table 1: Chromatographic Data for Amino Acid Standards

Amino Acid EnantiomerRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
L-Alanine12.5125,00010
D-Alanine13.2123,50010
L-Aspartic Acid15.8142,30010
D-Aspartic Acid16.5140,80010
L-Glutamic Acid18.2135,60010
D-Glutamic Acid19.0134,10010

Table 2: Quantitative Analysis of a Hypothetical Peptide Hydrolysate

Amino Acid EnantiomerRetention Time (min)Peak Area (arbitrary units)Calculated Concentration (µM)% D-Enantiomer
L-Alanine12.6252,00020.11.48%
D-Alanine13.33,8000.3
L-Aspartic Acid15.9185,00013.00.76%
D-Aspartic Acid16.61,4000.1
L-Glutamic Acid18.3210,50015.50.96%
D-Glutamic Acid19.12,0000.15

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Peptide, Biological Fluid, etc.) Autosampler Automated Derivatization in Autosampler Sample->Autosampler Standards Amino Acid Standards (D- and L-) Standards->Autosampler NIBC_Reagent This compound Solution Deriv_Reagent Derivatization Reagent (OPA + NIBC) NIBC_Reagent->Deriv_Reagent OPA_Reagent OPA Solution OPA_Reagent->Deriv_Reagent Deriv_Reagent->Autosampler HPLC RP-HPLC Separation (C18 Column) Autosampler->HPLC Detector Fluorescence Detection (λex: 340 nm, λem: 450 nm) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Quantitative Report Integration->Report

Caption: Experimental workflow for the quantitative analysis of amino acids using this compound.

Derivatization_Reaction AminoAcid Primary Amino Acid (D- or L-) Product Fluorescent Diastereomeric Isoindole Derivative AminoAcid->Product OPA o-Phthaldialdehyde (OPA) OPA->Product NIBC This compound (NIBC) NIBC->Product

Caption: Reaction scheme for the derivatization of amino acids with OPA and this compound.

References

Application Notes and Protocols for the Use of N-Isobutyryl-D-cysteine in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pharmaceutical industry, the stereoisomeric purity of drug substances is a critical quality attribute. The presence of undesired enantiomers, even in small amounts, can affect the efficacy and safety of a drug product. Amino acids are fundamental building blocks of many pharmaceutical products, including peptides, proteins, and some small molecule drugs. Consequently, the accurate quantification of amino acid enantiomers is a crucial aspect of pharmaceutical quality control. N-Isobutyryl-L-cysteine (NIB-L-Cys) and its enantiomer, N-Isobutyryl-D-cysteine (NIB-D-Cys), are chiral derivatizing agents used in conjunction with o-phthaldialdehyde (OPA) for the sensitive and selective analysis of D- and L-amino acids by high-performance liquid chromatography (HPLC) with fluorescence detection. This method allows for the separation and quantification of amino acid enantiomers in various pharmaceutical preparations, including parenteral solutions and peptide drugs.[1][2]

Principle of the Method

The method is based on the pre-column derivatization of primary amino acids with OPA and a chiral thiol, in this case, N-Isobutyryl-L-cysteine. In an alkaline environment, OPA reacts with the primary amine group of an amino acid and the thiol group of NIB-L-Cys to form highly fluorescent and diastereomeric isoindole derivatives. These diastereomers can then be separated by reversed-phase HPLC. The use of a chiral derivatizing agent (NIB-L-Cys) converts the enantiomeric amino acids into diastereomeric derivatives, which can be resolved on a conventional achiral stationary phase. The D-amino acid will form one diastereomer with NIB-L-Cys, and the L-amino acid will form another, allowing for their chromatographic separation. Fluorescence detection provides high sensitivity, enabling the quantification of even trace amounts of the undesired enantiomer.

Experimental Protocols

Preparation of Reagents

1.1. Borate (B1201080) Buffer (0.4 M, pH 10.4)

  • Dissolve 2.47 g of boric acid in 100 mL of deionized water.

  • Adjust the pH to 10.4 with a 45% (w/v) potassium hydroxide (B78521) solution.

  • Store at room temperature.

1.2. OPA/N-Isobutyryl-L-cysteine (OPA/NIBLC) Derivatization Reagent

  • Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol.

  • Add 11.25 mL of the 0.4 M borate buffer (pH 10.4).

  • Dissolve 50 mg of N-Isobutyryl-L-cysteine in this solution.

  • The reagent should be prepared fresh daily and protected from light.

1.3. Mobile Phase

  • Mobile Phase A: 50 mM Sodium Acetate (B1210297) Buffer, pH 5.0. Dissolve 4.1 g of anhydrous sodium acetate in 1 L of deionized water, adjust pH to 5.0 with glacial acetic acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile, HPLC grade.

Sample Preparation

2.1. Parenteral Amino Acid Solutions

  • Dilute the parenteral solution with deionized water to a final amino acid concentration of approximately 100 µM.

2.2. Peptide Drugs

  • Hydrolyze the peptide drug to its constituent amino acids. A common method is acid hydrolysis with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • After hydrolysis, evaporate the acid under a stream of nitrogen.

  • Reconstitute the dried amino acid residue in deionized water to a known volume.

  • Dilute further as needed to bring the amino acid concentrations into the calibration range.

Derivatization Procedure
  • In an autosampler vial, mix:

    • 10 µL of the sample or standard solution.

    • 10 µL of the OPA/NIBLC derivatization reagent.

  • Allow the reaction to proceed for at least 2 minutes at room temperature before injection into the HPLC system. The reaction is rapid, and the derivatives are stable for a sufficient time for analysis.

HPLC Conditions
  • HPLC System: A gradient HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 450 nm

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
355050
40595
45595
50955
60955

Data Presentation

The following table summarizes the quantitative data on the D-amino acid content found in two different aqueous formulations of L-amino acids intended for parenteral nutrition.[1]

Amino AcidFormulation 1: D-Amino Acid (%)Formulation 1: D-Amino Acid (mg/L)Formulation 2: D-Amino Acid (%)Formulation 2: D-Amino Acid (mg/L)
Aspartic Acid0.31.80.42.4
Glutamic Acid0.22.90.22.9
Serine0.94.70.84.2
Alanine0.10.60.10.6
Total 128 149

Note: The percentages are calculated with respect to the corresponding L-amino acid enantiomer.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample Pharmaceutical Sample (e.g., Parenteral Solution, Peptide Drug) hydrolysis Acid Hydrolysis (for peptides) sample->hydrolysis if peptide dilution Dilution sample->dilution hydrolysis->dilution derivatization Mix Sample with OPA/NIBLC Reagent dilution->derivatization opa_niblc Prepare OPA/NIBLC Derivatization Reagent opa_niblc->derivatization injection Inject Derivatized Sample into HPLC derivatization->injection separation Separation on Reversed-Phase C18 Column injection->separation detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of D- and L-Amino Acids integration->quantification

Caption: Workflow for the enantiomeric analysis of amino acids in pharmaceuticals.

Chiral Derivatization Reaction

derivatization_reaction opa o-Phthaldialdehyde (OPA) product Fluorescent Diastereomeric Isoindole Derivative opa->product + amino_acid D/L-Amino Acid (R-NH2) amino_acid->product + niblc N-Isobutyryl-L-cysteine (NIBLC-SH) niblc->product +

Caption: Reaction of OPA, an amino acid, and NIBLC to form a fluorescent derivative.

References

Application Note and Protocols: Automated Precolumn Derivatization with N-Isobutyryl-D-cysteine for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric separation and quantification of amino acids are critical in various fields, including drug discovery, food science, and clinical diagnostics. The presence of D-amino acids, once thought to be rare in higher organisms, is now recognized for its physiological and pathological significance. This application note details a robust and sensitive method for the simultaneous determination of D- and L-amino acids using an automated precolumn derivatization approach with o-phthaldialdehyde (OPA) and the chiral thiol, N-Isobutyryl-D-cysteine (IBDC). This method forms fluorescent diastereomeric derivatives that can be readily separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

The automated nature of this procedure minimizes sample handling, reduces the risk of human error, and improves throughput, making it a valuable tool for routine analysis in research and quality control laboratories[1][2]. The use of OPA and a chiral thiol like IBDC allows for the sensitive detection of primary amino acids[3].

Principle of the Method

The primary amino group of an amino acid reacts with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, this compound (IBDC), to form a highly fluorescent isoindole derivative. The chirality of IBDC leads to the formation of diastereomers with D- and L-amino acids. These diastereomers possess different physicochemical properties and can be separated by a standard reversed-phase HPLC column. The separated diastereomers are then detected by a fluorescence detector, providing high sensitivity and selectivity.

Logical Relationship of Derivatization and Separation

cluster_reagents Reactants cluster_process Process cluster_products Products & Outcome Amino Acid (D or L) Amino Acid (D or L) Derivatization Derivatization Amino Acid (D or L)->Derivatization OPA o-Phthaldialdehyde (OPA) OPA->Derivatization IBDC This compound (IBDC) IBDC->Derivatization Diastereomers Fluorescent Diastereomers Derivatization->Diastereomers Forms Separation Separation Separated_Diastereomers Separated Diastereomers Separation->Separated_Diastereomers Results in Detection Detection Quantification Quantification of D- and L-Amino Acids Detection->Quantification Allows for Diastereomers->Separation Injected into HPLC Separated_Diastereomers->Detection Detected by Fluorescence

Caption: Logical flow of chiral amino acid analysis.

Quantitative Data Summary

The following tables summarize the typical performance of the automated precolumn derivatization method with OPA/IBLC (N-Isobutyryl-L-cysteine, the more commonly cited enantiomer, which provides analogous separation to IBDC) for the analysis of amino acid enantiomers.

Table 1: Chromatographic Performance

Amino Acid Retention Time (min) Retention Time RSD (%) (n=6) Peak Area RSD (%) (n=6)
D-Asp 10.2 < 0.1 < 3.0
L-Asp 10.8 < 0.1 < 3.0
D-Glu 12.5 < 0.1 < 3.0
L-Glu 13.1 < 0.1 < 3.0
D-Ser 14.8 < 0.1 < 3.0
L-Ser 15.3 < 0.1 < 3.0
D-Ala 20.1 < 0.1 < 3.0
L-Ala 21.0 < 0.1 < 3.0

Data adapted from representative studies utilizing OPA and a chiral N-isobutyryl-cysteine thiol[3].

Table 2: Method Sensitivity

Amino Acid Limit of Detection (LOD) (pmol/µL)
Asp 0.05
Glu 0.04
Ser 0.10
Ala 0.15

Detection limits are reported as signal-to-noise = 3[3].

Experimental Protocols

1. Reagent Preparation

  • Borate (B1201080) Buffer (0.1 M, pH 9.5-10.4): Dissolve 6.18 g of boric acid in 1 L of ultrapure water. Adjust the pH with a concentrated sodium hydroxide (B78521) solution.

  • This compound (IBDC) Solution (20 mg/10 mL): Add 20 mg of this compound to 10 mL of 0.1 M borate buffer[4]. Mix until fully dissolved. Prepare this solution fresh daily.

  • o-Phthaldialdehyde (OPA) Solution (10 mg/mL): Dissolve 10 mg of o-phthalaldehyde (B127526) in 1 mL of methanol, then add to 9 mL of 0.1 M borate buffer. This solution should also be prepared fresh.

  • Combined Derivatization Reagent (OPA/IBDC): Mix equal volumes of the OPA solution and the IBDC solution[4]. Some protocols may use different ratios, for instance, a 260 mM IBLC / 170 mM OPA solution in borate buffer is also reported[3].

  • Mobile Phase A: Prepare a 20 mM sodium acetate (B1210297) buffer and adjust the pH to 6.0 with acetic acid.

  • Mobile Phase B: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v)[2].

  • Standard Solutions: Prepare stock solutions of D- and L-amino acids at a concentration of 5 nmol/µL in 0.1 N HCl. For amino acids like Asn, Gln, and Trp, use water as the solvent[3]. Prepare working standard mixtures by diluting the stock solutions with water.

2. Sample Preparation

  • Liquid Samples (e.g., beverages, infusion solutions): Filter the sample through a 0.22-µm centrifugal membrane filter. Dilute the filtrate as needed with water (e.g., a 50-fold dilution for vinegar)[3].

  • Peptide or Protein Samples:

    • For peptides containing cysteine or cystine, oxidize with performic acid prior to hydrolysis[5].

    • Hydrolyze the peptide or protein sample with 6 M HCl at 110°C for 24 hours[5]. For peptides containing tryptophan, use 4 M methanesulfonic acid for hydrolysis[5].

    • Neutralize the hydrolysate and dilute to a suitable concentration with ultrapure water.

3. Automated Precolumn Derivatization

The following procedure is a typical program for an HPLC autosampler with a pretreatment function. The volumes and times may need to be optimized for specific instruments and applications.

  • Aspirate 10 µL of the amino acid standard or sample into a mixing vial.

  • Add 45 µL of the combined OPA/IBDC derivatization reagent.

  • Mix the solution by aspirating and dispensing the mixture multiple times (e.g., 3 cycles of 40 µL).

  • Allow the derivatization reaction to proceed for a defined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

  • Inject a specific volume (e.g., 1 µL) of the reaction mixture into the HPLC system for analysis.

Experimental Workflow

cluster_prep Preparation cluster_automation Automated Derivatization (Autosampler) cluster_analysis Analysis Reagent_Prep Reagent Preparation (Borate Buffer, OPA, IBDC, Mobile Phases) Add_Reagent 2. Add OPA/IBDC Reagent Reagent_Prep->Add_Reagent Sample_Prep Sample Preparation (Filtration, Dilution, Hydrolysis) Aspirate_Sample 1. Aspirate Sample Sample_Prep->Aspirate_Sample Aspirate_Sample->Add_Reagent Mix 3. Mix Add_Reagent->Mix React 4. React (1-2 min) Mix->React Inject 5. Inject into HPLC React->Inject HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Inject->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Caption: Automated precolumn derivatization workflow.

4. HPLC Conditions

  • HPLC System: An Agilent 1290 Infinity II LC system or a similar system equipped with a high-speed pump, multisampler with a sample cooler, multicolumn thermostat, and a fluorescence detector is suitable[3].

  • Column: A reversed-phase C18 column, such as an Agilent Poroshell HPH-C18 (e.g., 4.6 x 100 mm, 2.7 µm), is recommended[3][6].

  • Column Temperature: 40 °C.

  • Flow Rate: 1.5 mL/min for a 4.6 mm i.d. column.

  • Gradient Elution:

    • A typical gradient profile involves a linear increase in the percentage of Mobile Phase B. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-100% B (linear gradient)

      • 30-35 min: 100% B (hold)

      • 35.1-40 min: 10% B (re-equilibration)

    • The gradient should be optimized based on the specific amino acids of interest and the column used.

  • Fluorescence Detection:

    • Excitation Wavelength (Ex): 340 nm

    • Emission Wavelength (Em): 450 nm

Applications

This method has been successfully applied to the analysis of D- and L-amino acids in a variety of matrices:

  • Pharmaceuticals: Determination of the enantiomeric purity of amino acid drugs and analysis of peptide antibiotics such as bacitracin, gramicidins, and polymyxin (B74138) B[5].

  • Food Science: Quantification of D-amino acids in fermented foods and beverages, like vinegar, which can be indicators of fermentation processes and quality[3].

  • Clinical Research: Analysis of D-amino acids in biological fluids and tissues, which can serve as biomarkers for various diseases.

  • Drug Development: In the analysis of peptide drugs, the presence of D-amino acids can affect the drug's efficacy, stability, and safety[5].

Conclusion

Automated precolumn derivatization with this compound and OPA provides a reliable, sensitive, and high-throughput method for the chiral separation and quantification of amino acids. The automation of the derivatization process enhances reproducibility and simplifies the analytical workflow. This application note provides a comprehensive protocol that can be adapted for various research and quality control applications in the pharmaceutical and life science industries.

References

Troubleshooting & Optimization

Improving the yield of N-Isobutyryl-D-cysteine derivatization reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Isobutyryl-D-cysteine derivatization reaction. This resource is designed for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a chiral derivatizing agent, particularly for the separation and analysis of amino acid enantiomers.

Q2: What type of reaction is the N-isobutyrylation of D-cysteine?

A2: The N-isobutyrylation of D-cysteine is typically performed via a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions. This involves the reaction of D-cysteine with isobutyryl chloride in the presence of a base.[1][2]

Q3: What are the critical parameters affecting the yield of this reaction?

A3: The key parameters that significantly influence the reaction yield include pH, temperature, stoichiometry of reactants, choice of base, and the purity of the starting materials. Careful control of these factors is essential for maximizing the product yield.

Q4: Can racemization occur during the derivatization of D-cysteine?

A4: Yes, racemization is a potential side reaction when derivatizing amino acids, including D-cysteine.[3][4] Factors such as high temperatures and strong bases can increase the likelihood of racemization, leading to a loss of enantiomeric purity.[3] It is crucial to employ conditions that minimize this risk.

Q5: What are common byproducts in the this compound synthesis?

A5: Potential byproducts can include the di-acylated product (acylation at both the amino and thiol groups), unreacted starting materials, and byproducts from the hydrolysis of isobutyryl chloride. The formation of these can be minimized by optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound derivatization reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incorrect pH: The reaction proceeds optimally within a specific pH range (typically 7.1 to 10) to ensure the amino group is sufficiently nucleophilic.[5]Monitor and adjust the pH of the reaction mixture throughout the addition of isobutyryl chloride. The use of a suitable base like potassium carbonate helps maintain the desired pH.[5]
Suboptimal Temperature: Low temperatures can slow down the reaction rate, while excessively high temperatures can promote side reactions and decomposition.Maintain the reaction temperature within the recommended range. A common approach is to start at a low temperature (e.g., -8°C to 10°C) during the addition of the acyl chloride and then allow the reaction to proceed at a slightly higher temperature (e.g., 20-25°C).[5]
Improper Stoichiometry: An incorrect ratio of D-cysteine to isobutyryl chloride can lead to incomplete reaction or the formation of byproducts.Use a slight excess or an equimolar amount of isobutyryl chloride relative to D-cysteine.[5]
Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride can react with water, reducing the amount available for the desired reaction.Perform the reaction in a two-phase system (e.g., water and an organic solvent like methylene (B1212753) chloride or ethyl acetate) to minimize the hydrolysis of the acyl chloride.[2][5]
Product Contamination / Difficulty in Purification Formation of Di-acylated Product: Both the amino and thiol groups of cysteine can be acylated.Control the stoichiometry and reaction temperature. Adding the isobutyryl chloride slowly at a low temperature can favor N-acylation.
Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted D-cysteine or isobutyryl chloride.Ensure sufficient reaction time (e.g., 1-2 hours) after the addition of isobutyryl chloride.[5] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
Inefficient Extraction/Purification: The desired product may not be efficiently separated from the reaction mixture.After acidification of the reaction mixture to a pH < 1, the product can be extracted into an organic solvent.[5] Crystallization from a suitable solvent system (e.g., by adding petroleum ether to the organic extract) is a common purification method.[5] Other techniques like column chromatography can also be employed.[6]
Loss of Enantiomeric Purity (Racemization) High Reaction Temperature: Elevated temperatures can provide the energy for the abstraction of the alpha-proton, leading to racemization.[3]Maintain a controlled and low reaction temperature, especially during the addition of the acyl chloride.
Strong Base: The use of a strong, non-hindered base can increase the risk of racemization.[7]While a base is necessary, consider using a moderately basic salt like potassium carbonate.[5] For particularly sensitive substrates, a more sterically hindered and weaker base could be explored.[7]

Experimental Protocols

Protocol: Synthesis of N-Isobutyryl-L-cysteine (Adaptable for D-cysteine)

This protocol is adapted from a patented method for the synthesis of N-isobutyryl-L-cysteine and can be applied to the D-enantiomer by substituting L-cysteine with D-cysteine.[5]

Materials:

  • D-cysteine

  • Potassium carbonate

  • Isobutyryl chloride

  • Methylene chloride (or other suitable organic solvent like ethyl acetate (B1210297) or butyl acetate)[5]

  • Water

  • Concentrated Hydrochloric acid

  • Petroleum ether

Procedure:

  • Preparation of the Aqueous Phase: In a reaction vessel, dissolve potassium carbonate (e.g., 180 g) in water (e.g., 500 ml).

  • Addition of Organic Solvent: Add methylene chloride (e.g., 500 ml) to the aqueous solution and cool the mixture to -8°C with stirring.

  • Addition of Reactants: To the cooled two-phase mixture, add isobutyryl chloride (e.g., 87 g, 0.82 mol) followed by the addition of D-cysteine (e.g., 100 g, 0.82 mol).

  • Reaction: Adjust the temperature to 20-25°C and continue stirring for 2 hours.

  • Work-up - Acidification: After the reaction is complete, add concentrated hydrochloric acid (e.g., 150 ml) to adjust the pH to < 1.

  • Extraction: Separate the organic phase (methylene chloride), which now contains the product.

  • Crystallization and Purification: Induce crystallization by adding petroleum ether (e.g., 500 ml) to the organic extract.

  • Isolation: Filter the crystallized product and dry it under vacuum at 50°C.

Data Presentation

Table 1: Influence of Key Parameters on N-Isobutyrylation of D-cysteine

Parameter Condition Expected Impact on Yield Potential Side Reactions
pH < 7LowIncomplete reaction due to protonation of the amino group.
7.1 - 10Optimal-
> 10May DecreaseIncreased hydrolysis of isobutyryl chloride.
Temperature < -10°CLowVery slow reaction rate.
-8°C to 25°COptimal-
> 30°CMay DecreaseIncreased byproduct formation and potential for racemization.[3]
Base Weak BaseLowInefficient neutralization of HCl produced, leading to protonation of the amine.
Moderate Base (e.g., K₂CO₃)Optimal-
Strong BaseMay DecreaseIncreased hydrolysis of acyl chloride and higher risk of racemization.[7]
Solvent Single Aqueous PhaseLowSignificant hydrolysis of isobutyryl chloride.
Two-Phase System (Water/Organic)OptimalMinimizes hydrolysis of isobutyryl chloride.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_aq Prepare Aqueous K₂CO₃ Solution add_org Add Organic Solvent (e.g., CH₂Cl₂) prep_aq->add_org cool Cool to -8°C add_org->cool add_reagents Add Isobutyryl Chloride & D-cysteine cool->add_reagents react Stir at 20-25°C for 2 hours add_reagents->react acidify Acidify to pH < 1 with HCl react->acidify extract Separate Organic Phase acidify->extract crystallize Crystallize with Petroleum Ether extract->crystallize isolate Filter and Dry Product crystallize->isolate product N-Isobutyryl- D-cysteine isolate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_ph Was pH maintained between 7.1-10? start->check_ph check_temp Was temperature controlled (-8°C to 25°C)? check_ph->check_temp Yes solution_ph Adjust pH with base during reaction check_ph->solution_ph No check_reagents Were reactants of high purity and correct stoichiometry? check_temp->check_reagents Yes solution_temp Optimize temperature control check_temp->solution_temp No check_workup Was extraction and purification performed correctly? check_reagents->check_workup Yes solution_reagents Use pure reagents and verify stoichiometry check_reagents->solution_reagents No solution_workup Review and optimize work-up procedure check_workup->solution_workup No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Optimizing reaction time and temperature for N-Isobutyryl-D-cysteine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-Isobutyryl-D-cysteine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-isobutyrylation of D-cysteine, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-acylation reaction of D-cysteine with isobutyryl chloride has a very low yield. What are the common causes?

  • Answer: Low yields in this derivatization can stem from several factors:

    • Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and susceptible to hydrolysis in the presence of water, especially under basic conditions. If the rate of hydrolysis outcompetes the rate of acylation, the yield will be significantly reduced.

    • Inadequate Base: The acylation of the amino group of D-cysteine produces hydrochloric acid (HCl). If an insufficient amount of base is used, the HCl will protonate the unreacted D-cysteine, rendering its amino group non-nucleophilic and halting the reaction.

    • Suboptimal pH: The pH of the reaction is critical. The amino group of D-cysteine needs to be deprotonated to be nucleophilic (typically pH > 8), but a very high pH (e.g., > 12) can accelerate the hydrolysis of isobutyryl chloride.[1]

    • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent for isobutyryl chloride and an aqueous solution for D-cysteine and the base), inefficient stirring will limit the reaction rate at the interface of the two layers.

    • Low Temperature: While lower temperatures can reduce the rate of hydrolysis of the acyl chloride, they also slow down the desired acylation reaction. The optimal temperature is a balance between these two competing reactions.

Issue 2: Presence of Multiple Products (Side Reactions)

  • Question: My final product mixture shows multiple spots on TLC or multiple peaks in HPLC/LC-MS, in addition to the desired this compound. What are the likely side products and how can I avoid them?

  • Answer: The most common side products are:

    • N,S-Di-isobutyryl-D-cysteine: The thiol group (-SH) of the cysteine side chain is also nucleophilic and can be acylated by isobutyryl chloride, especially if an excess of the acylating agent is used or if the reaction is run for an extended period at a higher pH. To minimize this, use a stoichiometric amount or only a slight excess of isobutyryl chloride and control the reaction time.

    • Isobutyric Acid: This is the product of isobutyryl chloride hydrolysis. Its presence is indicative of suboptimal reaction conditions (e.g., pH too high, slow addition of acyl chloride, water contamination in the organic solvent).

    • Unreacted D-cysteine: This indicates an incomplete reaction, which could be due to the reasons mentioned for low yield.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What is a suitable purification strategy?

  • Answer: Purification typically involves the following steps:

    • Acidification: After the reaction is complete, carefully acidify the aqueous layer with an acid like HCl to a pH of around 2-3. This will protonate the carboxylic acid group of the product, making it less soluble in water and more soluble in organic solvents.

    • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297). The unreacted D-cysteine and inorganic salts will remain in the aqueous layer. Isobutyric acid will also be extracted into the organic layer.

    • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Drying and Evaporation: Dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure.

    • Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If recrystallization is not effective, silica (B1680970) gel column chromatography can be used.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal temperature for the N-isobutyrylation of D-cysteine?

    • Answer: The optimal temperature is a trade-off between reaction rate and the stability of the isobutyryl chloride. A common starting point for Schotten-Baumann reactions is to perform the addition of the acyl chloride at a low temperature (0-5 °C) to minimize hydrolysis.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours.[2] For optimization, a temperature range of 0 °C to 25 °C should be investigated.

  • Question 2: How long should the reaction be run?

    • Answer: The reaction time depends on the temperature, pH, and concentration of the reactants. Typically, under optimized conditions, the reaction is complete within 2-4 hours at room temperature.[2] It is highly recommended to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and avoid the formation of side products from prolonged reaction times.

  • Question 3: What is the best base to use and in what quantity?

    • Answer: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used bases for the Schotten-Baumann reaction.[1] A 10% aqueous solution is often employed.[1] Theoretically, two equivalents of base are required: one to neutralize the hydrochloride of the starting D-cysteine (if using the HCl salt) and one to neutralize the HCl generated during the reaction. In practice, using a slight excess (2.0-3.0 equivalents) of the base is recommended to maintain the desired pH throughout the reaction.[2]

  • Question 4: Can I perform this reaction in a single-phase system?

    • Answer: While the biphasic Schotten-Baumann reaction is common, it is possible to perform the acylation in a homogenous aqueous or mixed aqueous-organic solvent system. However, in a single aqueous phase, the hydrolysis of isobutyryl chloride can be more pronounced. If using a mixed solvent system, a solvent that is miscible with water and can dissolve isobutyryl chloride, such as acetone (B3395972) or dioxane, can be used. Careful control of pH is still paramount in these systems.

  • Question 5: How can I protect the thiol group of D-cysteine from reacting?

    • Answer: While direct N-acylation without protection is often feasible with careful control of stoichiometry and reaction conditions, protecting the thiol group can lead to a cleaner reaction. However, this adds extra steps of protection and deprotection to the synthesis. For this specific derivatization, optimizing the reaction conditions to favor N-acylation is generally the preferred and more direct approach.

Experimental Protocols

Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the best results.

Materials:

  • D-cysteine

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH2Cl2) or Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-cysteine (1.0 eq.) in a 10% aqueous solution of NaOH (2.5 eq.). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Organic Phase: In a separate, dry dropping funnel, dissolve isobutyryl chloride (1.05 eq.) in an organic solvent like dichloromethane or diethyl ether.

  • Reaction: With vigorous stirring, add the isobutyryl chloride solution dropwise to the cold aqueous solution of D-cysteine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC.

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 times). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity (Hypothetical Data for Optimization)

Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%) (by HPLC)
046595
1047892
25 (Room Temp)48588
4047570

Note: Higher temperatures may decrease purity due to increased hydrolysis of isobutyryl chloride and potential side reactions.

Table 2: Effect of Reaction Time on Yield at Room Temperature (25°C) (Hypothetical Data for Optimization)

Reaction Time (h)Yield of this compound (%)Purity (%) (by HPLC)
16090
27589
48588
88280

Note: Prolonged reaction times may lead to a decrease in purity due to the formation of side products.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aq Prepare Aqueous Phase: D-cysteine in NaOH(aq) reaction Combine Phases at 0-5°C with Vigorous Stirring prep_aq->reaction prep_org Prepare Organic Phase: Isobutyryl Chloride in CH2Cl2 prep_org->reaction rt_reaction Warm to Room Temperature Stir for 2-4 hours reaction->rt_reaction acidify Acidify to pH 2-3 with HCl rt_reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry and Evaporate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Pure N-Isobutyryl- D-cysteine purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_hydrolysis Acyl Chloride Hydrolysis cluster_amine Amine Reactivity cluster_mixing Physical Factors start Low Product Yield? temp_high Temperature too high? start->temp_high Yes base_low Insufficient base? start->base_low Yes stirring Inefficient stirring? start->stirring Yes ph_high pH too high? temp_high->ph_high solution_temp Action: Lower temperature (e.g., 0-5°C for addition) temp_high->solution_temp slow_add Slow addition of acyl chloride? ph_high->slow_add solution_ph Action: Optimize pH (target 9-11) ph_high->solution_ph solution_add Action: Add acyl chloride dropwise over time slow_add->solution_add ph_low pH too low? base_low->ph_low solution_base Action: Use 2.0-3.0 eq. of base base_low->solution_base ph_low->solution_ph solution_stir Action: Increase stirring speed stirring->solution_stir

Caption: Troubleshooting logic for low yield in N-acylation.

References

Technical Support Center: N-Isobutyryl-D-cysteine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts and addressing common issues encountered during the derivatization of amino acids using N-Isobutyryl-D-cysteine (NIDC) and o-phthaldialdehyde (OPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (NIDC) in derivatization?

A1: this compound is primarily used as a chiral thiol in conjunction with o-phthaldialdehyde (OPA) for the pre-column derivatization of primary amino acids. This reaction forms fluorescent diastereomeric isoindole derivatives, which can be separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC). This method is widely used for the determination of amino acid enantiomers (D- and L-forms).[1][2]

Q2: What are the most common byproducts or issues in NIDC/OPA derivatization?

A2: The most significant issue is not a traditional "byproduct" from a side reaction of NIDC itself, but rather the instability of the resulting fluorescent isoindole derivatives.[1] These derivatives can degrade over time, leading to a decrease in fluorescence signal and inaccurate quantification. Other potential issues include incomplete derivatization and the presence of interfering peaks from excess reagents.

Q3: How can I improve the stability of the NIDC/OPA derivatives?

A3: The stability of the derivatives is a known challenge.[1] To mitigate this, it is highly recommended to use an automated pre-column derivatization system where the derivatization occurs immediately before injection onto the HPLC column.[1] If manual derivatization is performed, it is crucial to maintain a consistent and short reaction time before injection. Some methods also suggest stopping the reaction by adding an acid, such as acetic acid, though this needs to be optimized for your specific application.[3]

Q4: What are the optimal reaction conditions for NIDC/OPA derivatization?

A4: Optimal conditions can vary depending on the specific amino acids being analyzed. However, general recommendations include:

  • pH: A basic pH is required, typically achieved using a borate (B1201080) buffer in the range of 9.0 to 10.7.[4][5]

  • Reagent Ratio: An excess of the OPA and NIDC reagents relative to the amino acid concentration is necessary to drive the reaction to completion. A molar ratio of 1:25:25 (amino acid:OPA:NIDC) has been reported as optimal in some studies.[6]

  • Reaction Time: The reaction is generally rapid. Incubation times of 1 to 2 minutes are common.[5][6] It is important to precisely control this time for reproducibility.

Q5: Which analytical techniques are best suited for analyzing NIDC/OPA derivatives?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique. A C18 column is frequently used for the separation of the diastereomeric derivatives.[7] Fluorescence detection is the most common method due to its high sensitivity, with typical excitation wavelengths around 340 nm and emission wavelengths around 450 nm.[4][8] UV spectrophotometric detection is also a viable, albeit less sensitive, option.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no derivative peak Incomplete derivatization reaction.- Verify pH: Ensure the reaction buffer is at the optimal basic pH (9.0-10.7). - Check Reagent Concentrations: Use a sufficient excess of OPA and NIDC. Prepare fresh reagent solutions, as they can degrade over time. - Optimize Reaction Time: The reaction is fast; ensure sufficient time for completion (e.g., 1-2 minutes) but avoid excessively long times that can lead to degradation.
Degraded NIDC or OPA reagents.Store reagents as recommended by the manufacturer, protected from light and moisture. Use freshly prepared solutions for derivatization.
Decreasing peak area over time (poor reproducibility) Instability of the OPA/NIDC derivatives.- Automate Derivatization: Use an autosampler with a pre-column derivatization program to ensure a consistent and short time between derivatization and injection.[1] - Manual Injection: If performing manual derivatization, maintain a strict and consistent timetable for each sample. - Reaction Quenching: Consider adding a small amount of acid (e.g., acetic acid) to stop the reaction at a consistent time point, though this requires validation.[3]
Extra, interfering peaks in the chromatogram Excess derivatization reagents.- Optimize Reagent Ratio: While an excess is needed, a very large excess can lead to interfering peaks. Perform experiments to determine the optimal molar ratio of reagents to your analyte.[6] - Blank Injections: Run a blank sample (containing only the derivatization reagents and buffer) to identify the retention times of any reagent-related peaks.
Contaminated reagents or solvents.Use high-purity (HPLC-grade) solvents and reagents. Filter all solutions before use.
Poor peak shape (tailing, fronting) Suboptimal HPLC conditions.- Mobile Phase pH: The pH of the mobile phase can affect the peak shape of the derivatives. Optimization may be required. - Column Overload: If the peak is fronting, try diluting the sample or reducing the injection volume. - Column Contamination: Flush the column with a strong solvent to remove any contaminants.
Poor resolution of D- and L-amino acid peaks Suboptimal HPLC separation method.- Gradient Optimization: Adjust the gradient profile of your mobile phase to improve the separation of the diastereomers. - Column Temperature: Varying the column temperature can impact the resolution.[8] - Mobile Phase Composition: Experiment with different mobile phase compositions (e.g., different organic modifiers or buffer concentrations).

Experimental Protocols

Detailed Protocol for Pre-column Derivatization of Amino Acids with OPA/N-Isobutyryl-D-cysteine

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.0): Dissolve an appropriate amount of boric acid in HPLC-grade water, and adjust the pH to 10.0 with a concentrated sodium hydroxide (B78521) solution.

  • This compound (NIDC) Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.

  • o-phthaldialdehyde (OPA) Solution (10 mg/mL): Dissolve 100 mg of o-phthaldialdehyde in 10 mL of methanol. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

  • Derivatization Reagent: Shortly before use, mix the NIDC and OPA solutions. The exact ratio may need optimization, but a 1:1 (v/v) mixture is a good starting point.

2. Sample Preparation:

  • Prepare amino acid standards or samples in a suitable diluent (e.g., 0.1 M HCl or water). The concentration should be within the linear range of the assay.

3. Derivatization Procedure (Automated):

  • Program the autosampler to perform the following steps:

    • Aspirate a defined volume of the derivatization reagent.

    • Aspirate a defined volume of the amino acid sample.

    • Mix the reagents and sample in a reaction loop or vial for a specified time (e.g., 1-2 minutes).

    • Inject the resulting mixture onto the HPLC column.

4. Derivatization Procedure (Manual):

  • In a microcentrifuge tube or autosampler vial, add the borate buffer.

  • Add the amino acid sample.

  • Add the derivatization reagent to initiate the reaction.

  • Vortex the mixture for a few seconds.

  • Allow the reaction to proceed for a precisely controlled time (e.g., 1 minute).

  • Immediately inject the sample onto the HPLC system.

5. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 5.5).

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the derivatized amino acids. The exact gradient profile will need to be optimized for the specific amino acids of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Visualizations

Derivatization_Workflow cluster_reagents Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis OPA OPA Solution Mix Mixing & Reaction (1-2 min) OPA->Mix NIDC This compound Solution NIDC->Mix Buffer Borate Buffer (pH 10) Buffer->Mix Sample Amino Acid Sample Sample->Mix HPLC HPLC Injection Mix->HPLC Immediate Separation RP-HPLC Separation (C18 Column) HPLC->Separation Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) Separation->Detection Data Data Analysis Detection->Data Troubleshooting_Logic Start Low/Inconsistent Peak Area Check_Reagents Are reagents fresh & at correct pH? Start->Check_Reagents Check_Time Is derivatization-to-injection time short & consistent? Check_Reagents->Check_Time Yes Prepare_Fresh Prepare fresh reagents and verify buffer pH Check_Reagents->Prepare_Fresh No Automate Implement automated pre-column derivatization Check_Time->Automate No Optimize_Ratio Optimize reagent-to-analyte ratio Check_Time->Optimize_Ratio Yes Success Problem Resolved Automate->Success Prepare_Fresh->Start Optimize_Ratio->Success

References

Technical Support Center: N-Isobutyryl-D-cysteine (IBD-Cys) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on N-Isobutyryl-D-cysteine (IBD-Cys) derivatization efficiency. This resource is intended for researchers, scientists, and drug development professionals utilizing IBD-Cys for the analysis of primary amines, particularly amino acids, via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound derivatization?

The derivatization of primary amines with this compound, typically in conjunction with o-phthaldialdehyde (OPA), is highly dependent on an alkaline pH. The reaction involves the formation of a fluorescent isoindole derivative. For this reaction to proceed efficiently, the primary amino group of the analyte must be in its nucleophilic, unprotonated state.

While specific quantitative data on the direct correlation between pH and IBD-Cys derivatization efficiency is not extensively published, the general consensus for OPA/thiol derivatizations points to an optimal pH range of 9.0 to 11.0 .[1] A commonly used pH for OPA derivatization is around 9.2, often maintained using a borate (B1201080) buffer.[2] For similar derivatization chemistries like Waters AccQ•Tag, a critical pH range of 8.2 to 10.1 is recommended for complete derivatization.[3]

Q2: How does pH affect the derivatization reaction?

The pH of the reaction medium is a critical factor that directly influences the derivatization efficiency in several ways:

  • Nucleophilicity of the Amine: The primary amino group of the analyte must be deprotonated (-NH2) to act as a nucleophile and attack the o-phthaldialdehyde. At acidic or neutral pH, the amino group is predominantly in its protonated, non-nucleophilic form (-NH3+), which will significantly hinder or prevent the reaction.

  • Thiol Group Reactivity: The thiol group (-SH) of this compound also participates in the reaction. Its reactivity can also be influenced by pH, although the primary concern is the deprotonation of the target amine.

  • Stability of the Derivative: The stability of the resulting isoindole derivative can also be pH-dependent. While the reaction is performed under alkaline conditions, the final sample is often acidified before injection onto a reversed-phase HPLC column to ensure proper chromatography.

Q3: What are the consequences of using a suboptimal pH?

Using a pH outside the optimal range can lead to several issues:

  • Incomplete Derivatization: If the pH is too low (below 8.2), the derivatization will be incomplete, leading to an underestimation of the analyte concentration.[3] The effect of a low pH can vary for different amino acids.[3] A warning sign of a pH that is too low during AccQ•Tag derivatization is the sample turning bright yellow upon reagent addition.[3]

  • Poor Reproducibility: Fluctuations in pH between samples can lead to variable derivatization efficiency, resulting in poor precision and reproducibility of your quantitative results.

  • Side Reactions: At very high pH values, the stability of the reagents or the formed derivative may be compromised, potentially leading to degradation products and inaccurate results.

Troubleshooting Guide

Issue Potential Cause (pH-related) Recommended Solution
Low or no signal for the derivatized analyte The pH of the reaction mixture is too low (acidic or neutral), leading to incomplete or no derivatization.Ensure the final pH of the reaction mixture is within the optimal alkaline range (e.g., 9.0-10.5). Use a reliable buffer system (e.g., borate buffer). If your sample is acidic, it must be neutralized before adding the derivatization reagents.[3]
Poor reproducibility of peak areas Inconsistent pH across samples and standards due to improper buffering or sample matrix effects.Prepare all samples, standards, and quality controls in the same buffer. Verify the pH of the final reaction mixture, especially when dealing with complex matrices.
Presence of unexpected peaks or baseline noise The pH may be too high, causing degradation of the derivatization reagent or the formed derivative.Optimize the pH by testing a range of values (e.g., 9.0, 9.5, 10.0, 10.5) to find the best balance between reaction efficiency and derivative stability.
Variable results for different amino acids The extent of incomplete derivatization at a suboptimal pH can differ between amino acids.[3]Re-evaluate and optimize the derivatization pH to ensure it is suitable for all target analytes. A pH of around 9.2 to 10.0 is generally a good starting point.

Data Presentation

The following table summarizes recommended pH conditions for OPA/thiol and other relevant derivatization methods for amino acids. This provides a reference for establishing an optimal pH for your this compound derivatization protocol.

Derivatization Reagent(s) Analyte Recommended pH Range Reference
o-Phthaldialdehyde / N-protected cysteineAmino Acids9.0 - 12.0 (preferred 10.0 - 11.0)[1]
o-Phthaldialdehyde (OPA)Primary Amino Acids9.2[2]
Waters AccQ•TagAmino Acids8.2 - 10.1[3]
D-cysteineAldehydes7.0[4]

Experimental Protocols

Detailed Methodology for this compound Derivatization of Amino Acids

This protocol is a general guideline based on typical conditions for OPA/thiol derivatizations. Optimization may be required for specific applications.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.

  • This compound (IBD-Cys) Solution: Dissolve an appropriate amount of IBD-Cys in methanol (B129727) or the borate buffer to achieve the desired concentration. This solution should be prepared fresh.

  • o-Phthaldialdehyde (OPA) Solution: Dissolve OPA in methanol. This solution is light-sensitive and should be stored in an amber vial.

2. Derivatization Procedure:

  • In a microcentrifuge tube or autosampler vial, add your sample or standard solution.

  • Add the borate buffer to ensure the final pH will be in the optimal range.

  • Add the IBD-Cys solution.

  • Add the OPA solution to initiate the derivatization reaction.

  • Vortex the mixture for a specified time (e.g., 1-2 minutes). The reaction is typically rapid at room temperature.

  • The derivatized sample is now ready for injection into the LC-MS system.

Note: The molar ratio of the reagents to the analyte is crucial. A common starting point is a significant excess of the derivatization reagents (e.g., a 1:25:25 molar ratio of amino acid to OPA to IBD-Cys).

Mandatory Visualization

Derivatization_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample (e.g., Amino Acid Solution) Mix Mix Sample, Buffer, IBD-Cys, and OPA Sample->Mix Buffer Alkaline Buffer (e.g., Borate pH 10.2) Buffer->Mix IBDC IBD-Cys Reagent IBDC->Mix OPA OPA Reagent OPA->Mix React Incubate (e.g., 2 min at RT) Mix->React Rapid Reaction Inject Inject into LC-MS React->Inject Derivatized Sample Analyze Chromatographic Separation & Mass Spectrometric Detection Inject->Analyze

Caption: Experimental workflow for the derivatization of an analyte with IBD-Cys and OPA prior to LC-MS analysis.

pH_Effect_on_Derivatization cluster_pH_conditions Reaction pH Condition cluster_amine_state Analyte Amino Group State cluster_outcome Derivatization Outcome Low_pH Low pH (< 8) Protonated Protonated (R-NH3+) Non-nucleophilic Low_pH->Protonated Optimal_pH Optimal pH (9-11) Deprotonated Deprotonated (R-NH2) Nucleophilic Optimal_pH->Deprotonated High_pH High pH (> 12) High_pH->Deprotonated Degradation Potential Reagent/Product Degradation High_pH->Degradation Incomplete Incomplete or No Reaction (Low Yield) Protonated->Incomplete Efficient Efficient Derivatization (High Yield) Deprotonated->Efficient

Caption: Logical diagram illustrating the effect of pH on the state of the analyte's amino group and the resulting derivatization efficiency.

References

Instability of OPA/N-Isobutyryl-D-cysteine derivatives and how to manage it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-phthalaldehyde (B127526) (OPA) and N-Isobutyryl-D-cysteine for the derivatization of primary amines, particularly amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in OPA/N-Isobutyryl-D-cysteine derivatives?

A1: The primary cause of instability is the inherent chemical nature of the isoindole derivatives formed during the reaction between o-phthalaldehyde (OPA), a primary amine (e.g., an amino acid), and a thiol, in this case, this compound. These fluorescent products are susceptible to degradation over time, leading to a decrease in signal intensity.[1][2][3][4] The rate of degradation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.[1][5][6]

Q2: How does the choice of thiol affect the stability of the OPA derivatives?

A2: The choice of the thiol reagent can significantly impact the stability of the resulting OPA derivative. While 2-mercaptoethanol (B42355) is commonly used, other thiols like 3-mercaptopropionic acid (MPA) and N-acetyl-L-cysteine (NAC) have been reported to produce more stable derivatives.[7] N-isobutyryl-L-cysteine has also been successfully used for the enantioseparation of amino acids, with instability being managed through automated derivatization.[3] While specific stability data for this compound is limited, the general principles of using sterically hindered thiols to potentially enhance stability may apply.

Q3: Which amino acids form particularly unstable OPA derivatives?

A3: Certain amino acids are known to form less stable OPA derivatives. These often include amino acids with a -CH2-NH2 moiety in their structure, such as glycine, β-alanine, γ-amino butyric acid (GABA), histidine, ornithine, and lysine.[1][6][8][9] These amino acids may yield multiple or rapidly degrading derivative products.

Q4: What is the optimal pH for the OPA derivatization reaction?

A4: The OPA derivatization reaction requires alkaline conditions to proceed efficiently. The optimal pH is typically in the range of 9.0 to 11.0.[1][10] A commonly used buffer is a borate (B1201080) buffer at a pH of around 10.4.[8] It is crucial to maintain a consistent and optimal pH for reproducible results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no fluorescent signal 1. Incorrect pH of the reaction buffer. The derivatization reaction is highly pH-dependent and requires alkaline conditions.Verify the pH of your borate buffer and adjust to the optimal range (typically 9.0-11.0).
2. Degradation of the OPA reagent. OPA solutions can degrade over time, especially when exposed to light and air.Prepare fresh OPA reagent solution for each experiment. Store the stock solution in a dark, airtight container at 4°C.
3. Incomplete derivatization. The reaction may not have gone to completion due to insufficient reaction time or incorrect reagent concentrations.Ensure adequate mixing and allow for a consistent, optimized reaction time (typically 1-2 minutes). Optimize the molar ratio of OPA and this compound to the analyte.
4. Degradation of the formed derivative. The fluorescent isoindole product is unstable and may have degraded before analysis.Minimize the time between derivatization and injection. The most effective strategy is to use an autosampler with a program for automated pre-column derivatization immediately before injection.[2][3]
Poor reproducibility of results 1. Inconsistent reaction times. Variation in the time between reagent addition and injection will lead to variable degradation of the derivative.Implement a precise and consistent timing protocol for derivatization. Automated derivatization is highly recommended to eliminate manual timing errors.[2][3]
2. Temperature fluctuations. The rate of derivative degradation is temperature-dependent.Maintain a constant temperature for your samples and reagents. If possible, use a temperature-controlled autosampler.
3. Changes in reagent concentration or quality. Prepare fresh reagents regularly and ensure accurate concentrations.
Multiple or unexpected peaks in the chromatogram 1. Formation of secondary derivatization products. Some amino acids are prone to forming multiple derivative products.[8][9]This can be inherent to the specific amino acid. Ensure consistent reaction conditions to achieve a reproducible pattern of products.
2. Presence of interfering substances in the sample matrix. Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
3. Contamination of reagents or glassware. Use high-purity reagents and thoroughly clean all glassware.
Decreasing signal intensity over a sequence of injections 1. Progressive degradation of the derivatized samples in the autosampler. If immediate injection after derivatization is not possible, keep the derivatized samples at a low temperature (e.g., 4°C) in the autosampler to slow down degradation. However, automated derivatization just before each injection is the preferred solution.
2. Instability of the OPA derivatization reagent itself. Prepare fresh working solutions of the OPA reagent daily.

Quantitative Data on Derivative Stability

The stability of OPA derivatives is time-dependent and influenced by the specific thiol used and the storage conditions. Below is a summary of stability data from various studies.

Thiol ReagentAmino Acid(s)ConditionsStabilityReference
Ethanethiol (ET)l-Asparagine, l-Aspartic acidRoom TemperatureStable up to 19 hours[4]
SulfiteAla, Arg, Glu, Ser, TyrRoom Temperature, pH 9.26% decrease after more than 15 hours[11]
3-Mercaptopropionic acid (MPA) / N-Acetyl-L-cysteine (NAC)General Amino Acids4°C vs 30°CIncreased decomposition rate at higher temperatures. Stability improved by keeping solutions refrigerated.[6]
2-Mercaptoethanol (2-ME)General Primary AminesNot specifiedUnstable, requiring precise control of reaction and injection times.[1]

Experimental Protocols

Protocol 1: Automated Pre-column Derivatization for HPLC Analysis

This protocol is a general guideline based on established methods for OPA derivatization and is highly recommended for managing the instability of the derivatives.[3][12]

Reagents:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water, adjust pH with a concentrated sodium hydroxide (B78521) solution.

  • OPA Reagent: Dissolve o-phthalaldehyde in methanol.

  • This compound Solution: Dissolve this compound in methanol.

  • Derivatization Reagent: Prepare fresh daily by mixing the OPA reagent, this compound solution, and Borate Buffer. Note: The optimal molar ratio of OPA to thiol should be determined empirically, but a ratio of 1:2 is a good starting point.

  • Amino Acid Standards and Samples: Dissolved in 0.1 M HCl.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Autosampler capable of programmed pre-column derivatization.

Autosampler Program (Example):

  • Aspirate 5 µL of the derivatization reagent.

  • Aspirate 1 µL of the amino acid standard or sample.

  • Mix the reactants by aspirating and dispensing a set number of times in a mixing vial or by in-needle mixing.

  • Allow a short, precisely controlled reaction time (e.g., 1 minute).

  • Inject the entire mixture (or a specified volume) onto the HPLC column.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, for example, with a mobile phase A consisting of an aqueous buffer (e.g., sodium acetate) and a mobile phase B consisting of an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate and Temperature: These will depend on the specific column and separation requirements and should be optimized accordingly.

Visualizations

OPA/N-Isobutyryl-D-cysteine Derivatization Workflow

G cluster_prep Reagent Preparation cluster_derivatization Automated Derivatization cluster_analysis Analysis prep_opa Prepare OPA Solution mix_reagents Mix Reagents to Create Derivatization Solution (Prepare Fresh) prep_opa->mix_reagents prep_thiol Prepare this compound Solution prep_thiol->mix_reagents prep_buffer Prepare Borate Buffer (pH 10.4) prep_buffer->mix_reagents aspirate_reagent Autosampler aspirates Derivatization Reagent mix_reagents->aspirate_reagent mix Mix Reagent and Sample aspirate_reagent->mix aspirate_sample Autosampler aspirates Amino Acid Sample aspirate_sample->mix react Controlled Reaction Time (e.g., 1 min) mix->react inject Inject Derivatized Sample onto HPLC Column react->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection (Ex: 340nm, Em: 450nm) separate->detect analyze Data Analysis detect->analyze

Caption: Automated workflow for OPA/N-Isobutyryl-D-cysteine derivatization.

Troubleshooting Logic for Low Signal

G start Low or No Signal Observed check_reagents Are OPA and Thiol Reagents Freshly Prepared? start->check_reagents check_ph Is the Buffer pH Correct (9.0-11.0)? check_reagents->check_ph Yes solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents No check_time Is the Reaction Time Consistent and Sufficient? check_ph->check_time Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_instrument Are Detector Settings (Ex/Em Wavelengths) Correct? check_time->check_instrument Yes solution_time Optimize and Automate Reaction Time check_time->solution_time No solution_instrument Correct Detector Settings check_instrument->solution_instrument No end_node Problem Solved check_instrument->end_node Yes solution_reagents->end_node solution_ph->end_node solution_time->end_node solution_instrument->end_node

Caption: Troubleshooting decision tree for low signal intensity.

References

Minimizing racemization during N-Isobutyryl-D-cysteine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isobutyryl-D-cysteine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the N-isobutyrylation of D-cysteine?

A1: Racemization is the process where a pure enantiomer (in this case, D-cysteine) is converted into a mixture of both D- and L-enantiomers. This is a significant concern because the biological activity of molecules is often highly dependent on their stereochemistry. The presence of the undesired L-enantiomer of N-Isobutyryl-cysteine can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects of the final product.

Q2: What is the primary mechanism for racemization during the N-acylation of cysteine?

A2: The primary mechanism for racemization during the N-acylation of cysteine, particularly under basic conditions, is the formation of an oxazolone (B7731731) intermediate. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine can produce both the desired D- and the undesired L-product. Direct enolization, the direct removal of the alpha-proton by a strong base, is another, though less common, pathway.

Q3: Which factors have the most significant impact on racemization during this derivatization?

A3: The most critical factors influencing racemization are the choice of base, the reaction temperature, the solvent, and the nature of the acylating agent. Strong, non-hindered bases and elevated temperatures significantly increase the rate of racemization.[1][2] Polar solvents can also contribute to higher levels of racemization.

Q4: How can I detect and quantify the level of racemization in my final product?

A4: The most common and reliable method for determining the enantiomeric purity of your this compound is through High-Performance Liquid Chromatography (HPLC). This can be achieved using either a chiral stationary phase (chiral column) that can separate the D- and L-enantiomers directly, or by derivatizing your product with a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase column.[3][4] Capillary zone electrophoresis and gas chromatography on chiral columns are also effective methods for quantifying low levels of the undesired enantiomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of L-cysteine enantiomer detected in the final product. Strong Base: Use of strong bases like sodium hydroxide (B78521) or non-hindered tertiary amines (e.g., triethylamine).Switch to a weaker or more sterically hindered base such as sodium bicarbonate, N-methylmorpholine (NMM), or 2,4,6-collidine.[1][2]
High Reaction Temperature: Running the reaction at elevated temperatures to increase the rate.Perform the reaction at a lower temperature (e.g., 0°C to room temperature). If the reaction is too slow, consider longer reaction times at a lower temperature.
Prolonged Reaction Time in the Presence of Base: Extended exposure of the product to basic conditions.Quench the reaction as soon as it is complete by neutralizing the base with a mild acid (e.g., citric acid or dilute HCl).
Polar Solvent: Use of highly polar solvents like DMF or DMSO.Consider using a less polar solvent or a solvent mixture, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.If racemization is not an issue, a slight increase in temperature or extended reaction time may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Hydrolysis of Acylating Agent: Using an aqueous biphasic system (Schotten-Baumann) where the acylating agent (isobutyryl chloride or anhydride) hydrolyzes before reacting with the cysteine.Ensure vigorous stirring in a biphasic system to maximize the interfacial area. Alternatively, consider a homogenous system with an organic base.
Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, forming a disulfide-bridged dimer.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like DTT or TCEP can be considered, but its compatibility with the reaction conditions must be verified.[5]
Presence of Multiple Byproducts Diacylation: Acylation of both the amino and thiol groups of cysteine.The thiol group is generally less nucleophilic than the amino group under basic conditions for acylation with acid chlorides or anhydrides. However, to completely avoid S-acylation, a protecting group on the thiol (e.g., trityl) could be used, followed by deprotection.
Hydrolysis of Isobutyryl Anhydride (B1165640)/Chloride: The acylating agent can react with water present in the reaction mixture.Use anhydrous solvents and reagents to minimize hydrolysis.

Quantitative Data Summary

Coupling/Acylation Condition Base Racemization Level Reference Context
In situ activation with HBTU/HATUDIEA or NMM5-33%Standard conditions for peptide synthesis that can lead to significant racemization of cysteine.[1]
In situ activation with HBTU2,4,6-trimethylpyridine (collidine)Significantly reduced racemizationThe use of a more sterically hindered base suppresses racemization.[1][2]
Fmoc-SPPS of a protoxin II peptideN-methylmorpholine (NMM)~50%Demonstrates the high susceptibility of cysteine to racemization with common bases in peptide synthesis.[2]
Fmoc-SPPS of a protoxin II peptide2,4,6-collidineRacemization suppressedHighlights the effectiveness of sterically hindered bases in preventing racemization.[2]
N-2-[thioethyl]glycine systemN/A (Native Chemical Ligation)< 1%Illustrates that ligation chemistries are generally racemization-free.[6][7]

Experimental Protocols

Recommended Protocol for Minimizing Racemization during this compound Derivatization

This protocol is based on the principles of the Schotten-Baumann reaction, adapted to minimize racemization.[8][9][10]

Materials:

  • D-cysteine

  • Isobutyryl chloride or Isobutyric anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve D-cysteine (1 equivalent) in a solution of sodium bicarbonate (2.5-3 equivalents) in water at 0°C (ice bath).

  • Addition of Acylating Agent: To the vigorously stirred solution, add a solution of isobutyryl chloride (1.1 equivalents) or isobutyric anhydride (1.1 equivalents) in dichloromethane (DCM) dropwise over 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers.

    • Wash the combined organic layers with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

  • Analysis: Determine the enantiomeric purity of the final product by chiral HPLC.[11][4]

Visualizations

Racemization_Factors Factors Influencing Racemization in this compound Derivatization cluster_main Factors Influencing Racemization in this compound Derivatization Racemization Racemization (Formation of L-enantiomer) StrongBase Strong, Non-Hindered Base (e.g., NaOH, TEA) StrongBase->Racemization HighTemp High Temperature HighTemp->Racemization PolarSolvent Polar Aprotic Solvent (e.g., DMF, DMSO) PolarSolvent->Racemization ProlongedTime Prolonged Reaction Time (in base) ProlongedTime->Racemization WeakBase Weak or Hindered Base (e.g., NaHCO3, Collidine) WeakBase->Racemization LowTemp Low Temperature (0°C to RT) LowTemp->Racemization NonPolarSolvent Less Polar Solvent (e.g., DCM, THF) NonPolarSolvent->Racemization ControlledTime Controlled Reaction Time & Prompt Quenching ControlledTime->Racemization

Caption: Key factors that increase or decrease the risk of racemization.

References

Validation & Comparative

A Comparative Guide to Chiral Analysis: N-Isobutyryl-D-cysteine vs. N-acetyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral analysis, particularly for the enantiomeric separation of amino acids and other primary amines, the selection of an appropriate chiral derivatizing agent is paramount. This guide provides a detailed comparison of two commonly employed thiol-based reagents, N-Isobutyryl-D-cysteine (NIB-D-Cys) and N-acetyl-L-cysteine (NAC), used in conjunction with o-phthalaldehyde (B127526) (OPA) for pre-column derivatization in High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Derivatization

Both NIB-D-Cys and NAC function as chiral thiols that react with primary amines in the presence of OPA to form fluorescent, diastereomeric isoindole derivatives. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, allowing for their separation on a standard achiral stationary phase, typically a reversed-phase column. The choice between the D- or L-form of the chiral cysteine derivative can influence the elution order of the analyte enantiomers.

Performance Comparison

The selection between this compound and N-acetyl-L-cysteine often depends on the specific amino acids being analyzed and the desired chromatographic performance. While both are effective, they can yield different results in terms of resolution and sensitivity under similar conditions.

One study comparing various chiral thiols, including N-isobutyryl-L-cysteine (the L-enantiomer of NIB-D-Cys) and NAC, found that for the analysis of a mixture of α-amino acids, NAC, along with another reagent (N-R-mandelyl-L-cysteine), provided higher resolution than N-isobutyryl-L-cysteine[1]. However, the same study emphasizes that the resolution is highly dependent on chromatographic conditions such as the column, mobile phase composition, flow rate, and gradient[1].

Another report indicated that N-isobutyryl-L-cysteine (IBLC) demonstrated excellent overall performance concerning chiral separation, fluorescence intensity, and ionization efficiency when compared with five other common chiral thiols[2].

The following table summarizes quantitative data for the chiral separation of representative amino acid enantiomers using these derivatizing agents, compiled from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different publications.

ParameterN-Isobutyryl-cysteine (IBLC/NIBC) DerivatizationN-acetyl-L-cysteine (NAC) DerivatizationReference(s)
Analyte Various Amino AcidsVarious Amino Acids[1][2][3]
Resolution (Rs) Generally provides good resolution for many amino acid enantiomers. A complementary HPLC method using N-isobutyryl-L-cysteine allowed for the separation of 37 proteinogenic D/L-amino acids[2].Has been shown to provide high resolution for α-amino acid enantiomers[1].[1][2]
Limit of Quantitation (LOQ) Enantiomeric impurities can be quantified down to 0.04% with UV detection[3].Not explicitly stated in the provided results, but fluorescence detection allows for high sensitivity.[3]
Detection Fluorescence (Ex: ~340 nm, Em: ~450 nm), UV (~340 nm)[1][3]Fluorescence (Ex: ~340 nm, Em: ~450 nm)[1][1][3]
Analysis Time A single analysis for 37 amino acid diastereomers was achieved within 66 minutes[2].Varies depending on the specific method and analytes.[2]
Key Advantages Demonstrated good overall performance in chiral separation, fluorescence, and ionization efficiency[2].Has been reported to provide higher resolution for certain amino acid mixtures compared to IBLC under specific conditions[1].[1][2]
Key Disadvantages May offer lower resolution than NAC for some amino acids under certain conditions[1].Performance is highly dependent on chromatographic conditions[1].[1]

Experimental Protocols

The following are generalized experimental protocols for the pre-column derivatization of amino acids using OPA in combination with either this compound or N-acetyl-L-cysteine for HPLC analysis.

Protocol 1: Derivatization with OPA/N-Isobutyryl-cysteine

This protocol is based on methodologies described for the chiral analysis of amino acids[3][4].

Reagents:

  • Derivatization Reagent:

    • o-Phthalaldehyde (OPA) solution: 30 mM in methanol[4].

    • N-Isobutyryl-L-cysteine (IBLC) solution: 90 mM in water[4].

  • Buffer: 0.4 M Borate (B1201080) buffer, pH 9.6-10.4.

  • Quenching Solution: 5% Acetic acid.

Procedure:

  • To 1 µL of the amino acid sample (or standard solution, ~1 µg/µL), add 10 µL of the borate buffer.

  • Add 10 µL of the OPA solution and mix.

  • Immediately add 10 µL of the IBLC solution and mix thoroughly[4].

  • Allow the reaction to proceed for approximately 2 minutes at room temperature.

  • Dilute the reaction mixture with 10 µL of 5% acetic acid to quench the reaction[4].

  • An aliquot of the final mixture is then injected into the HPLC system.

Protocol 2: Derivatization with OPA/N-acetyl-L-cysteine

This protocol is a generalized procedure based on established methods for amino acid analysis[1][3].

Reagents:

  • Derivatization Reagent:

    • A solution containing both OPA and N-acetyl-L-cysteine (NAC) in a suitable solvent like methanol (B129727) or an aqueous buffer. A typical preparation involves dissolving OPA and NAC in methanol[1].

  • Buffer: 0.4 M Borate buffer, pH 9.6-10.4.

Procedure:

  • Prepare the derivatization reagent by mixing solutions of OPA and NAC in borate buffer.

  • Mix the amino acid sample with the derivatization reagent. The reaction is typically rapid and occurs at room temperature.

  • The reaction is often performed in an autosampler set for pre-column derivatization to ensure reproducibility and handle the limited stability of the derivatives[3].

  • After a short reaction time (e.g., 1-2 minutes), the resulting diastereomeric derivatives are injected directly onto the HPLC column.

Mandatory Visualizations

Experimental Workflow for Chiral Derivatization and HPLC Analysis

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample/Standard Mix Mix Sample, Buffer, OPA, and Chiral Thiol Sample->Mix OPA OPA Solution OPA->Mix ChiralThiol NIB-D-Cys or NAC Solution ChiralThiol->Mix Buffer Borate Buffer (pH 9.6-10.4) Buffer->Mix React React at Room Temperature (1-2 min) Mix->React Initiate Reaction Diastereomers Formation of Fluorescent Diastereomers React->Diastereomers Inject Inject into HPLC Diastereomers->Inject Transfer for Analysis Column Reversed-Phase C18 Column Inject->Column Elution Gradient Elution (e.g., Acetonitrile/Buffer) Column->Elution Separation Detection Fluorescence or UV Detection Elution->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant Result Determination of Enantiomeric Ratio Quant->Result

Caption: Workflow for chiral amino acid analysis using OPA and a chiral thiol.

Logical Relationship of Components in Chiral Derivatization Reaction

G cluster_product Product AminoAcid Amino Acid Enantiomers (R-NH2) Diastereomers Fluorescent Diastereomeric Isoindole Derivatives AminoAcid->Diastereomers OPA o-Phthalaldehyde (OPA) OPA->Diastereomers ChiralThiol Chiral Thiol (NIB-D-Cys or NAC) ChiralThiol->Diastereomers

Caption: Reactants leading to the formation of diastereomers for chiral separation.

References

A Comparative Guide to Chiral Derivatizing Agents for Amino Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical research and development, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. Chiral derivatizing agents (CDAs) are indispensable tools for the enantioseparation of amino acids and other chiral compounds, enabling their analysis by forming diastereomers that can be resolved using standard chromatographic techniques. This guide provides a comprehensive comparison of N-Isobutyryl-D-cysteine with other commonly used chiral derivatizing agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your analytical needs.

Introduction to Chiral Derivatizing Agents

Chiral derivatizing agents are enantiomerically pure compounds that react with the functional groups of analytes to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation on achiral stationary phases. The choice of a CDA is dictated by several factors, including the nature of the analyte, the required sensitivity, and the analytical technique employed. This guide focuses on the comparison of this compound (in conjunction with o-phthalaldehyde, OPA) with other widely used agents such as Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).

Performance Comparison of Chiral Derivatizing Agents

The performance of different chiral derivatizing agents can be evaluated based on several key parameters, including their enantioselectivity, sensitivity, and the stability of the resulting derivatives. A study by Hess et al. provides a direct comparison of FDAA, GITC, S-NIFE, and OPA/IBLC for the analysis of unusual amino acids, offering valuable insights into their relative performance.[1]

Key Findings:

  • FDAA (Marfey's Reagent) generally exhibits the highest enantioselectivity for a broad range of amino acids.[1] However, it demonstrates lower sensitivity compared to other agents, with detection limits in the low picomolar range.[1]

  • S-NIFE proves to be particularly effective for the separation of aromatic amino acid isomers and shows better resolution for certain challenging compounds where FDAA's selectivity is poor.[1]

  • OPA/IBLC (N-Isobutyryl-L-cysteine) , in combination with OPA, offers a good balance of enantioselectivity and sensitivity. The resulting isoindole derivatives are highly fluorescent, enabling sensitive detection.[2]

  • GITC is another effective CDA, but its performance can vary depending on the specific amino acid.

The selection of the most appropriate CDA often involves a trade-off between enantioselectivity and sensitivity. For instance, while FDAA provides excellent separation for many amino acids, the higher sensitivity of fluorescent derivatives from OPA/IBLC or S-NIFE may be advantageous for trace analysis.

Quantitative Data Summary

The following tables summarize the retention times of diastereomers formed from the reaction of various amino acids with different chiral derivatizing agents, as reported by Hess et al.[1] This data allows for a direct comparison of the separation efficiency of each agent.

Table 1: Retention Times (min) of FDAA-derivatized Amino Acid Diastereomers [1]

Amino AcidL-Amino Acid Derivative (min)D-Amino Acid Derivative (min)
allo-Ile35.839.2
Ile36.840.8
Leu36.341.1
N-Me-Ala31.533.2
N-Me-Ile40.540.5
N-Me-Leu40.742.1
N-Me-Val36.237.3
Val32.236.5

Table 2: Retention Times (min) of GITC-derivatized Amino Acid Diastereomers [1]

Amino AcidL-Amino Acid Derivative (min)D-Amino Acid Derivative (min)
allo-Ile32.532.1
Ile33.533.1
Leu33.132.7
N-Me-Ala27.527.5
N-Me-Ile36.536.1
N-Me-Leu36.436.0
N-Me-Val32.832.8
Val29.128.8

Table 3: Retention Times (min) of S-NIFE-derivatized Amino Acid Diastereomers [1]

Amino AcidL-Amino Acid Derivative (min)D-Amino Acid Derivative (min)
allo-Ile37.138.0
Ile38.038.9
Leu37.738.8
N-Me-Ala32.533.2
N-Me-Ile41.041.6
N-Me-Leu41.442.1
N-Me-Val37.838.4
Val34.435.4

Table 4: Retention Times (min) of OPA/IBLC-derivatized Amino Acid Diastereomers [1]

Amino AcidL-Amino Acid Derivative (min)D-Amino Acid Derivative (min)
allo-Ile36.335.7
Ile37.036.5
Leu36.836.2
Val32.532.1

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral derivatization and analysis. The following sections provide methodologies for the key experiments cited in this guide.

General Derivatization Procedure[1]

This procedure is applicable to FDAA, GITC, S-NIFE, and OPA/IBLC with minor modifications as noted.

Reagents and Solutions:

  • Amino acid solution: 1 mg/mL in water (with methanol (B129727) if necessary for dissolution).

  • CDA solutions (1%): FDAA, GITC, and S-NIFE dissolved in acetone.

  • OPA solution: 30 mM in methanol.

  • IBLC solution: 90 mM in water.

  • Triethylamine solution: 6% in water (pH ≈ 11.9).

  • Acetic acid solution: 5% in water.

Procedure:

  • To a 1 µL aliquot of the amino acid solution, add 10 µL of 6% triethylamine.

  • Add 10 µL of the respective CDA solution.

  • For OPA/IBLC derivatization, immediately add 10 µL of the IBLC solution.

  • Incubate the reaction mixture at the specified temperature and time:

    • GITC: 10 minutes at room temperature.

    • S-NIFE: 20 minutes at room temperature.

    • OPA/IBLC: 20 minutes at room temperature.

    • FDAA: 1 hour at 50°C.

  • Quench the reaction by adding 10 µL of 5% acetic acid.

  • Analyze a 20 µL aliquot of the diluted reaction mixture by LC-MS.

Chromatographic Conditions[1]
  • Column: Reversed-phase column.

  • Column Temperature: 50°C.

  • Flow Rate: 250 µL/min.

  • Mobile Phase A: 5% acetic acid, pH 2.6.

  • Mobile Phase B: Acetonitrile containing 10% methanol.

  • Gradient: Linear gradient from 5% to 50% B over 50 minutes.

  • Detection:

    • FDAA derivatives: 340 nm.

    • GITC and S-NIFE derivatives: 254 nm.

    • OPA/IBLC derivatives: 280 nm.

Visualizing the Workflow

The following diagrams illustrate the general workflow for chiral derivatization and analysis, as well as the logical relationship between the key components of the process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis AminoAcid Amino Acid Sample Hydrolysis Acid Hydrolysis (for peptides/proteins) AminoAcid->Hydrolysis if applicable Derivatization Reaction with Chiral Derivatizing Agent AminoAcid->Derivatization Hydrolysis->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC HPLC Separation (Achiral Column) Diastereomers->HPLC Detection Detection (UV/Fluorescence/MS) HPLC->Detection Data Data Analysis (Enantiomeric Ratio) Detection->Data

Caption: Experimental workflow for chiral amino acid analysis.

logical_relationship CDA Chiral Derivatizing Agent (CDA) Diastereomers Diastereomeric Derivatives CDA->Diastereomers reacts with Analyte Enantiomeric Analyte Analyte->Diastereomers reacts with Separation Chromatographic Separation Diastereomers->Separation enables Quantification Enantiomeric Quantification Separation->Quantification allows

Caption: Logical relationship of components in chiral derivatization.

Conclusion

The selection of an appropriate chiral derivatizing agent is a critical step in the development of robust and reliable methods for the enantioseparation of amino acids. This compound, used in conjunction with OPA, presents a valuable option, offering a good compromise between enantioselectivity and high sensitivity due to the fluorescent nature of the derivatives. However, for applications demanding the highest possible enantiomeric resolution, Marfey's reagent (FDAA) remains a strong contender, albeit with lower sensitivity. S-NIFE provides a powerful alternative for specific, challenging separations. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable chiral derivatizing agent for their specific analytical needs, ultimately contributing to the advancement of drug development and scientific research.

References

A Comparative Guide to the Validation of an HPLC Method Using N-Isobutyryl-D-cysteine for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an HPLC method utilizing N-Isobutyryl-D-cysteine (IBDC) for the chiral separation of amino acids against alternative analytical techniques. The performance of each method is objectively evaluated based on available experimental data, offering a valuable resource for selecting the most suitable approach for your research and development needs.

Introduction to Chiral Amino Acid Analysis

The enantiomeric forms of amino acids, D- and L-isomers, often exhibit distinct biological activities. Consequently, the accurate quantification of these enantiomers is critical in various fields, including drug development, food science, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization is a powerful and widely adopted technique for this purpose. This guide focuses on the validation of an HPLC method employing the chiral derivatizing agent this compound (IBDC) in conjunction with o-phthalaldehyde (B127526) (OPA).

The underlying principle of this method involves the pre-column derivatization of primary amino acids with OPA and a chiral thiol, in this case, IBDC. This reaction forms fluorescent diastereomeric isoindole derivatives, which can then be separated on a standard achiral reversed-phase HPLC column. The choice of the chiral thiol is crucial for achieving optimal separation of the amino acid enantiomers.

Performance Comparison of Chiral HPLC Methods

The following tables summarize the quantitative performance data for the HPLC method using this compound and its alternatives. This data has been compiled from various scientific publications to provide a comparative overview.

Table 1: HPLC Method Using OPA and N-Isobutyryl-cysteine (IBLC/IBDC)

ParameterReported Value/RangeCitation
Limit of Quantitation (LOQ) 0.04% for enantiomeric impurity (UV detection)[1]
Detection Limit Low picomolar range (Fluorescence detection)[2]
Precision (RSD) 1.7% - 8.2% for the minor enantiomer at the 0.04% level[1]
Recovery 92.3% - 113.3% for the minor enantiomer at the 0.04% level[1]

Table 2: Alternative Chiral Derivatization and Separation Methods

MethodParameterReported Value/RangeCitation
OPA and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) Linearity (r²) > 0.9983[3][4]
Precision (RSD) < 5.29%[3][4]
Direct Analysis (Chiral Stationary Phase - Chiralpak® ZWIX(+)) with UHPLC-MS Linearity (D-Cysteine) 0.05 - 0.50 mg/L[5][6]
Linearity (L-Cysteine) 0.11 - 0.56 mg/L[5][6]
LOD (D-Cysteine) 0.02 mg/L[5][6]
LOQ (D-Cysteine) 0.05 mg/L[5][6]
LOD (L-Cysteine) 0.04 mg/L[5][6]
LOQ (L-Cysteine) 0.11 mg/L[5][6]
Precision (RSD) < 4.0%[5][6]
Trueness (Recovery) 95.6% - 100.2%[5][6]
OPA and 3-mercaptopropionic acid (3-MPA) (Achiral) Linearity (r) 0.996 - 0.999[7]
Precision (RSD of peak areas) 1.2% - 4.9%[7]

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Protocol 1: Derivatization of Amino Acids with OPA and N-Isobutyryl-L-cysteine (IBLC)

This protocol is adapted from a method for the analysis of unusual amino acids in marine peptides[2].

Reagents:

  • Amino Acid Solution: 1 mg/mL aqueous solution of the amino acid or amino acid mixture.

  • Triethylamine (B128534) Solution: 6% triethylamine in water (pH ≈ 11.9).

  • OPA Solution: 30 mM o-phthalaldehyde in methanol.

  • IBLC Solution: 90 mM N-Isobutyryl-L-cysteine in water.

  • Quenching Solution: 5% acetic acid in water.

Procedure:

  • To a 1 µL aliquot of the amino acid solution, add 10 µL of the 6% triethylamine solution.

  • Add 10 µL of the OPA solution.

  • Immediately add 10 µL of the IBLC solution.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the 5% acetic acid solution.

  • Inject an appropriate volume (e.g., 20 µL) of the final reaction mixture into the HPLC system.

Protocol 2: HPLC Conditions for the Separation of OPA/IBLC Derivatized Amino Acids

The following are general HPLC conditions that can be optimized for specific applications.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 23 mM Sodium Acetate, pH 6.0.

  • Mobile Phase B: Methanol/Acetonitrile (e.g., 600:50 v/v).

  • Gradient: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B and increasing over the course of the run to elute all derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 445 nm, or a UV detector at 340 nm.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the chiral derivatization and analysis of amino acids, as well as a logical comparison of the different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Amino Acid Sample Derivatization Derivatization with OPA + this compound Sample->Derivatization 1. Add Reagents Injection Inject Derivatized Sample Separation Reversed-Phase HPLC Separation Injection->Separation 2. Chromatographic Run Detection Fluorescence or UV Detection Separation->Detection 3. Elution Quantification Peak Integration and Quantification Detection->Quantification 4. Data Acquisition

Workflow for HPLC analysis with this compound.

method_comparison cluster_main Chiral Amino Acid Analysis Methods cluster_derivatization Derivatization-Based Methods cluster_direct Direct Methods Main Starting Point: Amino Acid Mixture OPA_IBDC OPA + this compound Main->OPA_IBDC High Sensitivity OPA_Boc OPA + N-tert-butyloxycarbonyl-D-cysteine Main->OPA_Boc Good Linearity FDAA Marfey's Reagent (FDAA) Main->FDAA High Enantioselectivity Chiral_Column Chiral Stationary Phase Main->Chiral_Column No Derivatization

Comparison of chiral amino acid analysis methods.

Conclusion

The HPLC method utilizing this compound for the chiral derivatization of amino acids offers a sensitive and reliable approach for their enantiomeric separation. The low picomolar detection limits achievable with fluorescence detection make it particularly suitable for the analysis of trace amounts of D-amino acids in various matrices.

When compared to its alternatives, the choice of method will depend on the specific requirements of the analysis. For instance, the method using N-tert-butyloxycarbonyl-D-cysteine has demonstrated excellent linearity and precision. Direct analysis on a chiral stationary phase, while potentially less sensitive, eliminates the need for a derivatization step, simplifying the workflow.

Ultimately, the data and protocols presented in this guide are intended to assist researchers in making an informed decision about the most appropriate analytical strategy for their specific research goals in the field of chiral amino acid analysis.

References

Performance of N-Isobutyryl-D-cysteine Across Diverse HPLC Column Chemistries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the selection of an appropriate HPLC column is paramount for achieving robust and reliable separation of target analytes. This guide provides a comparative analysis of the performance of N-Isobutyryl-D-cysteine on three common reversed-phase HPLC column chemistries: C18, Phenyl-Hexyl, and Cyano. The insights presented herein are derived from established chromatographic principles and available data on the separation of related compounds, offering a predictive overview to guide column selection and method development.

Comparative Performance Data

The following table summarizes the anticipated quantitative performance of this compound on C18, Phenyl-Hexyl, and Cyano columns under typical reversed-phase conditions. These values are illustrative and intended to highlight the relative performance differences between the column chemistries.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnCyano (CN) Column
Retention Time (min) ~ 12.5~ 9.8~ 6.2
Peak Asymmetry (As) 1.11.21.4
Theoretical Plates (N) > 15,000> 12,000> 8,000
Resolution (Rs) of Critical Pair *2.21.81.5

*Resolution was estimated for a hypothetical closely eluting impurity.

Discussion of Performance

C18 (Octadecylsilane): As the most hydrophobic and widely used stationary phase, C18 columns are expected to provide the strongest retention for the relatively non-polar this compound. This is primarily due to the hydrophobic interactions between the isobutyryl group and the C18 alkyl chains. This strong retention often leads to excellent resolution and high theoretical plate counts, making it a suitable choice for complex sample matrices where high separation efficiency is required.

Phenyl-Hexyl: This stationary phase offers an alternative selectivity compared to C18. The phenyl rings in the stationary phase can induce pi-pi interactions with analytes containing aromatic rings. While this compound itself lacks an aromatic ring, the phenyl-hexyl chemistry provides moderate hydrophobicity, resulting in less retention than C18. This can be advantageous for reducing analysis time. The different interaction mechanisms may also offer unique selectivity for impurities that are structurally different from the main analyte.

Cyano (CN): Cyano columns are the most polar among the three chemistries evaluated. Consequently, they are expected to exhibit the weakest retention for this compound in reversed-phase mode. The cyano groups can participate in dipole-dipole interactions, which can be beneficial for separating compounds with polar functional groups. While retention may be limited, the unique selectivity of the cyano phase can be useful in specific applications where C18 and Phenyl-Hexyl columns fail to provide the desired separation from particular impurities.

Experimental Protocols

The following are representative experimental protocols for the HPLC analysis of this compound.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Depending on the matrix, samples containing this compound may require extraction or dilution with the mobile phase diluent to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between column chemistry and chromatographic performance.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Autosampler Autosampler Injection Filtering->Autosampler Column HPLC Column (C18, Phenyl-Hexyl, or Cyano) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Column_Performance_Logic cluster_analyte Analyte Properties cluster_columns Column Chemistries cluster_performance Chromatographic Performance Analyte This compound (Relatively Non-polar) C18 C18 (High Hydrophobicity) Analyte->C18 Strong Hydrophobic Interaction Phenyl Phenyl-Hexyl (Moderate Hydrophobicity, π-π interactions) Analyte->Phenyl Moderate Hydrophobic & Potential Weak Interactions Cyano Cyano (Low Hydrophobicity, Dipole-dipole) Analyte->Cyano Weak Hydrophobic Interaction HighRetention Strong Retention High Resolution C18->HighRetention MedRetention Moderate Retention Alternative Selectivity Phenyl->MedRetention LowRetention Weak Retention Unique Selectivity Cyano->LowRetention

Caption: Column chemistry effects on this compound performance.

A Comparative Guide to N-Isobutyryl-D-cysteine and N-Isobutyryl-L-cysteine in Chiral Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral chemistry, the enantiomers of a compound can exhibit markedly different biological activities and chemical interactions. This guide provides a detailed comparison of N-Isobutyryl-D-cysteine (D-IBLC) and N-Isobutyryl-L-cysteine (L-IBLC), focusing on their roles in chiral separations and other stereoselective applications. While direct chromatographic separation of D- and L-IBLC is not a common focus in published literature, their utility as chiral derivatizing agents and in stereoselective synthesis and functional materials is well-documented.

Core Application: Chiral Derivatizing Agents for Amino Acid Analysis

The primary application distinguishing the IBLC enantiomers is their use as chiral derivatizing agents for the enantioseparation of amino acids via high-performance liquid chromatography (HPLC). The underlying principle involves reacting the chiral IBLC reagent with a racemic mixture of amino acids in the presence of o-phthaldialdehyde (OPA). This reaction forms diastereomeric isoindolinone derivatives, which, unlike the original enantiomers, have different physicochemical properties and can be separated on a standard achiral stationary phase.

N-Isobutyryl-L-cysteine (L-IBLC) is widely employed for this purpose.[1] The reaction creates diastereomers that can be resolved and quantified using fluorescence detection, a technique that has been successfully applied to the analysis of amino acids in various matrices, including peptidic antibiotics, toxins, drugs, and pharmaceutical formulations.[2]

Experimental Workflow: Amino Acid Derivatization

The general workflow for the chiral derivatization of amino acids using L-IBLC and OPA is depicted below. This automated precolumn derivatization method allows for the simultaneous determination of D- and L-amino acids.[2]

G cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis hydrolysis Peptide/Protein Hydrolysis (e.g., 6 M HCl) neutralization Neutralization hydrolysis->neutralization mixing Mixing & Reaction neutralization->mixing sample Amino Acid Sample sample->mixing reagents OPA + N-Isobutyryl-L-cysteine (L-IBLC) reagents->mixing hplc Reversed-Phase HPLC mixing->hplc detection Fluorescence Detection hplc->detection quant Quantification of D- and L-Amino Acids detection->quant

Figure 1: Experimental workflow for the chiral derivatization and analysis of amino acids using L-IBLC and OPA.

Comparative Performance in Chiral Derivatization

While L-IBLC is more commonly cited, both enantiomers can theoretically be used as chiral derivatizing agents. The choice of the IBLC enantiomer will invert the elution order of the resulting diastereomers of the target D- and L-amino acids. The separation efficiency is dependent on the specific amino acid being analyzed and the chromatographic conditions.

Table 1: Chromatographic Parameters for Amino Acid Enantiomers Derivatized with L-IBLC and OPA

Amino Acid AnalyteMobile PhaseStationary PhaseDetectionReference
Various D/L-Amino AcidsGradient elution with sodium acetate (B1210297) buffer and methanol (B129727)/acetonitrileReversed-phase C18Fluorescence (Ex: 340 nm, Em: 450 nm)[2]
Amino Acids in FoodNot specifiedNot specifiedNot specified[3]

Stereoselective Interactions and Applications

Beyond derivatization for chromatography, the distinct stereochemistry of D- and L-IBLC leads to differential interactions with other chiral molecules and surfaces. These properties are harnessed in the development of chiral sensors and nanomaterials.

Electrochemical Sensing

Simple and sensitive chiral interfaces have been created by assembling L- or D-IBLC onto a gold electrode surface.[4] These modified electrodes exhibit stereoselective interactions with other chiral molecules. For instance, a significantly different electrochemical response was observed when L- and D-IBLC modified electrodes were used to interact with L-methotrexate.[4][5] This suggests a stereoselective effect that can be exploited for chiral recognition and sensing.

Chiral Nanoparticles

Both N-isobutyryl-L-cysteine and this compound have been used to prepare chiral gold nanoparticles.[6][7][8] These nanoparticles are highly soluble in water and exhibit chiroptical properties, such as opposite signals in vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy, depending on the IBLC enantiomer used.[7][8] The conformation of the adsorbed IBLC on the gold surface is sensitive to its stereochemistry, which in turn dictates the chiroptical response of the nanoparticle.[7][8] This demonstrates the critical role of IBLC's chirality in imparting specific optical activities to nanomaterials.

G cluster_enantiomers IBLC Enantiomers cluster_applications Chiral Applications cluster_outcomes Stereoselective Outcomes d_iblc This compound (D-IBLC) derivatization Chiral Derivatizing Agent d_iblc->derivatization nanoparticles Chiral Gold Nanoparticles d_iblc->nanoparticles sensors Electrochemical Sensors d_iblc->sensors l_iblc N-Isobutyryl-L-cysteine (L-IBLC) l_iblc->derivatization l_iblc->nanoparticles l_iblc->sensors separation Separation of Diastereomers derivatization->separation optical_activity Opposite Chiroptical Signals (CD/VCD) nanoparticles->optical_activity recognition Stereoselective Recognition sensors->recognition

Figure 2: Logical relationship between IBLC enantiomers and their chiral applications.

Summary of Properties

Table 2: Physicochemical Properties of this compound and N-Isobutyryl-L-cysteine

PropertyThis compound (D-IBLC)N-Isobutyryl-L-cysteine (L-IBLC)
Molecular Formula C₇H₁₃NO₃SC₇H₁₃NO₃S
Molecular Weight 191.25 g/mol [9]191.25 g/mol
CAS Number 124529-07-3[9]124529-02-8
Melting Point 97-101 °C[9]97-101 °C
Optical Purity Enantiomeric ratio: ≥99.5:0.5 (HPLC)[9]Enantiomeric ratio: ≥99.5:0.5 (HPLC)
Primary Application Chiral derivatization, chiral nanoparticles[6][9]Chiral derivatization, chiral nanoparticles[1][6]

Experimental Protocols

General Protocol for Amino Acid Derivatization with L-IBLC and OPA

This protocol is a generalized procedure based on the principles described in the literature.[2]

  • Sample Preparation:

    • For peptide or protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids.

    • Neutralize the hydrolysate.

    • Dilute the sample to an appropriate concentration with a suitable buffer.

  • Derivatization Reagent Preparation:

    • Prepare a solution of o-phthaldialdehyde (OPA) in a suitable solvent (e.g., methanol).

    • Prepare a solution of N-Isobutyryl-L-cysteine (L-IBLC) in a suitable buffer (e.g., borate (B1201080) buffer).

  • Automated Derivatization and HPLC Analysis:

    • Use an HPLC autosampler programmed for precolumn derivatization.

    • The autosampler mixes the sample with the OPA and L-IBLC reagents in specific ratios.

    • Allow a short reaction time for the formation of the diastereomeric derivatives.

    • Inject the reaction mixture onto a reversed-phase HPLC column (e.g., C18).

    • Perform gradient elution using a mobile phase system, typically consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Detect the separated diastereomers using a fluorescence detector.

    • Quantify the D- and L-amino acids by comparing their peak areas to those of known standards.

Conclusion

This compound and N-Isobutyryl-L-cysteine are valuable chiral molecules with significant applications in analytical chemistry and materials science. While direct comparative data on their separation from each other is scarce, their utility as chiral derivatizing agents for the resolution of other enantiomers is well-established, with L-IBLC being more commonly documented. Their distinct stereochemistry also enables the creation of functional materials like chiral nanoparticles and electrochemical sensors with stereoselective properties. The choice between D- and L-IBLC will depend on the specific application, such as the desired elution order in a chromatographic separation or the specific chiroptical properties required for a nanomaterial. Future research may provide more direct comparisons of their performance in various applications, further guiding their selection and use.

References

A Head-to-Head Comparison: N-Isobutyryl-D-cysteine Outshines Marfey's Reagent in Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of chiral amino acids, the choice of derivatizing agent is paramount. This guide provides an in-depth, data-driven comparison of two prominent chiral derivatizing agents: N-Isobutyryl-D-cysteine (IBDC) used in conjunction with o-phthalaldehyde (B127526) (OPA), and the traditional Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Our analysis reveals that while Marfey's reagent has been a reliable workhorse, the IBDC/OPA method offers significant advantages in sensitivity, safety, and efficiency, positioning it as a superior alternative for many applications.

The fundamental principle behind both methods is the conversion of enantiomeric amino acids into diastereomeric derivatives, which can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC). However, the reaction chemistry, detection methods, and overall performance characteristics of the two reagents differ substantially.

Quantitative Performance: A Clear Distinction

A side-by-side comparison of key performance metrics highlights the practical advantages of the this compound/OPA system. The data, summarized in the table below, is compiled from various studies to provide a comprehensive overview.

ParameterThis compound (with OPA)Marfey's Reagent (FDAA)Advantage
Detection Method FluorescenceUV-Vis AbsorbanceThis compound
Sensitivity High (picomole to femtomole range)[1][2]Moderate (nanomole to picomole range)[3][4]This compound
Reaction Time Rapid (typically < 5 minutes at room temp)Slower (typically 60-90 minutes at elevated temp)[3]This compound
Reaction Temperature Room Temperature40-50 °C[3]This compound
Derivative Stability Less stable, requires prompt analysis or automation[5]Generally stable for at least 48 hours[3]Marfey's Reagent
Enantioselectivity Good to ExcellentExcellent[4]Marfey's Reagent
Reagent & Byproduct Excess reagent and byproducts are often non-interfering or easily separated.Excess reagent can sometimes co-elute with and obscure peaks of interest.[4]This compound
Safety Reagents are generally less hazardous.Marfey's reagent is a dinitrofluorobenzene derivative, which is a known allergen and sensitizer.[6]This compound

Delving into the Chemistry: Reaction Mechanisms

The distinct advantages of each reagent stem from their unique reaction mechanisms with primary amino acids.

This compound and OPA Derivatization

The reaction of a primary amino acid with o-phthalaldehyde (OPA) and a chiral thiol, such as this compound, proceeds rapidly at room temperature under basic conditions to form a highly fluorescent isoindole derivative. The chirality of the amino acid and the chiral thiol work in concert to create a pair of diastereomers with different chromatographic properties.

G Amino Acid (D or L) Amino Acid (D or L) Diastereomer1 Fluorescent Diastereomer 1 (OPA-IBDC-D-AA) Amino Acid (D or L)->Diastereomer1 + OPA + IBDC Diastereomer2 Fluorescent Diastereomer 2 (OPA-IBDC-L-AA) Amino Acid (D or L)->Diastereomer2 OPA o-Phthalaldehyde (OPA) OPA->Diastereomer1 OPA->Diastereomer2 IBDC This compound (IBDC) IBDC->Diastereomer1 IBDC->Diastereomer2

Derivatization with this compound and OPA.
Marfey's Reagent Derivatization

Marfey's reagent (FDAA) reacts with the primary amine of an amino acid via a nucleophilic aromatic substitution reaction. This reaction requires a longer incubation time at an elevated temperature to proceed to completion. The resulting N-dinitrophenyl (DNP) amino acid diastereomers are then separated by HPLC and detected by their UV absorbance.

G Amino Acid (D or L) Amino Acid (D or L) Diastereomer1 UV-Active Diastereomer 1 (FDAA-D-AA) Amino Acid (D or L)->Diastereomer1 + FDAA (Heat) Diastereomer2 UV-Active Diastereomer 2 (FDAA-L-AA) Amino Acid (D or L)->Diastereomer2 FDAA Marfey's Reagent (FDAA) FDAA->Diastereomer1 FDAA->Diastereomer2 G cluster_workflow Chiral Amino Acid Analysis Workflow start Sample Preparation (e.g., Protein Hydrolysis) derivatization Derivatization with Chiral Reagent start->derivatization hplc HPLC Separation of Diastereomers derivatization->hplc detection Detection (Fluorescence or UV) hplc->detection analysis Data Analysis and Quantification detection->analysis

References

Revolutionizing Amino Acid Analysis: A Comparative Guide to N-Isobutyryl-D-cysteine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amino acids is paramount. This guide provides an objective comparison of N-Isobutyryl-D-cysteine (NIBDC) derivatization for amino acid analysis with other common methodologies, supported by experimental data and detailed protocols. The focus is on providing a clear understanding of the limits of detection (LOD) and quantification (LOQ) achievable with various techniques, enabling informed decisions for your research needs.

The analysis of amino acids is fundamental in a wide array of scientific disciplines, from metabolic studies and biomarker discovery to pharmaceutical quality control. Due to the low volatility and high polarity of amino acids, derivatization is a crucial step to enhance their chromatographic retention and detection sensitivity, particularly when using liquid chromatography-mass spectrometry (LC-MS). This compound, often used in conjunction with o-phthaldialdehyde (OPA), is a chiral derivatizing agent primarily employed for the separation of amino acid enantiomers. This guide delves into its performance in quantitative analysis and compares it with other widely used derivatization agents.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity and applicability of an amino acid analysis method. Below is a comparative summary of LOD and LOQ values reported for various amino acids using different derivatization agents. It is important to note that direct comparisons should be made with caution, as experimental conditions, instrumentation, and the specific amino acids analyzed can vary between studies.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Amino Acid Analysis using Various Derivatization Reagents with LC-MS/MS

Amino AcidThis compound + OPAAccQ-Tag (AQC)Dansyl Chloride (Dns-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
LOD (fmol) Data not available in searched literature~1 - 300 nM (LOD)Low picomole rangeAs low as 1 fmol
LOQ (fmol) Data not available in searched literature0.01 - 0.5 µM (LLOQ)[1]Data not available2.5 - 10 pmol
AlanineN/A~10 nM (LLOQ)N/AN/A
ArginineN/A~10 nM (LLOQ)N/AN/A
Aspartic AcidN/A~50 nM (LLOQ)N/AN/A
Glutamic AcidN/A~50 nM (LLOQ)N/AN/A
GlycineN/A~500 nM (LLOQ)N/A2.5 pmol (LOQ)[2]
HistidineN/A~500 nM (LLOQ)N/A5 pmol (LOQ)[2]
LeucineN/A~10 nM (LLOQ)N/AN/A
LysineN/A~10 nM (LLOQ)N/AN/A
MethionineN/A~10 nM (LLOQ)N/AN/A
PhenylalanineN/A~10 nM (LLOQ)N/AN/A
ProlineN/A~100 nM (LLOQ)N/AN/A
SerineN/A~100 nM (LLOQ)N/A2.5 pmol (LOQ)[2]
ThreonineN/A~100 nM (LLOQ)N/AN/A
TyrosineN/A~10 nM (LLOQ)N/A5 pmol (LOQ)[2]
ValineN/A~10 nM (LLOQ)N/A2.5 pmol (LOQ)[2]

LLOQ: Lower Limit of Quantification. Data for AccQ-Tag is presented in concentration units as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for amino acid derivatization using this compound in combination with OPA, as well as for other common derivatization agents.

Protocol 1: Derivatization of Amino Acids with o-Phthaldialdehyde (OPA) and N-Isobutyryl-L-cysteine (IBLC)

This protocol is adapted from methods focused on chiral amino acid analysis.

Materials:

  • Amino acid standards or sample hydrolysate

  • Borate (B1201080) buffer (0.4 M, pH 10.4)

  • o-Phthaldialdehyde (OPA) solution (10 mg/mL in methanol)

  • N-Isobutyryl-L-cysteine (IBLC) solution (10 mg/mL in methanol)

  • Methanol

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation: Prepare amino acid standards or samples in 0.1 M HCl.

  • Derivatization Reaction:

    • In an autosampler vial, combine 10 µL of the amino acid sample, 20 µL of IBLC solution, and 20 µL of OPA solution.

    • Add 50 µL of borate buffer to initiate the reaction.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed for 2 minutes at room temperature.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the derivatized amino acids.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ions for each derivatized amino acid need to be determined by direct infusion.

Protocol 2: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) - AccQ-Tag Method

Materials:

  • AccQ-Tag Ultra Derivatization Kit (Waters) containing:

    • AccQ-Tag Ultra Borate Buffer

    • AccQ-Tag Ultra Reagent Powder

    • AccQ-Tag Ultra Reagent Diluent

Procedure:

  • Reagent Preparation: Reconstitute the AccQ-Tag Ultra Reagent Powder with the diluent.

  • Derivatization:

    • To 10 µL of sample or standard, add 70 µL of AccQ-Tag Ultra Borate Buffer and vortex.

    • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent, vortex immediately, and let it stand for 1 minute at room temperature.

    • Heat the mixture at 55 °C for 10 minutes.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

Protocol 3: Derivatization with Dansyl Chloride (Dns-Cl)

Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).

  • Methylamine (B109427) hydrochloride solution (to quench the reaction).

Procedure:

  • Derivatization:

    • Mix 50 µL of the sample or standard with 50 µL of sodium bicarbonate buffer.

    • Add 50 µL of Dansyl Chloride solution and incubate at 60 °C for 30 minutes.

  • Quenching: Add 10 µL of methylamine hydrochloride solution to quench the excess Dansyl Chloride.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

Protocol 4: Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

Materials:

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile).

  • Borate buffer (e.g., 0.1 M, pH 8.0).

  • Heptylamine (B89852) solution (to quench the reaction).

Procedure:

  • Derivatization:

    • To 100 µL of sample or standard, add 100 µL of borate buffer.

    • Add 200 µL of FMOC-Cl solution and vortex for 30 seconds.

    • Let the reaction proceed for 2 minutes at room temperature.

  • Quenching: Add 200 µL of heptylamine solution to quench the excess FMOC-Cl.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

Visualizing the Workflow and Derivatization Reaction

To better illustrate the experimental process and the underlying chemistry, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample Amino Acid Standard or Sample hydrolysis Protein Hydrolysis (if applicable) sample->hydrolysis mixing Mix Sample with Derivatization Reagents hydrolysis->mixing reagent_prep Prepare OPA and NIBDC Reagents reagent_prep->mixing reaction Incubate at Room Temperature mixing->reaction injection Inject into LC-MS/MS reaction->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (LOD/LOQ Determination) detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for amino acid analysis using OPA/NIBDC derivatization.

derivatization_reaction cluster_product Product amino_acid Amino Acid (R-CH(NH2)-COOH) product Fluorescent Diastereomeric Isoindole Derivative amino_acid->product + OPA + NIBDC (pH 9-10) opa o-Phthaldialdehyde (OPA) opa->product nibdc This compound (NIBDC) nibdc->product

Caption: Derivatization reaction of an amino acid with OPA and this compound.

Conclusion

This compound, in combination with OPA, serves as a valuable tool for the chiral separation of amino acids. However, for routine, high-sensitivity quantitative analysis of a broad range of amino acids by LC-MS, other derivatization reagents such as AccQ-Tag, Dansyl Chloride, and particularly FMOC-Cl, appear to be more commonly reported in the literature with established and validated low limits of detection and quantification.

The selection of the most appropriate derivatization method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the need for chiral separation, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary comparative data and protocols to assist researchers in making an informed choice for their amino acid analysis needs.

References

A Comparative Guide to the N-Isobutyryl-D-cysteine (IBD-Cys) Derivatization Method for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the N-Isobutyryl-D-cysteine (IBD-Cys) derivatization method against other common techniques for the chiral separation of amino acids. The content is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Introduction to Chiral Amino Acid Analysis

The enantiomeric forms of amino acids, D- and L-isomers, often exhibit distinct biological activities. Consequently, the accurate quantification of these enantiomers is critical in various fields, including drug development, metabolomics, and food science. One of the most prevalent techniques for this purpose is pre-column derivatization followed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.

The this compound (IBD-Cys) method, used in conjunction with o-phthalaldehyde (B127526) (OPA), is a widely employed technique for the derivatization of primary amino acids. This guide will delve into the reproducibility and robustness of this method, comparing it with key alternatives such as the use of N-acetyl-L-cysteine (NAC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

The OPA/IBD-Cys Derivatization Workflow

The derivatization of a primary amino acid with OPA and IBD-Cys proceeds in a two-step reaction. First, OPA reacts with the primary amine of the amino acid in the presence of the thiol group from IBD-Cys to form a fluorescent isoindole derivative. The chirality of the IBD-Cys reagent leads to the formation of diastereomers that can be resolved chromatographically.

G cluster_workflow OPA/IBD-Cys Derivatization Workflow AminoAcid Amino Acid (D- or L-) Mixing Mixing in Borate (B1201080) Buffer (pH ~10.4) AminoAcid->Mixing OPA_IBDCys OPA + IBD-Cys (Derivatization Reagents) OPA_IBDCys->Mixing Diastereomers Formation of Fluorescent Diastereomeric Isoindoles Mixing->Diastereomers HPLC HPLC/UPLC Separation (Achiral Column) Diastereomers->HPLC Detection Fluorescence Detection (Ex: ~340 nm, Em: ~450 nm) HPLC->Detection Quantification Quantification of D- and L-Amino Acids Detection->Quantification

Caption: Workflow of the OPA/IBD-Cys derivatization method for chiral amino acid analysis.

Performance Comparison: IBD-Cys vs. Alternatives

The selection of a derivatization method is often guided by its performance in terms of reproducibility, sensitivity, and robustness. The following tables summarize the quantitative performance of the OPA/IBD-Cys method in comparison to OPA/NAC and Marfey's reagent.

Table 1: Reproducibility of Derivatization Methods
ParameterOPA/IBD-Cys (or IBLC)OPA/NACMarfey's Reagent (FDAA)
Peak Area Repeatability (RSD) < 1.6%[1]< 3.4%[2]< 1% (for retention time)[3]
Intermediate Precision (RSD) 1.7% - 8.2% (for minor enantiomer)[4]< 5.29% (with Boc-D-Cys)[5]Not explicitly found
Recovery 92.3% - 113.3% (for minor enantiomer)[4]92.96% - 105.61%[6]Not explicitly found
Table 2: Sensitivity of Derivatization Methods
ParameterOPA/IBD-Cys (or IBLC)OPA/NACMarfey's Reagent (FDAA)
Limit of Detection (LOD) 0.8 - 9.0 fmol[1]0.04 - 0.83 mg/L[6]Sub 100 nM[3]
Limit of Quantification (LOQ) 0.04% (for enantiomeric impurity)[4]0.12 - 2.52 mg/L[6]Not explicitly found

Robustness of the OPA/IBD-Cys Method

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the OPA/IBD-Cys method, several factors can influence its performance.

G cluster_robustness Factors Affecting Robustness of OPA/IBD-Cys Derivatization Method OPA/IBD-Cys Method Performance pH pH of Buffer pH->Method Optimal at ~10.4 Temperature Reaction Temperature Temperature->Method Affects reaction rate and derivative stability Reagent_Conc Reagent Concentration (OPA:IBD-Cys Ratio) Reagent_Conc->Method Higher thiol concentration can improve stability Derivative_Stability Derivative Stability Derivative_Stability->Method OPA derivatives can be unstable over time

Caption: Key parameters influencing the robustness of the OPA/IBD-Cys derivatization method.

Studies on OPA-thiol derivatizations indicate that the pH of the reaction buffer is a critical parameter, with a pH of around 10.4 providing optimal results.[7] The stability of the resulting isoindole derivatives can be a limitation of the OPA method. However, this can be mitigated by increasing the molar ratio of the thiol (IBD-Cys) to OPA and by automating the derivatization process to ensure precise and repeatable reaction times.[2] The use of an in-needle derivatization procedure can also circumvent the issue of derivative instability by immediate analysis after formation.[4]

Experimental Protocols

OPA/IBD-Cys Derivatization Protocol
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.4): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.

    • OPA Solution: Prepare a solution of o-phthalaldehyde in methanol (B129727) (e.g., 10 mg/mL).

    • IBD-Cys Solution: Prepare a solution of this compound in methanol or the borate buffer (e.g., 10 mg/mL).

  • Derivatization Procedure:

    • In a suitable vial, mix the amino acid standard or sample with the borate buffer.

    • Add the OPA solution and the IBD-Cys solution. A typical volumetric ratio might be 1:2:1 for sample:buffer:derivatization reagents.

    • Vortex the mixture for a defined period (e.g., 1-2 minutes) at room temperature.

    • Inject the derivatized sample into the HPLC/UPLC system for analysis. For automated systems, the derivatization can be programmed to occur in the autosampler immediately before injection.

HPLC/UPLC Analytical Conditions
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: An aqueous buffer, such as 50 mM sodium acetate (B1210297) at pH 5.0.

  • Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to separate the diastereomers.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.5 - 1.5 mL/min for standard HPLC.

  • Column Temperature: Maintained at a constant temperature, for instance, 20°C, to ensure reproducible retention times.[1]

  • Detection: Fluorescence detection with excitation at approximately 340 nm and emission at approximately 450 nm.

Alternative Method: Marfey's Reagent Derivatization Protocol
  • Reagent Preparation:

    • Marfey's Reagent (FDAA) Solution: Prepare a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in acetone (B3395972) (e.g., 1% w/v).

    • Buffer: A sodium bicarbonate or sodium borate buffer (e.g., 1 M, pH ~9.0).

  • Derivatization Procedure:

    • To the amino acid sample, add the buffer and the Marfey's reagent solution.

    • Incubate the mixture at an elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Stop the reaction by adding an acid, such as 2 M HCl.

    • The sample is then ready for HPLC analysis.

Conclusion

The this compound derivatization method, in conjunction with OPA, offers a highly reproducible and sensitive approach for the chiral separation of amino acids. Its performance is comparable, and in some aspects superior, to other commonly used methods like OPA/NAC and Marfey's reagent. The primary challenge of the OPA/IBD-Cys method is the stability of the derivatives, which can be effectively managed through careful control of reaction conditions, particularly pH and reagent concentrations, and the use of automated in-needle derivatization techniques. For researchers requiring high throughput and excellent quantitative performance, the OPA/IBD-Cys method presents a robust and reliable option for chiral amino acid analysis.

References

A Comparative Guide to Chiral Amino Acid Analysis: OPA Derivatization with N-Isobutyryl-L-cysteine (IBLC) and N-Isobutyryl-D-cysteine (IBDC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral amino acid analysis, derivatization is a critical step to enable sensitive and selective detection by techniques such as high-performance liquid chromatography (HPLC). One of the most established methods involves the use of o-phthaldialdehyde (OPA) in conjunction with a chiral thiol. This guide provides a comparative overview of two such chiral thiols: N-Isobutyryl-L-cysteine (IBLC) and N-Isobutyryl-D-cysteine (IBDC).

It is a common misconception that this compound (IBDC) is a standalone derivatization reagent for amino acids. In practice, both IBDC and its enantiomer, IBLC, are used as chiral auxiliaries with OPA to form fluorescent diastereomeric derivatives of primary amino acids. This process allows for the separation of amino acid enantiomers on a standard reversed-phase HPLC column. The choice between IBLC and IBDC offers a unique advantage in method development, primarily by enabling the reversal of the elution order of the D- and L-amino acid derivatives.

This guide will delve into the experimental protocols, present comparative performance data, and illustrate the underlying chemical and analytical workflows.

Principle of OPA/Chiral Thiol Derivatization

The derivatization reaction proceeds in two steps. First, OPA reacts with the primary amine group of the amino acid in the presence of a chiral thiol (IBLC or IBDC) at a basic pH. This reaction forms a highly fluorescent and stable isoindole derivative. Because the chiral thiol introduces a second chiral center, the resulting derivatives of D- and L-amino acids are diastereomers, which have different physicochemical properties and can be separated by achiral chromatography.

cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products Amino_Acid D/L-Amino Acid (R-CH(NH2)COOH) Reaction Reaction at basic pH Amino_Acid->Reaction OPA o-Phthalaldehyde (B127526) (OPA) OPA->Reaction Chiral_Thiol N-Isobutyryl-L/D-cysteine (IBLC/IBDC) Chiral_Thiol->Reaction Diastereomers Fluorescent Diastereomeric Isoindole Derivatives Reaction->Diastereomers

OPA/Chiral Thiol Derivatization Reaction

Comparative Performance of OPA/IBLC and OPA/IBDC

The primary difference between using IBLC and IBDC is the elution order of the resulting diastereomers. This can be strategically employed to move a minor enantiomer peak away from a major one, improving quantification. The performance characteristics are generally similar, with high sensitivity and reproducibility being hallmarks of the OPA derivatization method.

Performance MetricOPA/IBLC DerivatizationOPA/IBDC DerivatizationCitation
Elution Order Typically, L-amino acid derivatives elute before D-amino acid derivatives.Typically, D-amino acid derivatives elute before L-amino acid derivatives.[1]
Sensitivity High, with detection limits in the low picomole to femtomole range.High, with detection limits in the low picomole to femtomole range.[2]
Reproducibility Excellent, with relative standard deviations (RSD) for retention times <0.5% and peak areas <5%.Excellent, with RSDs comparable to OPA/IBLC.[3]
Stability of Derivatives Derivatives are relatively unstable and analysis should be performed promptly after derivatization. Automated systems that perform derivatization immediately before injection are recommended to improve reproducibility.Derivatives have similar stability to those formed with IBLC.[3]
Linearity Excellent, with correlation coefficients (r²) > 0.999 over a wide concentration range.Excellent, with linearity comparable to OPA/IBLC.
Applicability Widely used for the analysis of primary amino acid enantiomers in various matrices including biological fluids, food, and pharmaceuticals.Used to confirm enantiomeric peaks and to optimize separation when co-elution is an issue with IBLC.[1]

Experimental Protocols

The following are generalized protocols for the pre-column derivatization of amino acids using OPA with either IBLC or IBDC, often performed using an HPLC autosampler for precision and timeliness.

Reagent Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.

  • OPA Reagent: Dissolve o-phthalaldehyde in methanol.

  • Chiral Thiol Solution (IBLC or IBDC): Dissolve N-isobutyryl-L-cysteine or this compound in methanol.

  • Derivatization Reagent: Mix the OPA and chiral thiol solutions. This reagent should be prepared fresh daily and protected from light.

Automated Pre-column Derivatization Workflow

The derivatization is typically automated within the HPLC autosampler to ensure precise timing and reproducibility.

Start Start Aspirate_Buffer Aspirate Borate Buffer Start->Aspirate_Buffer Aspirate_Sample Aspirate Amino Acid Sample Aspirate_Buffer->Aspirate_Sample Mix1 Mix in Autosampler Needle Aspirate_Sample->Mix1 Aspirate_Deriv_Reagent Aspirate OPA/IBLC or OPA/IBDC Reagent Mix1->Aspirate_Deriv_Reagent Mix2 Mix in Autosampler Needle Aspirate_Deriv_Reagent->Mix2 Incubate Incubate (Reaction Time) Mix2->Incubate Inject Inject onto HPLC Column Incubate->Inject End End Inject->End

Automated Derivatization Workflow
HPLC Conditions

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system, for example:

  • Detection: Fluorescence detection is used with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.[4]

Advantages and Disadvantages

OPA/IBLC and OPA/IBDC Derivatization

Advantages:

  • High Sensitivity: The fluorescent nature of the isoindole derivatives allows for very low detection limits.[2]

  • Chiral Separation on Achiral Columns: Enables the use of robust and common reversed-phase columns for enantiomeric separation.

  • Flexibility in Elution Order: The ability to switch between IBLC and IBDC to reverse the elution order of enantiomers is a powerful tool for method development and confirmation of results.[1]

  • Automation: The derivatization process is well-suited for automation, leading to high throughput and excellent reproducibility.[5]

Disadvantages:

  • Derivative Instability: The formed diastereomers have limited stability, necessitating immediate analysis after derivatization.[3][6]

  • Limited to Primary Amines: OPA does not react with secondary amines, so amino acids like proline and hydroxyproline (B1673980) cannot be analyzed with this method alone.

  • Reagent Purity: The enantiomeric purity of the chiral thiol is crucial for accurate quantification of the minor amino acid enantiomer.

Conclusion

The use of o-phthalaldehyde with the chiral thiols N-Isobutyryl-L-cysteine (IBLC) and this compound (IBDC) is a robust and highly sensitive method for the chiral analysis of primary amino acids. While not a standalone reagent, IBDC, in conjunction with OPA, provides a valuable alternative to OPA/IBLC, primarily by reversing the elution order of the D- and L-amino acid derivatives. This feature is particularly advantageous for resolving co-eluting peaks and for confirming the identity of enantiomers. The method's suitability for automation makes it a powerful tool in high-throughput environments such as in clinical diagnostics, food science, and pharmaceutical development. Researchers should be mindful of the limited stability of the derivatives and the requirement for enantiomerically pure chiral thiol reagents to ensure accurate and reproducible results.

References

Safety Operating Guide

Personal protective equipment for handling N-Isobutyryl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling N-Isobutyryl-D-cysteine. The following procedures are designed to ensure the safe handling and disposal of this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

Equipment TypeSpecification
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[1]
Hand Protection Wear protective gloves.[1]
Respiratory Protection In case of inadequate ventilation, wear a suitable respirator (e.g., N95 type).[1]
Protective Clothing A standard laboratory coat is recommended to prevent skin contact.

Operational Plan: Safe Handling Procedure

Adherence to a standardized operational procedure is critical for minimizing risks in the laboratory.

1. Preparation:

  • Ensure the work area is well-ventilated.[1] Local exhaust ventilation is recommended to control any potential dust.[1]

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly.[1]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid the formation of dust.[1] If the substance is in powder form, handle it carefully to prevent it from becoming airborne.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke in the work area where this compound is handled.[1]

  • Keep the container tightly closed when not in use.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For minor spills, mechanically take up the material and place it in a suitable, labeled container for disposal.[1]

  • Avoid generating dust during cleanup.

  • Ventilate the affected area.[1]

  • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Material: Dispose of the contents and container in accordance with local, regional, and national regulations. This material and its container may need to be disposed of as hazardous waste.[2]

  • Contaminated Materials: Handle contaminated packages and materials in the same way as the substance itself.[1]

  • Empty Containers: Completely emptied packages can be recycled.[1]

  • Environmental Precautions: Do not empty into drains or release to the environment.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing.
Inhalation Remove to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_spill Spill Response prep1 Ensure good ventilation prep2 Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) handle1 Weigh/handle this compound (Avoid dust generation) prep2->handle1 Proceed to handling handle2 Perform experimental procedure cleanup1 Decontaminate work surfaces handle2->cleanup1 Procedure complete cleanup2 Dispose of waste in designated containers cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4 spill Spill Occurs spill_response Mechanically contain and clean up spill spill->spill_response spill_dispose Dispose of spill waste as hazardous spill_response->spill_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyryl-D-cysteine
Reactant of Route 2
Reactant of Route 2
N-Isobutyryl-D-cysteine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。